Product packaging for 2-(2-Phenylethyl)morpholine(Cat. No.:CAS No. 58039-64-8)

2-(2-Phenylethyl)morpholine

Cat. No.: B127004
CAS No.: 58039-64-8
M. Wt: 191.27 g/mol
InChI Key: TXIWKJLQPACJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Phenylethyl)morpholine is a chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery research. Its structure incorporates a morpholine ring, a ubiquitous pharmacophore known to enhance key physicochemical properties, improving a molecule's solubility and its ability to cross the blood-brain barrier, which is critical for developing agents that act on the CNS . This compound serves as a key synthetic intermediate and functional motif for designing ligands that target neurologically relevant receptors. Scientific research has specifically utilized this compound in the preparation of 2,4-disubstituted morpholines that bind to human D4 dopamine receptors . Beyond this, morpholine derivatives are extensively investigated for their bioactivity towards enzymes and receptors responsible for neurodegenerative diseases, positioning this compound as a valuable building block in the synthesis of potential therapeutic agents for conditions like Alzheimer's disease . The morpholine ring can act as an interacting element within enzyme active sites, as a scaffold to direct other functional groups into optimal positions, or as a modulator of a compound's overall pharmacokinetic and pharmacodynamic profile .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B127004 2-(2-Phenylethyl)morpholine CAS No. 58039-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWKJLQPACJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58039-64-8
Record name 2-(2-phenylethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Phenylethyl)morpholine: Physicochemical Properties, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(2-Phenylethyl)morpholine, a heterocyclic amine with potential applications in drug discovery and development. This document delves into its physicochemical characteristics, outlines a detailed synthetic protocol, and explores its predicted pharmacological profile, metabolic fate, and toxicological considerations. Methodologies for its analytical determination are also presented. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine-based compounds.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its integration into drug candidates can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. When combined with the phenylethylamine backbone, a well-known pharmacophore responsible for the psychoactive properties of numerous natural and synthetic compounds, the resulting molecule, this compound, presents an intriguing subject for investigation. This guide aims to provide a detailed technical overview of this compound, laying the groundwork for its further exploration in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, the following properties have been predicted using established in silico models.

PropertyPredicted ValueMethod/ToolCitation
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol -
pKa (Basic) 8.5 ± 0.5ChemAxon[2]
logP 1.9 ± 0.3Molinspiration[3]
Aqueous Solubility -1.8 log(mol/L)ALOGPS[[“]]

Expert & Experience Insights:

The predicted pKa suggests that at physiological pH (7.4), this compound will exist in a protonated state, which can influence its interaction with biological targets and its solubility. The predicted logP value indicates a moderate lipophilicity, suggesting a good balance for oral absorption and blood-brain barrier penetration. The predicted aqueous solubility is moderate. These in silico predictions provide a valuable starting point for experimental design, guiding formulation development and the selection of appropriate biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes for the formation of substituted morpholines. A reliable and scalable approach involves the N-alkylation of morpholine with a suitable phenylethyl electrophile.

Proposed Synthetic Pathway

Synthetic Pathway cluster_reactants Reactants 2-Phenylethanol 2-Phenylethanol 2-Phenylethyl_bromide 2-Phenylethyl bromide 2-Phenylethanol->2-Phenylethyl_bromide Bromination SOBr2 SOBr₂ or PBr₃ Product This compound 2-Phenylethyl_bromide->Product Morpholine Morpholine Morpholine->Product N-Alkylation Base K₂CO₃ or Et₃N

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenylethyl bromide

  • To a stirred solution of 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-phenylethyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [5][6]

  • To a solution of 2-phenylethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Trustworthiness & Self-Validation:

The progress of each reaction step should be meticulously monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure complete conversion and identify any potential side products. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with expected values.

Predicted Pharmacological Profile

The pharmacological activity of this compound can be inferred from the known activities of its constituent pharmacophores: the phenylethylamine core and the morpholine ring. Phenylethylamines are known to interact with monoamine neurotransmitter systems, while the morpholine moiety can modulate physicochemical properties and interact with various biological targets.

Postulated Mechanism of Action

Pharmacological_Profile PEM This compound DAT Dopamine Transporter (DAT) PEM->DAT Inhibition SERT Serotonin Transporter (SERT) PEM->SERT Inhibition NET Norepinephrine Transporter (NET) PEM->NET Inhibition D2R Dopamine D2 Receptor PEM->D2R Modulation 5HT2A Serotonin 5-HT2A Receptor PEM->5HT2A Modulation Alpha_AR α-Adrenergic Receptors PEM->Alpha_AR Modulation

Caption: Potential biological targets of this compound.

Based on the structure-activity relationships of related phenylethylamine derivatives, this compound is predicted to act as a monoamine reuptake inhibitor, with potential activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7][8] The phenylethylamine backbone is a key structural feature for interaction with these transporters. Furthermore, it may exhibit direct modulatory effects on postsynaptic receptors, such as dopamine D2, serotonin 5-HT2A, and adrenergic receptors.[[“]][10][11][12] The morpholine ring likely influences the compound's affinity and selectivity for these targets.

Recommended In Vitro Screening Cascade
  • Primary Binding Assays: Radioligand binding assays to determine the affinity (Ki) for DAT, SERT, and NET.

  • Functional Assays: In vitro uptake assays in cells expressing the respective transporters to determine the potency (IC₅₀) of reuptake inhibition.

  • Receptor Profiling: A broad panel of receptor binding assays (e.g., GPCR screen) to identify potential off-target activities and further elucidate the mechanism of action.

Predicted Metabolism and Toxicological Considerations

Metabolic Pathways

The metabolism of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13][14][15] Based on the metabolism of structurally similar N-substituted morpholines and phenylethylamines, the following metabolic transformations are likely:

Metabolic_Pathway Parent This compound N_dealkylation N-Dealkylation (CYP2B6, CYP2C19, CYP2D6) Parent->N_dealkylation Aromatic_hydroxylation Aromatic Hydroxylation (CYP2D6) Parent->Aromatic_hydroxylation Oxidation Oxidation Parent->Oxidation Morpholine Morpholine N_dealkylation->Morpholine Phenylethylamine 2-Phenylethylamine N_dealkylation->Phenylethylamine Hydroxylated_metabolite Hydroxylated Metabolite Aromatic_hydroxylation->Hydroxylated_metabolite Carboxylic_acid Carboxylic Acid Metabolite Oxidation->Carboxylic_acid

Caption: Predicted metabolic pathways of this compound.

  • N-Dealkylation: Cleavage of the bond between the morpholine nitrogen and the phenylethyl group, yielding morpholine and 2-phenylethylamine. This is a common metabolic pathway for N-alkylamines.

  • Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring, a typical reaction catalyzed by CYP2D6 for phenylethylamine derivatives.

  • Oxidation of the Morpholine Ring: Oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms of the morpholine ring.

Toxicological Profile

The toxicological profile of this compound is not yet established. However, potential toxicities can be inferred from its structural components. Phenylethylamine derivatives can exhibit sympathomimetic and central nervous system stimulant effects, which at high doses may lead to cardiovascular and neurological adverse effects.[16][17] Morpholine itself is a corrosive substance, and some N-substituted morpholines have shown irritant properties.[14] Therefore, comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute toxicity studies, is essential.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Workflow for GC-MS Analysis:

GCMS_Workflow Sample Sample Preparation (e.g., LLE or SPE) Derivatization Derivatization (Optional) (e.g., Acylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI or CI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Protocol:

  • Sample Preparation: For biological matrices, perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the analyte.

  • Derivatization (Optional): To improve chromatographic properties and sensitivity, derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can be performed.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Ionization Mode: Electron Impact (EI) for fragmentation and library matching, or Chemical Ionization (CI) for enhanced molecular ion signal.

    • Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is another powerful technique for the analysis of this compound, particularly for non-volatile metabolites.

Workflow for HPLC Analysis:

HPLC_Workflow Sample Sample Preparation (e.g., Protein Precipitation, SPE) HPLC_Injection HPLC Injection Sample->HPLC_Injection HPLC_Separation HPLC Separation (Reversed-Phase C18) HPLC_Injection->HPLC_Separation Detection Detection (UV, FLD, or MS) HPLC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

An In-depth Technical Guide to 2-(2-Phenylethyl)morpholine (CAS: 58039-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

A Keystone Intermediate for CNS-Targeted Drug Discovery

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Phenylethyl)morpholine, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development. This document delves into the synthesis, characterization, and potential applications of this compound, with a particular focus on its role as a precursor to potent and selective dopamine D4 receptor ligands. Detailed experimental protocols for its synthesis and prospective functionalization are provided, alongside methodologies for in-vitro pharmacological evaluation. This guide is intended to serve as a practical resource for scientists engaged in the exploration of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. Morpholine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and notable effects on the central nervous system (CNS).[2][3] Within this chemical space, this compound emerges as a valuable intermediate, combining the favorable properties of the morpholine ring with the phenylethylamine motif, a core structure in many neuroactive compounds.[4] This guide will elucidate the chemistry and potential of this specific molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 58039-64-8[5]
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
IUPAC Name This compound[6]
Synonyms 2-Phenethylmorpholine[7]
Canonical SMILES C1COC(CN1)CCC2=CC=CC=C2[5]
Spectroscopic Data

Definitive structural confirmation of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of N-substituted morpholines exhibit characteristic patterns. The morpholine ring protons typically appear as complex multiplets in the aliphatic region, while the phenylethyl group shows distinct aromatic and ethyl chain signals.[8]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 191, along with characteristic fragments resulting from the cleavage of the phenylethyl side chain and the morpholine ring.[2]

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is the N-alkylation of morpholine with a suitable phenylethyl electrophile, such as 2-phenylethyl bromide.[9] This reaction is a classic example of nucleophilic substitution.

G morpholine Morpholine reaction N-Alkylation (SN2) morpholine->reaction Nucleophile phenylethyl_bromide 2-Phenylethyl Bromide phenylethyl_bromide->reaction Electrophile base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction product This compound reaction->product G start This compound intermediate α-Lithio Intermediate start->intermediate Deprotonation (e.g., s-BuLi/TMEDA) product 2-Substituted-4-(2-phenylethyl)morpholine intermediate->product Alkylation electrophile Electrophile (R-X) electrophile->product target Dopamine D4 Receptor product->target Binding

References

Unraveling the Enigmatic Mechanism of Action of 2-(2-Phenylethyl)morpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(2-phenylethyl)morpholine, a synthetic compound with a chemical structure suggestive of significant neuromodulatory potential. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology, drawing upon structure-activity relationship (SAR) studies of its core pharmacophores: the phenylethylamine backbone and the morpholine ring. We postulate that the primary mechanism of action of this compound involves the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). Furthermore, potential interactions with sigma (σ) receptors and monoamine oxidase (MAO) enzymes are considered as secondary or contributing mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed experimental protocols to facilitate the empirical validation of this compound's pharmacological profile.

Introduction: The Structural Rationale for a Neuromodulatory Role

The chemical architecture of this compound, characterized by a phenylethylamine skeleton linked to a morpholine heterocycle, strongly implies an interaction with key protein targets within the central nervous system (CNS). The phenylethylamine moiety is a classic pharmacophore found in a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds, renowned for its interaction with monoamine transporters.[1][2][3][4][5][6] The incorporation of a morpholine ring, a common motif in medicinal chemistry, can modulate a compound's physicochemical properties and introduce additional binding interactions, potentially influencing its affinity for targets such as sigma receptors or monoamine oxidase.[7][8][9][10][11]

This guide will deconstruct the probable pharmacology of this compound by examining the established roles of its constituent parts and outline the necessary experimental workflows to elucidate its precise mechanism of action.

Postulated Primary Mechanism of Action: Monoamine Transporter Inhibition

Based on extensive SAR studies of phenylethylamine analogs, the most probable primary mechanism of action for this compound is the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake.[1][2][3][4][5][6]

The Role of the Phenylethylamine Scaffold

The unsubstituted phenylethylamine core is a well-established substrate for both DAT and NET. The addition of substituents on the amine can shift the pharmacological profile from a substrate (releaser) to a reuptake inhibitor (blocker). The morpholine ring, in this case, acts as a bulky N-substituent, which is consistent with an inhibitory action.[4][6]

Causality of Monoamine Transporter Inhibition

By binding to DAT and NET, this compound is hypothesized to block the reabsorption of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition would lead to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

Visualizing the Hypothesized Action at the Synapse

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicle DA/NE Dopamine (DA) / Norepinephrine (NE) Vesicle->DA/NE Release DAT/NET Dopamine/Norepinephrine Transporter (DAT/NET) DA/NE->DAT/NET Reuptake Receptor Postsynaptic DA/NE Receptors DA/NE->Receptor Binds PEM This compound PEM->DAT/NET Inhibits Signal Signal Receptor->Signal Signal Transduction

Caption: Hypothesized inhibition of DAT/NET by this compound.

Potential Secondary Mechanisms of Action

While monoamine transporter inhibition is the most likely primary mechanism, the morpholine moiety suggests potential interactions with other CNS targets.

Sigma (σ) Receptor Modulation

The morpholine ring is a known pharmacophore in many high-affinity sigma receptor ligands.[12][13][14] Sigma-1 receptors, in particular, are intracellular chaperones that modulate a variety of signaling pathways and ion channels. Binding to these receptors could contribute to the overall pharmacological profile of the compound.

Monoamine Oxidase (MAO) Inhibition

Certain morpholine-containing structures have been shown to exhibit inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[7][10][15][16][17][18] Inhibition of MAO would also lead to increased synaptic levels of dopamine and norepinephrine, complementing the effects of transporter inhibition.

Experimental Validation: A Step-by-Step Approach

To empirically determine the mechanism of action of this compound, a systematic pharmacological evaluation is required. The following protocols are standard, validated methods for assessing a compound's activity at the hypothesized targets.

Experimental Workflow Diagram

Experimental_Workflow Start This compound (Test Compound) Binding_Assays Primary Screening: Radioligand Binding Assays Start->Binding_Assays DAT_Binding DAT Binding ([3H]WIN 35,428) Binding_Assays->DAT_Binding NET_Binding NET Binding ([3H]Nisoxetine) Binding_Assays->NET_Binding Sigma1_Binding Sigma-1 Binding (3H-Pentazocine) Binding_Assays->Sigma1_Binding MAO_Assay MAO Inhibition Assay (Fluorimetric) Binding_Assays->MAO_Assay Functional_Assays Secondary Screening: Functional Assays DAT_Binding->Functional_Assays NET_Binding->Functional_Assays Data_Analysis Data Analysis: Determine Ki, IC50, EC50 Sigma1_Binding->Data_Analysis MAO_Assay->Data_Analysis DAT_Uptake DAT Uptake Inhibition ([3H]Dopamine) Functional_Assays->DAT_Uptake NET_Uptake NET Uptake Inhibition ([3H]Norepinephrine) Functional_Assays->NET_Uptake DAT_Uptake->Data_Analysis NET_Uptake->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: A systematic workflow for the pharmacological characterization.

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay[19][20][21][22][23]
  • Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake via DAT.

  • Materials:

    • HEK-293 cells stably expressing human DAT (hDAT).

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

    • Radioligand: [3H]Dopamine.

    • Test Compound: this compound, serially diluted.

    • Reference Inhibitor: GBR 12909 or Nomifensine.

    • 96-well microplates, cell harvester, scintillation fluid, and microplate scintillation counter.

  • Procedure:

    • Cell Culture: Plate hDAT-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

    • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

    • Compound Incubation: Add diluted test compound or reference inhibitor to the appropriate wells. Include vehicle controls for total uptake and a saturating concentration of a known inhibitor for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.

    • Uptake Initiation: Add [3H]Dopamine to all wells to initiate the uptake reaction. Incubate for a predetermined time within the linear range of uptake (e.g., 10 minutes) at 37°C.

    • Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of specific uptake against the log concentration of the test compound to determine the IC50 value using non-linear regression.

Protocol: Norepinephrine Transporter (NET) Radioligand Binding Assay[24][25][26][27][28]
  • Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

  • Materials:

    • Cell membranes from a cell line expressing human NET (hNET).

    • Radioligand: [3H]Nisoxetine.

    • Test Compound: this compound, serially diluted.

    • Reference Compound: Desipramine.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well plates, glass fiber filters, filtration apparatus, and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Prepare a suspension of hNET-expressing cell membranes in assay buffer.

    • Assay Setup: In a 96-well plate, combine the membrane suspension, [3H]Nisoxetine (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of Desipramine.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.

    • Data Analysis: Calculate the IC50 value from the competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Sigma-1 Receptor Binding Assay[13][14][29][30][31]
  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Materials:

    • Guinea pig brain or liver membrane homogenates (rich in sigma-1 receptors).

    • Radioligand: --INVALID-LINK---Pentazocine.

    • Test Compound: this compound, serially diluted.

    • Reference Compound: Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Follow a similar competitive binding protocol as described for the NET assay (Section 4.3), using --INVALID-LINK---Pentazocine as the radioligand and Haloperidol to define non-specific binding.

Protocol: MAO-A and MAO-B Inhibition Assay[15][16][17][18][32]
  • Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: Kynuramine (for both enzymes) or specific substrates like benzylamine for MAO-B.

    • Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

    • Assay Buffer and detection reagents for measuring the product (e.g., 4-hydroxyquinoline) or hydrogen peroxide.

    • Fluorimetric or spectrophotometric plate reader.

  • Procedure:

    • Enzyme Reaction Setup: In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound or a reference inhibitor.

    • Initiate Reaction: Add the substrate to start the enzymatic reaction.

    • Incubation: Incubate at 37°C for a specified time.

    • Detection: Stop the reaction and measure the product formation using a plate reader.

    • Data Analysis: Plot the percentage of enzyme activity against the log concentration of the inhibitor to calculate the IC50 value.

Data Interpretation and Building the Pharmacological Profile

The data generated from these assays will allow for a comprehensive understanding of the mechanism of action of this compound.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

The following table presents hypothetical data for this compound, based on the known activities of structurally related compounds, to illustrate how the results would be presented.

TargetAssay TypeParameterHypothetical Value (nM)
Dopamine Transporter (DAT) Uptake InhibitionIC50150
Norepinephrine Transporter (NET) Binding AffinityKi85
Sigma-1 Receptor Binding AffinityKi> 1000
Monoamine Oxidase A (MAO-A) Enzyme InhibitionIC50> 5000
Monoamine Oxidase B (MAO-B) Enzyme InhibitionIC50> 5000

This is illustrative data and does not represent actual experimental results.

Interpreting the Profile

Based on the hypothetical data, this compound would be characterized as a potent inhibitor of the norepinephrine transporter and a moderately potent inhibitor of the dopamine transporter, with weak or negligible activity at sigma-1 receptors and monoamine oxidase enzymes. This would confirm the primary mechanism of action as a dual norepinephrine-dopamine reuptake inhibitor.

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits empirical validation, this guide provides a robust, evidence-based framework for its investigation. The structural analogy to known monoamine reuptake inhibitors strongly suggests that its primary pharmacological action is the inhibition of DAT and NET. The detailed experimental protocols provided herein offer a clear path for researchers to test this hypothesis and to explore potential secondary activities at sigma receptors and MAO. Elucidation of this compound's pharmacological profile will be a critical step in determining its potential therapeutic utility and will contribute valuable knowledge to the field of medicinal chemistry and neuropharmacology.

References

Pharmacological profile of 2-(2-Phenylethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of 2-(2-Phenylethyl)morpholine Derivatives

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an ether and an amine functional group, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] Its unique physicochemical properties—including favorable metabolic stability, aqueous solubility, and synthetic accessibility—make it a versatile component in the design of novel therapeutic agents.[1][4][5] When combined with a 2-phenylethyl moiety, the resulting this compound core structure gives rise to a class of compounds with significant and diverse pharmacological activities. These derivatives have been explored for their potential in treating a wide range of conditions, from neurological disorders to inflammatory diseases and cancer.[1][6][7]

This guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, synthesizing data on their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. It is intended for researchers and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its analogues can be achieved through several strategic pathways. A common and effective method involves the reaction of a suitably substituted amino alcohol with an appropriate electrophile, leading to cyclization.[8] The phenylethyl group can be introduced at various stages of the synthesis, depending on the desired substitution pattern and the availability of starting materials.

A generalized synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Pathway A: N-Alkylation cluster_1 Pathway B: Reductive Amination cluster_2 Pathway C: Cyclization A1 2-Morpholinemethanol A3 N-alkylation A1->A3 A2 (2-Bromoethyl)benzene A2->A3 A4 Target Scaffold A3->A4 B1 Phenylacetaldehyde B3 Reductive Amination B1->B3 B2 2-Aminomorpholine B2->B3 B4 Target Scaffold B3->B4 C1 Amino Alkanol C3 Cyclization C1->C3 C2 Ethylene Sulfate C2->C3 C4 Target Scaffold C3->C4

Caption: Generalized synthetic pathways to this compound derivatives.

Detailed Protocol: Synthesis via Reductive Amination

This protocol describes a representative synthesis of a this compound derivative starting from a ribonucleoside, which showcases the versatility of forming the morpholine ring itself.[9]

Objective: To synthesize a substituted morpholino nucleoside derivative.

Materials:

  • Ribonucleoside (e.g., Adenosine)

  • Sodium periodate (NaIO₄)

  • Alkylamine hydrochloride salt (e.g., phenethylamine HCl)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxidation: Dissolve the ribonucleoside (1.0 eq) in a mixture of MeOH and H₂O. Cool the solution to 0°C in an ice bath.

  • Add sodium periodate (2.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour. The formation of the intermediate dialdehyde can be monitored by TLC.

  • Reductive Amination: To the reaction mixture containing the in-situ generated dialdehyde, add the phenethylamine hydrochloride salt (2.5 eq).

  • Slowly add sodium cyanoborohydride (3.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-substituted morpholine nucleoside derivative.

Pharmacodynamics and Mechanism of Action

The pharmacological effects of this compound derivatives are largely dictated by their interactions with specific molecular targets, most notably the sigma (σ) receptors.[10][11]

Primary Molecular Target: Sigma (σ) Receptors

Sigma receptors, particularly the σ₁ subtype, are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide array of cellular functions and are a key target for therapeutic intervention in neurological and psychiatric disorders.[10]

Several morpholine-containing compounds have demonstrated high affinity and selectivity for the σ₁ receptor.[11] For instance, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to have a high affinity for the σ₁ receptor (Ki = 42 nM) and was 36 times more selective for σ₁ over the σ₂ subtype.[11] Molecular docking studies suggest that the protonated morpholine nitrogen forms a crucial salt bridge with the aspartate residue (Asp126) in the σ₁ receptor binding pocket, anchoring the ligand. The phenylethyl group then engages in hydrophobic and aromatic interactions with other key residues such as Tyr120, His154, and Trp164.[11]

Pharmacophore_Model cluster_0 This compound Ligand cluster_1 Key Receptor Residues Receptor σ₁ Receptor Binding Pocket Morpholine Morpholine Ring (Protonated N) Asp126 Asp126 Morpholine->Asp126 Ionic Interaction (Salt Bridge) Phenylethyl Phenylethyl Group Linker Ethyl Linker HydrophobicPocket Hydrophobic Pocket (Tyr120, Trp164) Phenylethyl->HydrophobicPocket Hydrophobic & π-π Stacking

Caption: Pharmacophore model for this compound derivatives at the σ₁ receptor.

Structure-Activity Relationships (SAR)

The affinity and selectivity of these derivatives for their targets are highly dependent on their structural features. Key SAR insights include:

  • The Morpholine Ring: The basic nitrogen within the morpholine ring is critical for activity at many receptors, including sigma and opioid receptors, as it typically forms an ionic bond with an acidic residue in the binding site.[11][12]

  • The Phenylethyl Group: The length and nature of the substituent on the morpholine nitrogen significantly influence binding affinity. For opioid receptors, an N-phenethyl group is often optimal for high affinity.[13] Shortening this chain to a benzyl group can result in a dramatic loss of affinity.[13]

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring of the phenylethyl group can fine-tune selectivity and potency. For example, adding electron-withdrawing groups can alter the electronic properties and steric profile, leading to different interactions within the receptor's binding pocket.

Receptor Binding Affinities

The following table summarizes the in-vitro binding affinities for a series of structurally related compounds, illustrating the impact of structural modifications on sigma receptor binding. While not direct this compound derivatives, these analogues share key pharmacophoric features and provide valuable SAR insights.[10]

CompoundR GroupKᵢ σ₁ (nM)Kᵢ σ₂ (nM)σ₁/σ₂ Selectivity
4b Phenyl2.72710
4c 4-Fluorophenyl3.5--
5b Phenethyl131027.8
8f Phenethyl1016516.5
Data synthesized from a study on novel sigma receptor ligands.[10]

Pharmacological Effects and Therapeutic Potential

The interaction of this compound derivatives with their molecular targets translates into a broad spectrum of pharmacological activities.

  • Antinociceptive (Analgesic) Effects: Ligands that bind to the σ₁ receptor have been shown to modulate pain pathways. Local peripheral and intrathecal administration of σ₁ receptor ligands can produce a significant reduction in formalin-induced nociception, suggesting potential efficacy in treating inflammatory pain.[11]

  • Neuroprotective Activity: The morpholine scaffold is associated with neuroprotective effects.[1] By modulating sigma receptors, these compounds may influence calcium signaling, ion channel function, and cellular stress responses, offering a potential therapeutic avenue for neurodegenerative diseases.

  • Anticancer Activity: Numerous morpholine derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[6][7] Some compounds act by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.[6]

  • Anti-inflammatory Effects: Certain morpholine derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[14]

Key Experimental Protocols

To validate the biological activity of these compounds, specific and robust assays are required. The following is a standardized protocol for determining a compound's binding affinity for the σ₁ receptor.

Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the σ₁ receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow P1 Prepare Membrane Homogenate (Source of σ₁ Receptors) P2 Incubate Membranes with: 1. Radioligand (³H-pentazocine) 2. Test Compound (Varying Conc.) 3. Buffer P1->P2 P3 Separate Bound from Free Radioligand (Rapid Vacuum Filtration) P2->P3 P4 Quantify Bound Radioactivity (Liquid Scintillation Counting) P3->P4 P5 Data Analysis: - Calculate IC₅₀ - Determine Kᵢ using Cheng-Prusoff equation P4->P5

Caption: Workflow for a σ₁ Receptor Radioligand Binding Assay.

Materials:

  • Membrane preparation from cells or tissues expressing σ₁ receptors (e.g., guinea pig brain).

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Test compounds dissolved in DMSO, then diluted in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, and the membrane preparation (typically 150-200 µg protein per well).

  • Total Binding Wells: Contain buffer, membranes, and radioligand.

  • Non-Specific Binding (NSB) Wells: Contain buffer, membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • Test Compound Wells: Contain buffer, membranes, radioligand, and the test compound at various concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Initiate the binding reaction by adding the radioligand (e.g., --INVALID-LINK---pentazocine to a final concentration of ~2-3 nM). Incubate the plate at 37°C for 150 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a versatile and promising class of compounds with significant pharmacological potential. Their ability to interact with high affinity at key molecular targets, particularly the sigma-1 receptor, makes them attractive candidates for the development of novel therapeutics for pain, neurodegenerative disorders, and cancer.

Future research should focus on:

  • Optimizing Selectivity: Synthesizing new analogues to improve selectivity for specific receptor subtypes (e.g., σ₁ vs. σ₂) to minimize off-target effects.

  • Elucidating In Vivo Efficacy: Moving promising compounds from in vitro assays to in vivo models of disease to validate their therapeutic potential.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics suitable for clinical development.[5]

By leveraging the principles of medicinal chemistry and a deeper understanding of structure-activity relationships, the this compound scaffold will continue to be a valuable platform for the discovery of next-generation therapeutics.

References

The Phenylethylmorpholine Scaffold: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. Within this privileged class of structures, 2-(2-phenylethyl)morpholine stands out as a particularly valuable building block. Its unique three-dimensional structure, combining a flexible phenylethyl tail with a conformationally constrained morpholine ring, provides an ideal framework for targeting complex binding sites in a variety of protein targets. This technical guide offers an in-depth exploration of this compound's role in contemporary synthesis, with a primary focus on its application in the development of selective dopamine D4 receptor antagonists. We will dissect the strategic considerations behind its use, provide detailed, field-proven synthetic protocols, and present a critical analysis of the structure-activity relationships that govern its derivatization.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine ring is a recurring motif in a multitude of FDA-approved drugs, a testament to its utility in drug design.[1] Its presence can enhance aqueous solubility, improve metabolic stability by blocking sites of metabolism, and provide a key hydrogen bond acceptor through its oxygen atom. Furthermore, the chair conformation of the morpholine ring introduces a degree of conformational rigidity that can be exploited to orient substituents in a precise three-dimensional arrangement for optimal target engagement.

The this compound scaffold builds upon these advantages by incorporating a phenylethyl group. This appendage serves as a versatile anchor or recognition element for a variety of biological targets, particularly those with hydrophobic pockets. The ethylene linker provides rotational flexibility, allowing the phenyl group to adopt an optimal binding orientation. This combination of a rigidifying heterocycle and a flexible aromatic side chain makes this compound a powerful tool for navigating the complex landscapes of protein binding sites.

Core Application: A Key Building Block for Dopamine D4 Receptor Antagonists

A prominent and compelling application of the this compound scaffold is in the synthesis of selective antagonists for the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G-protein coupled receptors, is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[2] Consequently, the development of selective D4 antagonists is an area of intense research.

The chiral this compound core has proven to be an exceptional scaffold for achieving high potency and selectivity for the D4 receptor. A prime example is the molecular probe ML398 , a potent and selective D4 antagonist developed through the NIH Molecular Libraries Program.[1][3] The synthesis and characterization of ML398 underscore the strategic importance of the (R)-2-(2-phenylethyl)morpholine building block.

Causality of Choice: Why the this compound Scaffold?

The selection of the this compound scaffold for the development of D4 antagonists was not arbitrary. Structure-activity relationship (SAR) studies have revealed that the combination of the morpholine ring and the phenylethyl group is crucial for potent and selective D4 antagonism.[4]

  • The Morpholine Ring: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, interacting with key residues in the D4 receptor binding pocket. The nitrogen atom serves as a convenient point for derivatization, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The Phenylethyl Group: This lipophilic group is thought to occupy a hydrophobic sub-pocket within the D4 receptor. The length and flexibility of the ethyl linker are critical for positioning the phenyl ring for optimal van der Waals interactions.

  • Stereochemistry at the C2 Position: The biological activity of these compounds is highly dependent on the stereochemistry at the 2-position of the morpholine ring. For ML398 and related analogs, the (R)-enantiomer is the active isomer, highlighting the importance of a precise three-dimensional arrangement of the phenylethyl group for effective receptor binding.[4]

Synthesis of the Core Building Block: (R)-2-(2-Phenylethyl)morpholine

The synthesis of enantiomerically pure 2-substituted morpholines is a key challenge that has been addressed through various innovative strategies, including asymmetric hydrogenation and organocatalysis.[2][5][6] An effective organocatalytic approach enables the synthesis of the chiral morpholine precursor to ML398.

Enantioselective Synthesis of the Chiral Morpholine Precursor

A robust method for preparing the chiral morpholine core involves an organocatalytic α-chlorination of an aldehyde, followed by a cyclization reaction. This process provides the desired enantiomer with high stereocontrol.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Morpholine Precursor

This protocol is adapted from the synthetic route used to generate the core of ML398 and similar D4 antagonists.[4]

Step 1: Organocatalytic α-Chlorination

  • To a solution of 4-phenylbutanal (1.0 eq) in a suitable solvent such as dichloromethane, add an organocatalyst (e.g., a proline derivative) and N-chlorosuccinimide (NCS).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the resulting α-chloroaldehyde by column chromatography.

Step 2: Reductive Amination and Cyclization

  • To a solution of the α-chloroaldehyde in a solvent like dichloromethane, add an amino alcohol (e.g., 2-aminoethanol).

  • Add a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive amination.

  • The subsequent intramolecular cyclization occurs to form the N-protected chiral morpholine.

  • Deprotection of the nitrogen (if necessary) yields the desired (R)-2-(2-phenylethyl)morpholine.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of (R)-2-(2-Phenylethyl)morpholine 4-Phenylbutanal 4-Phenylbutanal alpha-Chloroaldehyde alpha-Chloroaldehyde 4-Phenylbutanal->alpha-Chloroaldehyde Organocatalyst, NCS Chiral_Morpholine (R)-2-(2-Phenylethyl)morpholine alpha-Chloroaldehyde->Chiral_Morpholine 1. 2-Aminoethanol 2. NaBH(OAc)3 Aminoethanol Aminoethanol

Caption: Synthesis of the chiral building block.

Application in Synthesis: The Preparation of ML398

With the enantiomerically pure (R)-2-(2-phenylethyl)morpholine in hand, the final step in the synthesis of ML398 is a straightforward N-alkylation.

Experimental Protocol: Synthesis of ML398 [3]

  • In a microwave vial, suspend (R)-2-phenethylmorpholine (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (5.0 eq) and 4-chlorobenzyl bromide (1.0 eq).

  • Heat the reaction mixture under microwave irradiation to 120 °C for 10 minutes.

  • After cooling, add water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material by column chromatography (0-30% ethyl acetate in hexanes) to yield pure ML398.

Diagram of ML398 Synthesis

G cluster_1 Synthesis of ML398 Chiral_Morpholine (R)-2-(2-Phenylethyl)morpholine ML398 ML398 Chiral_Morpholine->ML398 K2CO3, Acetonitrile, Microwave Alkylating_Agent 4-Chlorobenzyl Bromide Alkylating_Agent->ML398

Caption: N-alkylation to yield ML398.

Quantitative Data and Characterization

The successful synthesis and application of this compound and its derivatives rely on rigorous characterization and quantitative assessment of biological activity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
This compound
Molecular FormulaC₁₂H₁₇NO[7]
Molecular Weight191.27 g/mol [7]
¹H NMR (CDCl₃)δ 7.32-7.18 (m, 5H), 3.95-3.85 (m, 2H), 3.70-3.60 (m, 2H), 2.90-2.65 (m, 4H), 2.60-2.45 (m, 2H)[8] (Predicted)
¹³C NMR (CDCl₃)δ 141.0, 128.6, 128.4, 126.1, 71.8, 67.2, 54.3, 51.0, 36.4, 33.9[7] (Predicted)
ML398
Molecular FormulaC₁₉H₂₂ClNO[3]
Molecular Weight315.84 g/mol [3]
¹H NMR (CDCl₃, 400 MHz)δ 7.29-7.13 (m, 9H), 3.84 (m, 1H), 3.65 (m, 1H), 3.52 (d, J = 13.2 Hz, 1H), 3.38 (d, J = 13.2 Hz, 1H), 2.85 (m, 1H), 2.68 (m, 2H), 2.50 (m, 1H), 2.05 (m, 1H), 1.87 (m, 1H), 1.73 (dm, J = 64 Hz, 2H)[3]

Table 2: Biological Activity Data for ML398

ParameterValueTargetSource
IC₅₀130 nMDopamine D4 Receptor[1][3]
Kᵢ36 nMDopamine D4 Receptor[1][3]
Selectivity>100-fold vs D₁, D₂, D₃, D₅Other Dopamine Receptors[1][3]

Conclusion and Future Outlook

This compound has established itself as a building block of significant strategic importance in medicinal chemistry. Its utility is particularly evident in the development of selective dopamine D4 receptor antagonists, where its unique structural features are leveraged to achieve high potency and selectivity. The successful synthesis of the potent and selective D4 antagonist ML398 serves as a compelling case study, demonstrating the power of this scaffold in modern drug discovery. As our understanding of the structural requirements for targeting other challenging biological targets continues to grow, it is anticipated that the this compound core will find even broader applications, further solidifying its status as a privileged scaffold in the synthesis of novel therapeutics.

References

An In-Depth Technical Guide on the Neuropharmacological Activities of 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive theoretical framework and a proposed investigational guide for the neuropharmacological activities of 2-(2-phenylethyl)morpholine. As of the time of writing, extensive direct experimental data for this specific molecule is not widely available in published literature. The hypotheses and protocols herein are extrapolated from the well-established pharmacology of the morpholine scaffold and phenylethylamine derivatives.

Introduction: Unveiling the Potential of a Privileged Scaffold

The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to confer advantageous physicochemical, metabolic, and pharmacokinetic properties.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and, crucially, the ability to cross the blood-brain barrier (BBB).[3][4] When combined with a phenylethylamine backbone—a core structure of many endogenous neurotransmitters and psychoactive compounds—the resulting molecule, this compound, emerges as a compelling candidate for neuropharmacological investigation.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore the potential of this compound. We will delve into its synthesis, hypothesize its neuropharmacological profile based on established structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.[5]

PART 1: Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of any new chemical entity's investigation. The synthesis of this compound can be approached through established methodologies for N-alkylation or reductive amination. A plausible and efficient route is outlined below.

Proposed Synthetic Protocol: Reductive Amination

This protocol is based on the reaction of 2-morpholinone with a Grignard reagent derived from 2-phenylethyl bromide, followed by reduction.

Step 1: Grignard Reaction

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-phenylethyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • In a separate flask, dissolve 2-morpholinone (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Intermediate

  • Dissolve the crude intermediate from Step 1 in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add lithium aluminum hydride (LAH) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Properties (Predicted)

A compound's physicochemical properties are critical determinants of its pharmacokinetic profile, particularly its ability to be absorbed and penetrate the CNS.

PropertyPredicted ValueSignificance for CNS Activity
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol [6]Adherence to Lipinski's Rule of Five for drug-likeness.
XlogP1.8Optimal lipophilicity for BBB penetration.[7]
pKa (of conjugate acid)~7.5 - 8.5Partial ionization at physiological pH, balancing solubility and membrane permeability.
Polar Surface Area (PSA)21.3 ŲLow PSA is favorable for BBB crossing.[7]

PART 2: Hypothesized Neuropharmacological Profile & Mechanisms of Action

The structure of this compound suggests potential interactions with several key CNS targets. The phenylethylamine moiety is a classic pharmacophore for monoaminergic systems, while the morpholine ring can modulate affinity and selectivity for various receptors.[8]

Potential Molecular Targets
  • Serotonin (5-HT) Receptors: The phenylethylamine scaffold is present in many 5-HT receptor agonists and reuptake inhibitors. Specifically, the 5-HT₂A receptor is a key target for psychedelic and antidepressant compounds.[8]

  • Dopamine (DA) and Norepinephrine (NE) Transporters: As a phenylethylamine derivative, there is a high probability of interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET), potentially inhibiting the reuptake of these neurotransmitters. This is a primary mechanism for many antidepressant and stimulant drugs.

  • Sigma (σ) Receptors: Morpholine-containing ligands have shown high affinity for σ₁ and σ₂ receptors, which are implicated in neuroprotection, mood regulation, and analgesia.

Hypothesized Signaling Pathway: Modulation of Monoaminergic Systems

We hypothesize that this compound may act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and/or serotonin. This increased neurotransmitter availability would lead to enhanced postsynaptic receptor activation and downstream signaling cascades.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEM This compound Transporter DAT / NET / SERT PEM->Transporter Inhibition Neurotransmitter DA / NE / 5-HT Transporter->Neurotransmitter Blocks Reuptake Synaptic_NT Increased DA / NE / 5-HT Neurotransmitter->Synaptic_NT Release Receptor Postsynaptic Receptor (e.g., D2, β-adrenergic, 5-HT2A) Synaptic_NT->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling Effect Neuronal Response (e.g., Altered Firing Rate) Signaling->Effect

Caption: Hypothesized mechanism of action for this compound.

PART 3: A Framework for Experimental Validation

A systematic, multi-tiered approach is essential to characterize the neuropharmacological profile of a novel compound. The following experimental workflow is proposed.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Advanced Studies Synthesis Synthesis & Purification Binding Receptor Binding Assays (Primary Screen) Synthesis->Binding Uptake Neurotransmitter Uptake Assays Binding->Uptake Locomotor Open Field Test (General Activity) Uptake->Locomotor Anxiety Elevated Plus Maze (Anxiolytic Effects) Locomotor->Anxiety Depression Forced Swim Test (Antidepressant Effects) Anxiety->Depression Neurochem In Vivo Microdialysis (Neurotransmitter Levels) Depression->Neurochem Tox Preliminary Toxicology

Caption: Proposed experimental workflow for neuropharmacological profiling.

Detailed Experimental Protocols

1. In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets (e.g., DAT, NET, SERT, 5-HT receptors, σ receptors).

  • Principle: The test compound competes with a known radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Methodology:

    • Membrane Preparation: Prepare membrane homogenates from rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET) or from cell lines expressing the target receptor.

    • Assay Buffer: Prepare an appropriate binding buffer for the specific target.

    • Reaction Mixture: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Forced Swim Test (FST) [9]

  • Objective: To screen for potential antidepressant-like activity.

  • Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[10]

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Methodology:

    • Habituation (Day 1): Place each mouse individually into the swim cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair. Remove, dry, and return the mouse to its home cage.

    • Drug Administration (Day 2): Administer this compound or a vehicle control via intraperitoneal (i.p.) injection 30-60 minutes before the test session. A positive control group (e.g., fluoxetine) should also be included.

    • Test Session (Day 2): Place the mouse back into the cylinder for a 6-minute test session. Video record the session for later analysis.

    • Behavioral Scoring: Score the last 4 minutes of the test session. An observer, blind to the treatment conditions, should quantify the total time spent immobile (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).

    • Data Analysis: Compare the immobility time between the treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare against the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.

3. In Vivo Elevated Plus Maze (EPM) [11]

  • Objective: To assess anxiolytic-like activity.

  • Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms of the maze.[12][13]

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite each other.

  • Methodology:

    • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes prior to testing.

    • Test Session: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

    • Behavioral Scoring: A blinded observer scores the following parameters:

      • Number of entries into the open and closed arms (an entry is defined as all four paws in an arm).

      • Time spent in the open and closed arms.

    • Data Analysis: Calculate the percentage of open arm entries ([open entries / total entries] x 100) and the percentage of time spent in the open arms ([time in open arms / total time] x 100). Compare the groups using a one-way ANOVA. A significant increase in these parameters indicates an anxiolytic-like effect.

PART 4: Potential Therapeutic Applications & Future Directions

Should this compound demonstrate significant activity in the proposed screening cascade, particularly as a monoamine reuptake inhibitor with an anxiolytic or antidepressant profile, it could represent a lead compound for the treatment of:

  • Major Depressive Disorder (MDD)

  • Generalized Anxiety Disorder (GAD)

  • Neuropathic Pain

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

Future research should focus on establishing a detailed structure-activity relationship by synthesizing and testing analogues. Further investigations would include more complex behavioral models, pharmacokinetic studies to determine brain penetration and metabolic fate, and off-target liability screening to build a comprehensive safety and efficacy profile.

References

Potential therapeutic targets of 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Phenylethyl)morpholine

Executive Summary

This compound is a synthetic molecule featuring a core phenylmorpholine scaffold. While direct pharmacological data on this specific compound is limited in publicly accessible literature, its structural analogy to a well-documented class of psychoactive compounds, namely phenmetrazine and its derivatives, provides a strong rationale for investigating its potential therapeutic targets.[1][2] This guide synthesizes information from related compounds to postulate and explore the most probable molecular targets for this compound. The primary focus is on its potential as a monoamine releasing agent, targeting the dopamine and norepinephrine transporters, with significant therapeutic implications for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD), obesity, and substance use disorders.[3][4] Furthermore, based on the established neuroprotective activities of other morpholine-containing ligands, this document explores the Sigma-1 Receptor (σ1R) as a high-potential secondary target, relevant for neurodegenerative diseases and neuronal injury.[5][6] This technical guide provides a structured, evidence-based framework for researchers and drug development professionals, outlining key targets, their mechanistic underpinnings, and detailed experimental protocols for validation.

Introduction: From Chemical Structure to Biological Hypothesis

The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling a wide range of biological activities.[7][8] When incorporated into a phenylmorpholine framework, as in this compound, the resulting molecule bears a strong resemblance to compounds known to interact with the central nervous system.

Chemical Identity of this compound
  • Molecular Formula: C₁₂H₁₇NO[9][10]

  • Molecular Weight: 191.27 g/mol [9]

  • Structure: A morpholine ring substituted at the 2-position with a phenylethyl group.

  • CAS Number: 58039-64-8[9]

The Phenylmorpholine Precedent: A Foundation for CNS Activity

The therapeutic exploration of this compound is logically grounded in the extensive research on its analogs. Phenmetrazine (3-methyl-2-phenylmorpholine), a classic example, was formerly used as an anorectic (appetite suppressant) and is a potent psychostimulant.[2] Pharmacological studies have definitively characterized phenmetrazine and its derivatives as monoamine neurotransmitter releasing agents, with a strong preference for the dopamine and norepinephrine systems.[2][3] This established activity profile of the core scaffold forms the primary hypothesis for the mechanism of action of this compound.

Primary Target Class: Monoamine Transporters (DAT & NET)

The most direct therapeutic hypothesis posits that this compound functions as a norepinephrine-dopamine releasing agent (NDRA), similar to its structural relatives.[2]

Mechanism of Action: Substrate-Type Releasers

Unlike reuptake inhibitors which simply block transporter function from the outside, substrate-type releasers are actively transported into the presynaptic neuron by monoamine transporters like the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft. This mechanism underlies the potent stimulant and anorectic effects of compounds like phenmetrazine.[3]

Inferred Pharmacological Profile

Based on data from phenmetrazine, the activity of this compound is expected to be potent at DAT and NET, with substantially weaker effects at the Serotonin Transporter (SERT).[2][3] This profile suggests a classic stimulant effect with potential therapeutic benefits in conditions characterized by dopamine and norepinephrine dysregulation.

Table 1: Pharmacological Profile of Phenmetrazine at Monoamine Transporters

Compound Action DAT (EC₅₀, nM) NET (EC₅₀, nM) SERT (EC₅₀, nM) Reference
Phenmetrazine Releasing Agent 70 - 131 29 - 50 7,765 - >10,000 [2]
Pseudophenmetrazine Releasing Agent 1,457 514 >10,000 [11]

EC₅₀ (Half-maximal effective concentration): Lower values indicate higher potency.

Therapeutic Implications
  • ADHD and Obesity: The stimulant properties derived from enhanced dopaminergic and noradrenergic signaling are well-established therapeutic principles for ADHD and as appetite suppressants.[1]

  • Substance Use Disorders: Emerging evidence suggests that some phenmetrazine analogs may be candidate treatments for cocaine dependence, potentially by substituting the reinforcing effects of illicit stimulants with a more controlled, pharmacologically delivered alternative.[3] The development of compounds in this class is actively being pursued for addiction treatment.[4][12]

Experimental Protocol: Validation of Monoamine Release

The definitive test for the primary hypothesis is an in vitro monoamine release assay using synaptosomes. This protocol provides a robust system for quantifying the potency and efficacy of a test compound as a releasing agent.

Protocol 2.4.1: In Vitro Monoamine Release Assay in Rat Brain Synaptosomes

  • Preparation of Synaptosomes:

    • Euthanize adult Sprague-Dawley rats according to IACUC-approved procedures.

    • Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for NET).

    • Homogenize tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer).

  • Radiolabel Loading:

    • Pre-incubate the synaptosomal suspension at 37°C for 15 minutes.

    • Load the synaptosomes with a specific radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) at a final concentration of ~10 nM.

    • Incubate for 30 minutes at 37°C to allow for transporter-mediated uptake.

  • Release Assay:

    • Wash the loaded synaptosomes three times with ice-cold buffer to remove excess radiolabel, pelleting by centrifugation between washes.

    • Resuspend the final pellet in fresh buffer.

    • Aliquot the synaptosome suspension into tubes containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or a positive control (e.g., d-amphetamine). Include a vehicle control for basal release.

    • Incubate for 10 minutes at 37°C to induce release.

    • Terminate the release by placing tubes on ice and rapidly filtering the contents through glass fiber filters using a cell harvester. This separates the synaptosomes (retained radiolabel) from the buffer (released radiolabel).

    • Wash the filters with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters and in the filtrate using liquid scintillation counting.

    • Calculate the percentage of total incorporated radiolabel that was released for each drug concentration.

    • Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis.

G cluster_assay Release Assay Workflow P1 Brain Tissue (e.g., Striatum) P2 Homogenization (0.32M Sucrose) P1->P2 P3 Differential Centrifugation P2->P3 P4 Isolated Synaptosomes P3->P4 A1 Load Synaptosomes with [³H]Neurotransmitter P4->A1 Transfer to Assay A2 Wash to Remove Excess Radiotracer A1->A2 A3 Incubate with This compound A2->A3 A4 Rapid Filtration A3->A4 A5 Scintillation Counting (Filters + Filtrate) A4->A5 A6 Data Analysis (EC₅₀ Determination) A5->A6

Caption: Workflow for Monoamine Release Assay.

Secondary Target: The Sigma-1 Receptor (σ1R)

Beyond monoamine systems, the morpholine moiety is a key feature in ligands for the Sigma-1 Receptor (σ1R), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[5][6] Ligand activation of σ1R has demonstrated significant neuroprotective effects in various models of neuronal injury.[5][13]

Mechanism of σ1R-Mediated Neuroprotection

The σ1R is not a classical cell-surface receptor. Upon activation by an agonist, it can translocate within the cell and modulate a variety of signaling pathways and ion channels. Key neuroprotective mechanisms include:

  • Potentiation of Neurotrophic Factors: σ1R activation can increase the expression and signaling of crucial survival factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).[5]

  • Modulation of Cellular Stress: It interacts with the binding immunoglobulin protein (BiP), a master regulator of the unfolded protein response, helping to mitigate endoplasmic reticulum stress.[5]

  • Regulation of Ion Channels: It directly modulates the activity of voltage-gated ion channels, stabilizing membrane potential and preventing excitotoxic calcium overload.

  • Activation of Pro-Survival Kinases: The neuroprotective and neurite-outgrowth effects of σ1R agonists have been linked to the activation of Protein Kinase C (PKC).[6]

Evidence from Structurally Related Ligands

The compound PRE-084 (2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate) is a selective σ1R agonist that contains a morpholine ring.[5][6] Studies have shown that PRE-084 promotes motor neuron survival after physical injury, protects against glutamate-induced excitotoxicity, and stimulates neurite elongation.[5][6] These effects are blocked by σ1R antagonists, confirming the target specificity. The structural presence of a morpholine ring in both PRE-084 and this compound makes σ1R a compelling secondary target to investigate.

G cluster_downstream Downstream Pro-Survival Effects cluster_outcomes Cellular Outcomes compound This compound (Hypothesized Agonist) s1r Sigma-1 Receptor (σ1R) (ER-Mitochondria Membrane) compound->s1r Binds & Activates bip Modulation of BiP (ER Stress Response) s1r->bip pkc Activation of Protein Kinase C (PKC) s1r->pkc gdnf Increased GDNF Expression s1r->gdnf neuroprotection Neuroprotection (Anti-Excitotoxicity) bip->neuroprotection pkc->neuroprotection neurite Neurite Elongation pkc->neurite gdnf->neuroprotection

Caption: Postulated σ1R-Mediated Signaling Pathway.

Therapeutic Implications
  • Neurodegenerative Diseases: By combating cellular stress and promoting neuronal survival, σ1R agonists are being investigated for Alzheimer's disease, Parkinson's disease, and ALS.

  • Spinal Cord Injury and Stroke: The ability to protect neurons from excitotoxic damage and promote neurite growth makes this target highly relevant for acute neuronal injury.[6]

Experimental Protocols: Assessing σ1R Activity

A two-tiered approach is required: first, to establish binding affinity, and second, to demonstrate functional neuroprotective activity.

Protocol 3.4.1: Competitive Radioligand Binding Assay for σ1R

  • Membrane Preparation: Homogenize guinea pig brain tissue in a Tris-HCl buffer and prepare a crude membrane fraction via centrifugation.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a selective σ1R radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of this compound.

  • Incubation: Incubate at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in polyethylenimine to reduce non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 3.4.2: In Vitro Glutamate Excitotoxicity Neuroprotection Assay

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate.

  • Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound for 1-2 hours. To confirm σ1R specificity, a parallel set of experiments should include co-incubation with a σ1R antagonist (e.g., BD-1063).

  • Excitotoxic Insult: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours. Include a vehicle-only control group (no glutamate, no drug) and a glutamate-only control group.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

  • Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only control. Determine the EC₅₀ for the neuroprotective effect.

Conclusion and Future Directions

The structural architecture of this compound provides a compelling, rational basis for its investigation as a novel therapeutic agent. The primary and most probable targets are the dopamine and norepinephrine transporters , where the compound is hypothesized to act as a releasing agent. This profile suggests immediate therapeutic potential in ADHD, obesity, and addiction medicine. A second, highly valuable avenue of investigation is the Sigma-1 Receptor , where agonistic activity could confer neuroprotective properties applicable to a range of devastating neurological disorders.

Further research should also consider exploratory targets, including other CNS receptors where morpholine-containing molecules have shown activity, and key metabolic enzymes like monoamine oxidase.[14][15] A comprehensive preclinical assessment will require empirical validation of these hypothesized targets using the protocols outlined herein, followed by detailed structure-activity relationship (SAR) studies and ADME/Tox profiling to fully characterize the therapeutic potential of this compound.

References

Introduction: The Morpholine Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(2-Phenylethyl)morpholine Derivatives

The morpholine heterocycle is a cornerstone in drug discovery, frequently recognized as a "privileged structure" due to its favorable physicochemical properties and its presence in a multitude of approved drugs and bioactive molecules. Its advantageous characteristics, including metabolic stability and aqueous solubility, combined with versatile and accessible synthetic routes, make it an attractive scaffold for medicinal chemists. When incorporated into a larger molecular framework, the morpholine moiety can significantly influence a compound's pharmacokinetic profile and biological activity. It often serves as an integral part of a pharmacophore, bestowing selective affinity for a wide range of biological targets, including enzymes and receptors.

This guide focuses on the this compound core, a specific scaffold that has garnered significant interest for its interaction with key targets in the central nervous system (CNS). Derivatives of this structure have shown particular promise as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and depression. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for the rational design of novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the SAR principles governing this important class of compounds, detailed experimental protocols for their evaluation, and insights into future research directions.

The this compound Core: A Pharmacophore Analysis

The foundational structure of this compound consists of three key components that are central to its pharmacological activity and are the primary focus of SAR studies. The strategic modification of these components allows for the fine-tuning of the molecule's interaction with its biological targets.

  • The Phenyl Ring: This aromatic group serves as a crucial hydrophobic interaction domain. Its electronic and steric properties can be modulated through substitution to enhance binding affinity and selectivity.

  • The Ethyl Linker: This two-carbon chain provides the optimal spatial separation between the phenyl ring and the morpholine nucleus. Variations in its length, rigidity, and composition can significantly impact potency.

  • The Morpholine Ring: This basic, nitrogen-containing heterocycle is a key pharmacophoric element, often involved in hydrogen bonding or salt bridge formation with receptor residues. Its oxygen atom can also act as a hydrogen bond acceptor, and the ring itself contributes to the overall conformation and physicochemical properties of the molecule.

Core_Scaffold cluster_Scaffold This compound Scaffold cluster_Regions Key Regions for SAR Modification scaffold Phenyl Phenyl Ring (Hydrophobic Interactions) Linker Ethyl Linker (Spatial Orientation) Morpholine Morpholine Ring (Basic Center, H-Bonding) image_node

Caption: Key pharmacophoric regions of the this compound scaffold.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs is fundamental to any SAR study. The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves the construction of the morpholine ring or the alkylation of a pre-formed morpholine derivative.

General Synthetic Approach: Reductive Amination

A versatile method for synthesizing N-substituted morpholine analogs (where the phenylethyl group is attached to the nitrogen) involves the reductive amination of morpholine with a corresponding phenylacetaldehyde. For the C-substituted core of this guide, a multi-step synthesis is typically required, often starting from an amino alcohol.

Experimental Protocol: Synthesis of a Phenyl-Substituted Analog

This protocol describes a representative synthesis for a C-substituted analog, specifically 2-(2-(4-chlorophenyl)ethyl)morpholine, based on general synthetic principles for morpholine derivatives.

Objective: To synthesize an analog with a chloro-substitution on the phenyl ring to probe the effect of an electron-withdrawing group on biological activity.

Materials:

  • 4-Chlorophenylacetaldehyde

  • 2-Aminoethoxyethanol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminoethoxyethanol (1.0 eq) in dichloroethane (DCE), add 4-chlorophenylacetaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild reducing agent suitable for this transformation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-(2-(4-chlorophenyl)ethyl)morpholine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly sensitive to structural modifications. The primary targets for these compounds are often the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The following sections dissect the SAR based on modifications to each key region of the scaffold.

Modifications of the Phenyl Ring

The phenyl ring is a critical determinant of receptor affinity and selectivity.

  • Substituent Position: The position of substituents on the phenyl ring significantly impacts activity. Para-substitution is often well-tolerated or beneficial.

  • Electronic Effects: Halogen substitutions (e.g., chloro, fluoro) at the para-position can increase affinity for sigma receptors. This suggests that electron-withdrawing groups can enhance binding, possibly through specific electronic interactions within the receptor binding pocket.

  • Steric Effects: Bulkier substituents may either enhance affinity through increased van der Waals interactions or decrease it due to steric hindrance, depending on the topology of the binding site. For instance, methylphenyl substitutions have been shown to increase potency at sigma receptors in related scaffolds.

Modifications of the Ethyl Linker

The linker's properties are crucial for correctly positioning the phenyl and morpholine moieties.

  • Length: Inserting methylene or ethylene groups between a cycloalkyl ring and the amine group in related phencyclidine derivatives was found to increase potency at sigma receptors. This highlights the importance of the two-carbon distance in the this compound scaffold.

  • Rigidity: Introducing conformational rigidity, for example through cyclopropanation or double bonds, can lock the molecule into a more favorable binding conformation, but can also be detrimental if the constrained conformation is not optimal.

  • Functional Groups: The introduction of polar groups like carbonyls or ethers can alter the pharmacokinetic properties and may introduce new hydrogen bonding opportunities. For example, replacing the ethyl linker with a carboxyl ethylene group in related structures produced compounds with high potency for sigma receptors.

Modifications of the Morpholine Ring

The morpholine ring is essential for the compound's basicity and interaction with the receptor.

  • N-Substitution vs. C-Substitution: While this guide focuses on C-2 substitution, it is important to note that the N-phenethylmorpholine isomer is a common and active scaffold. The placement of the phenylethyl group dictates the vector and nature of the interactions within the binding site.

  • Bioisosteric Replacement: Replacing the morpholine ring with other heterocycles like piperidine or piperazine can modulate basicity (pKa), lipophilicity, and hydrogen bonding capacity, leading to changes in affinity and selectivity.

  • Stereochemistry: The carbon at position 2 is a chiral center. It is highly probable that the two enantiomers, (R)- and (S)-2-(2-phenylethyl)morpholine, will exhibit different binding affinities and functional activities. The synthesis and evaluation of enantiomerically pure compounds are critical for a complete SAR understanding.

Biological Evaluation: Protocols and Methodologies

To establish a robust SAR, synthesized compounds must be evaluated in relevant biological assays. For this compound derivatives, this primarily involves assessing their affinity for sigma receptors and their functional effects in vitro and in vivo.

Primary Biological Targets
  • Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors: These are the most widely studied targets for this class of compounds. They are unique, non-opioid receptors involved in cellular signal transduction and implicated in conditions like neuropathic pain, Alzheimer's disease, and cancer.

  • Cholinesterases (AChE/BuChE): Given the role of morpholine derivatives in neurodegenerative disease research, assessing inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a relevant secondary screen.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a standard method to determine the in vitro binding affinity (Ki) of test compounds for the sigma-1 receptor.

Objective: To quantify the binding affinity of synthesized analogs to the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane homogenate (source of σ₁ receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • Test compounds (serial dilutions)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane homogenate, [³H]-(+)-pentazocine, and buffer.

    • Non-Specific Binding: Membrane homogenate, [³H]-(+)-pentazocine, and a saturating concentration of haloperidol (e.g., 10 µM).

    • Compound Displacement: Membrane homogenate, [³H]-(+)-pentazocine, and the test compound at various concentrations.

  • Incubation: Incubate the plates at 25°C for 120 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, Compounds) incubate Incubate Components in 96-well Plate prep->incubate Combine filter Rapid Filtration (Separate Bound from Unbound) incubate->filter Terminate Reaction wash Wash Filters (Remove Non-specific Signal) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: In Vivo Mechanical Allodynia Assay (von Frey Test)

This protocol is used to assess the potential analgesic effects of lead compounds in an animal model of neuropathic pain.

Objective: To evaluate the ability of a test compound to reverse mechanical hypersensitivity in a rat model of neuropathic pain (e.g., Chronic Constriction Injury model).

Materials:

  • Rats with induced neuropathic pain

  • Test compound and vehicle (e.g., saline with 5% DMSO)

  • Set of von Frey filaments (calibrated to exert specific forces)

  • Testing apparatus with a wire mesh platform

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing environment and procedure for several days before the experiment.

  • Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each animal. Place the animal on the wire mesh platform and apply von Frey filaments to the plantar surface of the injured hind paw with increasing force. The PWT is the lowest force that elicits a sharp withdrawal response.

  • Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral, or intrathecal).

  • Post-Dose Measurement: At specified time points after administration (e.g., 30, 60, 120 minutes), repeat the PWT measurement.

  • Data Analysis: Compare the PWT of the compound-treated group to the vehicle-treated group. A significant increase in the PWT indicates an antiallodynic (pain-relieving) effect. Data are often expressed as the percentage of the maximum possible effect (%MPE).

Data Summary and Future Directions

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for high-affinity sigma receptor ligands.

Summary of Key SAR Findings
Structural Modification Observation Inferred Rationale Reference
Phenyl Ring: Para-Cl or -F substitutionIncreased σ₁ affinityFavorable electronic and/or steric interactions in the binding pocket.
Phenyl Ring: Para-OH substitutionDecreased σ₁ affinityIntroduction of a polar group may be unfavorable in a hydrophobic pocket.
Ethyl Linker: Lengthening the linkerCan increase σ affinityOptimizes the distance between key pharmacophoric elements.
Ethyl Linker: Carboxyl ethylene insertionHigh σ affinity, low PCP affinityIntroduces a polar group and alters conformation, enhancing selectivity.
Morpholine Ring: Quaternization of NitrogenLowered affinityLoss of the basic amine's ability to form key interactions.
Future Research Directions

The this compound scaffold remains a promising starting point for the development of novel CNS-active agents. Future research should focus on several key areas:

  • Enhanced Selectivity: While many analogs show high affinity for sigma receptors, achieving high selectivity for σ₁ over σ₂ (or vice versa) remains a challenge. Future design should incorporate features that exploit the subtle structural differences between the two receptor subtypes.

  • Stereochemical Analysis: The synthesis and evaluation of individual enantiomers are critical to fully understand the SAR and to develop more potent and safer drug candidates.

  • Multi-Target Ligands: For complex multifactorial disorders like Alzheimer's disease, designing ligands that can modulate multiple targets (e.g., sigma receptors and cholinesterases) is a promising therapeutic strategy.

  • Pharmacokinetic Optimization: Efforts should be made to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to ensure adequate brain penetration and a suitable half-life for therapeutic use.

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the next generation of treatments for challenging neurological and psychiatric disorders.

Unveiling the Neuropharmacological Profile of 2-(2-Phenylethyl)morpholine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 2-(2-phenylethyl)morpholine, a novel molecule with potential central nervous system (CNS) activity. By leveraging established principles of neuropharmacology and drug discovery, this document outlines a strategic, multi-tiered approach to elucidate the compound's mechanism of action, receptor interaction profile, and behavioral effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and psychiatric indications.

Introduction: Deconstructing this compound

This compound is a synthetic compound that marries two key pharmacophores: the phenylethylamine backbone and a morpholine ring. This unique structural combination suggests a high probability of CNS activity. Substituted phenethylamines are a well-established class of organic compounds based on the phenethylamine structure, known for their diverse psychoactive properties, including stimulant, entactogen, and hallucinogenic effects.[1][2] Their primary mechanism often involves the modulation of monoamine neurotransmitter systems.[1][[“]]

The morpholine moiety is a privileged scaffold in CNS drug discovery.[4][5][6] Its presence can enhance potency and modulate pharmacokinetic properties, such as improving solubility and facilitating passage across the blood-brain barrier (BBB).[4][7][8][9] The morpholine ring's conformational flexibility and its ability to engage in various molecular interactions make it a valuable component in the design of CNS-active agents.[4][7][9] Given these structural precedents, a thorough investigation into the neuropharmacological effects of this compound is warranted.

A Phased Approach to CNS Liability Assessment

A logical and efficient evaluation of a novel compound's CNS effects begins with in vitro studies to identify potential molecular targets, followed by in vivo experiments to understand its impact on complex physiological systems and behavior.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the compound's interaction with key CNS targets, particularly those associated with the phenylethylamine class of molecules.

Rationale: Many psychostimulants exert their effects by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), thereby increasing the synaptic concentration of these neurotransmitters.[10][11] Determining the binding affinity of this compound for these transporters is a critical first step.

Protocol: Radioligand Binding Assays

A standard method for determining binding affinity is through competitive radioligand binding assays using cell membranes prepared from HEK 293 cells expressing the human monoamine transporters.[12]

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation: Culture HEK 293 cells expressing hDAT, hNET, or hSERT. Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

TransporterRadioligandKi (nM) of this compound
hDAT[³H]WIN 35,428Hypothetical Value
hNET[³H]nisoxetineHypothetical Value
hSERT[³H]citalopramHypothetical Value

Rationale: Beyond reuptake inhibition, some phenylethylamines can induce the release of monoamine neurotransmitters.[13] It is crucial to determine if this compound acts as a releasing agent.

Protocol: In Vitro Neurotransmitter Release from Synaptosomes

This assay utilizes synaptosomes, which are isolated nerve terminals that can be preloaded with radiolabeled neurotransmitters.[14]

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

  • Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake.

  • Superfusion: Transfer the preloaded synaptosomes to a superfusion chamber and continuously wash them with a buffer to establish a stable baseline of neurotransmitter release.

  • Compound Application: Introduce varying concentrations of this compound into the superfusion buffer.

  • Fraction Collection and Analysis: Collect fractions of the superfusate at regular intervals and measure the radioactivity in each fraction to determine the rate of neurotransmitter release.

  • Data Analysis: Compare the release of neurotransmitter in the presence of the compound to the baseline release.

Data Presentation:

NeurotransmitterConcentration of this compound (µM)% Increase in Release over Baseline
[³H]Dopamine0.1Hypothetical Value
1Hypothetical Value
10Hypothetical Value
[³H]Serotonin0.1Hypothetical Value
1Hypothetical Value
10Hypothetical Value

Rationale: For a compound to have a CNS effect, it must be able to cross the blood-brain barrier. In vitro models can provide an early indication of a compound's ability to do so.[15][16][17]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive diffusion across the BBB.[15][18]

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution that mimics the composition of the BBB.

  • Assay Setup: The test compound is added to a donor plate, and the filter plate is placed on top. A receiver plate containing a buffer is placed below the filter plate.

  • Incubation: The "sandwich" is incubated to allow the compound to diffuse from the donor plate, through the artificial membrane, and into the receiver plate.

  • Quantification: The concentration of the compound in both the donor and receiver wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Data Presentation:

CompoundPe (10⁻⁶ cm/s)Predicted BBB Permeability
This compoundHypothetical ValueHigh/Medium/Low
Propranolol (High Permeability Control)> 4.0High
Atenolol (Low Permeability Control)< 2.0Low
Phase 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's integrated effects on the CNS and behavior.[19]

Rationale: Psychostimulants typically increase locomotor activity in rodents.[19] This is a fundamental test to assess the stimulant properties of this compound.

Protocol: Open Field Test

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing room and the open field apparatus.

  • Compound Administration: Administer various doses of this compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Observation: Place the animals in the open field arena and record their activity for a set period using automated tracking software.

  • Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Rationale: Compounds that increase dopamine in the mesolimbic pathway often have rewarding and reinforcing effects, which can be indicative of abuse potential.[20]

Protocol: Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment.[20]

Step-by-Step Methodology:

  • Pre-Conditioning: Allow animals to freely explore a two-chambered apparatus to determine any initial preference for one chamber.

  • Conditioning: On subsequent days, confine the animals to one chamber after administering the test compound and to the other chamber after administering the vehicle.

  • Post-Conditioning (Test Day): Allow the animals to freely explore both chambers again in a drug-free state.

  • Data Analysis: An increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning phase indicates a rewarding effect.

Proposed Mechanism of Action and Signaling Pathways

Based on its structural components, this compound is hypothesized to act as a monoamine reuptake inhibitor and/or releasing agent. The following diagram illustrates a potential signaling pathway.

Proposed_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle DA_in Dopamine (DA) Vesicle->DA_in Storage MAO MAO DAT DAT/NET/SERT DA_in->MAO Metabolism DA_in->DAT Reuptake DA_out DA DA_in->DA_out Release Receptor Postsynaptic Receptor DA_out->Receptor Binding Signal Signal Transduction Receptor->Signal Compound This compound Compound->DAT Inhibition/Reversal

Caption: Proposed mechanism of action of this compound at a monoaminergic synapse.

Experimental Workflow Visualization

The following diagram outlines the proposed experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro Phase 1: In Vitro Assays Start->In_Vitro Binding Monoamine Transporter Binding Assays In_Vitro->Binding Release Neurotransmitter Release Assays In_Vitro->Release BBB PAMPA-BBB Assay In_Vitro->BBB In_Vivo Phase 2: In Vivo Assays Binding->In_Vivo Release->In_Vivo BBB->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor CPP Conditioned Place Preference In_Vivo->CPP Data_Analysis Data Analysis and Interpretation Locomotor->Data_Analysis CPP->Data_Analysis End End: Pharmacological Profile Data_Analysis->End

Caption: A streamlined workflow for the preclinical investigation of this compound.

Conclusion

The structural characteristics of this compound strongly suggest a potential for CNS activity, likely through the modulation of monoamine neurotransmitter systems. The systematic, multi-phased approach outlined in this guide, progressing from in vitro molecular target identification to in vivo behavioral assessment, provides a robust framework for elucidating its neuropharmacological profile. The results of these studies will be critical in determining the therapeutic potential and liability of this novel compound.

References

2-(2-Phenylethyl)morpholine and monoamine neurotransmitter systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evaluation of 2-(2-Phenylethyl)morpholine and its Interaction with Monoamine Neurotransmitter Systems

Executive Summary

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] The specific derivative, this compound (CAS: 58039-64-8), represents a molecule of significant interest due to its structural resemblance to known psychostimulants and monoamine reuptake inhibitors. While public-domain literature lacks specific bioactivity data for this exact compound, its core structure is homologous to well-characterized molecules, such as phenmetrazine, which are known to potently interact with the dopamine, norepinephrine, and serotonin transporter systems.

This guide provides a comprehensive framework for the preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for a thorough characterization. By using phenmetrazine as a guiding analogue, we will detail the essential in vitro and in vivo assays required to elucidate the mechanism of action, potency, selectivity, and potential behavioral effects of novel phenylethyl)morpholine derivatives. The protocols described herein are self-validating and grounded in established pharmacological principles, ensuring scientific rigor and reproducibility.

The (Phenylethyl)morpholine Scaffold: A Privileged Structure

The this compound molecule (Figure 1) contains the essential pharmacophoric elements for interaction with monoamine transporters: a phenyl ring, an ethyl linker, and a terminal nitrogen atom housed within a morpholine ring. This arrangement is reminiscent of classical psychostimulants and antidepressants.[2] Derivatives of this scaffold have demonstrated a wide range of activities, from selective norepinephrine reuptake inhibition to dual serotonin-norepinephrine modulation, with activity often dependent on stereochemistry and substitutions on the aromatic ring.[3][4]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS 58039-64-8).

Case Study Analogue: Phenmetrazine

To illustrate the potential pharmacological profile of this compound, we consider phenmetrazine ((±)-3-methyl-2-phenylmorpholine). This compound, a close structural analogue, acts primarily as a releasing agent at dopamine (DA) and norepinephrine (NE) nerve terminals, with weaker effects on serotonin (5-HT). Its psychostimulant properties are a direct consequence of its ability to elevate extracellular concentrations of these key neurotransmitters.

Mechanism of Action at the Synapse

Compounds like phenmetrazine interact with monoamine transporters (MATs)—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.[5] Inhibitors block this reuptake process, while releasing agents can reverse the direction of transport, actively expelling neurotransmitters into the synapse.

Caption: Modulation of dopaminergic neurotransmission by a phenylethyl)morpholine-type compound.

In Vitro Characterization: Defining the Molecular Target Interaction

The initial and most critical phase of characterization involves in vitro assays to determine if and how this compound interacts with its putative molecular targets. These assays quantify binding affinity and functional potency.

Radioligand Binding Assays: Measuring Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[6] In a competitive binding assay, a radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is co-incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Kᵢ) is calculated. A lower Kᵢ value signifies higher binding affinity.

Table 1: Representative Monoamine Transporter Binding Affinities for Phenmetrazine

TransporterKᵢ (nM)
hDAT 145
hNET 210
hSERT >10,000
Data are illustrative and compiled from various sources for phenmetrazine.

Experimental Protocol: DAT Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Radioligand: [³H]WIN 35,428 (or similar DAT-selective radioligand).

  • Non-specific binding control: GBR-12909 (10 µM) or cocaine (100 µM).

  • Test compound: this compound, serially diluted.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and cocktail.

Methodology:

  • Membrane Preparation: Harvest hDAT-expressing HEK293 cells and homogenize in ice-cold buffer. Centrifuge to pellet cell debris, then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, assay buffer, and [³H]WIN 35,428 (at a concentration near its Kₔ).

    • Non-Specific Binding (NSB): Cell membranes, assay buffer, [³H]WIN 35,428, and a high concentration of a non-labeled DAT blocker (e.g., 10 µM GBR-12909).

    • Competitive Binding: Cell membranes, assay buffer, [³H]WIN 35,428, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays: Measuring Functional Potency

While binding indicates affinity, it does not confirm functional activity. Uptake assays measure a compound's ability to inhibit the transporter's primary function: clearing neurotransmitters. These assays are often performed using synaptosomes—resealed nerve terminals isolated from brain tissue—which provide a physiologically relevant model system containing all the necessary machinery for neurotransmitter uptake.[4][7][8]

Experimental Protocol: Synaptosome [³H]Dopamine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit dopamine uptake.

Materials:

  • Rodent brain tissue (e.g., rat striatum).

  • Sucrose homogenization buffer.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]Dopamine.

  • Non-specific uptake control: Nomifensine (10 µM) or benztropine (10 µM).

  • Test compound: this compound, serially diluted.

  • Centrifuge, water bath, filter plates, scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Dissect the striatum from a rodent brain in ice-cold sucrose buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g) to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in KRH buffer and determine protein concentration.

  • Uptake Assay:

    • In microcentrifuge tubes or a 96-well plate, pre-incubate aliquots of the synaptosome preparation with either vehicle or varying concentrations of this compound for 5-10 minutes at 37°C.

    • Initiate the uptake reaction by adding [³H]Dopamine (at a final concentration near its Kₘ, e.g., 10-20 nM).

    • Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through a filter plate followed by washing with ice-cold buffer. This immediately stops the uptake process and removes extracellular [³H]Dopamine.

  • Quantification and Analysis:

    • Measure the radioactivity trapped inside the synaptosomes on the filters via scintillation counting.

    • Define non-specific uptake using a saturating concentration of a known DAT inhibitor (e.g., nomifensine).

    • Calculate the percent inhibition of specific uptake for each concentration of the test compound.

    • Plot percent inhibition versus log concentration and use non-linear regression to determine the IC₅₀ value.

Uptake_Assay_Workflow A Isolate Synaptosomes (Rat Striatum) B Pre-incubate Synaptosomes with Test Compound A->B C Initiate Uptake (Add [³H]Dopamine) B->C D Incubate at 37°C (Linear Uptake Phase) C->D E Terminate via Filtration & Wash D->E F Scintillation Counting E->F G Data Analysis (Calculate IC₅₀) F->G

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Monoamine Oxidase (MAO) Inhibition Assay: Assessing Off-Target Activity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased synaptic neurotransmitter levels and is a mechanism of action for some antidepressants. It is crucial to determine if a novel compound interacts with these enzymes, as this can confound the interpretation of its effects and has safety implications. Fluorometric assays are a common high-throughput method for this purpose.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

Objective: To determine if this compound inhibits MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO substrate (e.g., kynuramine or a proprietary non-fluorescent substrate).

  • Horseradish peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red).

  • Positive control inhibitor (e.g., Selegiline for MAO-B).

  • Assay buffer.

  • 96-well black microplate.

  • Fluorescence plate reader.

Methodology:

  • Principle: MAO-B oxidizes its substrate, producing H₂O₂ as a byproduct. In the presence of HRP, H₂O₂ reacts with the probe to generate a highly fluorescent product (e.g., resorufin). Inhibition of MAO-B results in a decreased fluorescence signal.

  • Assay Setup: To a 96-well plate, add:

    • MAO-B enzyme.

    • Vehicle, positive control inhibitor, or varying concentrations of this compound.

    • Pre-incubate for 10-15 minutes.

  • Reaction Initiation: Add a master mix containing the MAO substrate, HRP, and the fluorescent probe to all wells to start the reaction.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~530-560 nm Ex / ~590 nm Em for resorufin) kinetically over 30-60 minutes or at a fixed endpoint.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for the test compound.

In Vivo Characterization: Assessing Behavioral Effects

In vivo assays are essential to understand how the molecular actions of a compound translate into physiological and behavioral effects in a whole organism. For a putative psychostimulant, the primary assessment is its effect on locomotor activity.

Locomotor Activity Assay

Psychostimulants that enhance dopamine signaling in the nucleus accumbens and striatum typically produce a dose-dependent increase in spontaneous locomotor activity (hyperlocomotion).[3] This assay is a simple, robust, and reliable method for detecting in vivo psychostimulant-like effects.

Experimental Protocol: Murine Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Adult male mice (e.g., C57BL/6 strain).

  • Open field arenas equipped with infrared beam grids for automated activity tracking.

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Test compound: this compound at several dose levels.

  • Positive control: d-amphetamine or cocaine.

Methodology:

  • Acclimation: Place individual mice into the open field arenas and allow them to habituate for 30-60 minutes. This allows baseline activity levels to stabilize.

  • Administration: After habituation, administer the vehicle, positive control, or a specific dose of this compound to different groups of mice via a relevant route (e.g., intraperitoneal injection, i.p.).

  • Data Recording: Immediately return the mice to their respective arenas and record locomotor activity continuously for 60-120 minutes. The system software will quantify parameters such as:

    • Total distance traveled.

    • Horizontal activity (beam breaks).

    • Vertical activity (rearing).

  • Data Analysis:

    • Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

    • Calculate the total activity over the entire session for each animal.

    • Compare the activity of drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve to visualize the relationship between the dose of this compound and its effect on locomotion.

Caption: Experimental timeline for a locomotor activity study.

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered strategy for the comprehensive pharmacological evaluation of this compound. The proposed workflow, progressing from in vitro binding and functional assays to in vivo behavioral assessment, provides a robust framework for determining its mechanism of action, potency, and potential as a CNS-active agent.

A thorough investigation would require:

  • Selectivity Profiling: Performing binding and uptake assays for NET and SERT to establish a complete selectivity profile.

  • Enantiomer Resolution: Synthesizing and testing the individual enantiomers, as stereochemistry is often critical for activity in this chemical class.[4]

  • Advanced Behavioral Models: Employing more complex models such as drug discrimination or self-administration to assess subjective effects and abuse liability.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and duration of action.

By following these established methodologies, researchers can systematically deconstruct the pharmacological profile of this compound, transforming a molecule of theoretical interest into a well-characterized chemical entity with a defined role in modulating monoamine neurotransmitter systems.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(2-Phenylethyl)morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-phenylethyl)morpholine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] The protocols detailed herein are intended for researchers, scientists, and professionals in drug development, offering step-by-step methodologies, mechanistic insights, and guidelines for data interpretation. By combining established synthetic strategies with practical, field-tested knowledge, this guide aims to enable the efficient and reproducible synthesis of these valuable morpholine analogs.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a "privileged structure" in drug discovery, frequently incorporated into a multitude of approved drugs and clinical candidates.[4] Its favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and beneficial pharmacokinetic profiles, make it a highly desirable structural component.[4] The addition of a phenylethyl substituent at the 2-position of the morpholine ring, creating this compound, is a key pharmacophore for various biological targets.[5] Derivatives of this core structure have shown potential as antidepressants, appetite suppressants, and neuroprotective agents.[2][6]

A notable example is Fenbutrazate , a psychostimulant and appetite suppressant, which is a derivative of this compound.[6][7] A thorough understanding of the synthesis of this core structure is therefore crucial for exploring new chemical entities and developing novel therapeutic agents.

Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be achieved through various synthetic routes. The most prevalent and dependable method involves the cyclization of an appropriate amino alcohol precursor.[8] This section provides a detailed breakdown of the primary synthetic pathway, complete with mechanistic explanations for each step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, identifies key disconnections at the C-N and C-O bonds of the morpholine ring. This leads back to a diethanolamine derivative and a phenylethyl precursor, such as styrene oxide.

G Target This compound Precursor1 N-(2-hydroxy-4-phenylbutyl)aminoethanol Target->Precursor1 C-O bond formation (Cyclization) Precursor2 Diethanolamine Precursor1->Precursor2 N-alkylation Precursor3 Styrene Oxide Precursor1->Precursor3 Epoxide Ring-Opening

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: Step-by-Step Protocol

The forward synthesis is a two-step process: the nucleophilic ring-opening of styrene oxide by diethanolamine, followed by an acid-catalyzed intramolecular cyclization.

This initial step involves the reaction of diethanolamine with styrene oxide. The nitrogen atom of diethanolamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of styrene oxide.[9][10][11] This reaction is typically performed in a protic solvent like methanol or ethanol, which helps to protonate the resulting alkoxide intermediate.

Protocol 1: Synthesis of the Amino Alcohol Intermediate

  • Reagents & Equipment:

    • Diethanolamine

    • Styrene oxide[12]

    • Anhydrous Methanol

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure: a. In a 250 mL round-bottom flask, dissolve diethanolamine (1.0 eq) in anhydrous methanol (10 volumes). b. Add styrene oxide (1.05 eq) dropwise to the solution at room temperature with vigorous stirring. Note that the reaction may be exothermic. c. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. d. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Dichloromethane:Methanol 9:1). e. Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure. f. The resulting crude oil, N-(2-hydroxy-4-phenylbutyl)aminoethanol, can be used in the subsequent step without further purification or can be purified by column chromatography.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reactant Ratio Diethanolamine:Styrene Oxide (1:1.05)A slight excess of styrene oxide ensures the complete consumption of diethanolamine.
Solvent Anhydrous MethanolA protic solvent is essential for the reaction mechanism.[13]
Reaction Time 4-6 hoursMonitor by TLC to determine the precise endpoint.
Temperature RefluxProvides the necessary activation energy.
Expected Yield 85-95% (crude)Yields can vary depending on the purity of the starting materials and the scale of the reaction.

The second step is the intramolecular cyclization of the amino alcohol intermediate, which is an acid-catalyzed dehydration reaction.[14] The acidic conditions protonate the primary hydroxyl group, transforming it into an effective leaving group (water). The secondary hydroxyl group then acts as a nucleophile, attacking the carbon atom with the protonated hydroxyl group to form the morpholine ring. Concentrated sulfuric acid is a commonly used and effective catalyst for this process.[14]

Protocol 2: Acid-Catalyzed Cyclization

  • Reagents & Equipment:

    • N-(2-hydroxy-4-phenylbutyl)aminoethanol (crude or purified)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Ice bath

    • Sodium hydroxide (NaOH) solution (for neutralization)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Procedure: a. Place the crude N-(2-hydroxy-4-phenylbutyl)aminoethanol in a round-bottom flask and cool it in an ice bath. b. Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) to the cooled intermediate with continuous stirring. This is a highly exothermic process. c. After the addition, remove the ice bath and heat the mixture to 120-140 °C for 2-3 hours. d. Monitor the reaction by TLC until the starting material is no longer visible. e. Cool the reaction mixture to room temperature and carefully pour it over crushed ice. f. Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is >10, which will precipitate the product. g. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). h. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G Start Diethanolamine + Styrene Oxide Intermediate N-(2-hydroxy-4-phenylbutyl)aminoethanol Start->Intermediate Nucleophilic Ring-Opening Product This compound Intermediate->Product Intramolecular Cyclization Acid H₂SO₄ (catalyst) Acid->Intermediate Waste H₂O Product->Waste Dehydration

Caption: Synthetic workflow for this compound.

Synthesis of Derivatives: Exploring Chemical Diversity

The this compound scaffold offers multiple points for chemical modification, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

N-Alkylation and N-Acylation

The secondary amine of the morpholine ring is a readily available nucleophile for various functionalization reactions.[15][16]

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF) yields N-alkylated derivatives.[15]

  • N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces the corresponding N-acyl derivatives.

Aromatic Ring Substitution

The phenyl ring can be functionalized through standard electrophilic aromatic substitution reactions. However, it is often more strategic to introduce the desired substituents onto the styrene oxide precursor before the initial ring-opening step. This approach avoids potential side reactions with the morpholine ring. For instance, using a methoxy-substituted styrene oxide will result in a methoxy-substituted this compound derivative.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmationCharacteristic peaks for the morpholine ring protons, the phenylethyl side chain, and the aromatic protons.
¹³C NMR Confirmation of the carbon skeletonSignals corresponding to the different carbon environments in the molecule.[17]
Mass Spectrometry Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the compound (191.27 g/mol ).[5]
FT-IR Identification of functional groupsC-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching vibrations.
HPLC Purity assessmentA single major peak indicating a high degree of purity.

Safety Considerations

  • Styrene oxide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[12]

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE. Always add acid to the reaction mixture, never the other way around.

  • Diethanolamine is a skin and eye irritant. Avoid direct contact.

  • The cyclization reaction is highly exothermic, especially during the addition of sulfuric acid, and should be performed with caution.

Conclusion

The synthesis of this compound and its derivatives is a well-established and versatile process that provides access to a broad range of pharmacologically relevant compounds. The protocols, mechanistic insights, and characterization data detailed in this guide offer a solid foundation for researchers to successfully synthesize and explore this important class of molecules. Adherence to reaction conditions and safety precautions is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Synthetic Routes and Pathways for 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and a pKa profile that ensures significant ionization at physiological pH.[1] These attributes have led to its incorporation into numerous CNS-active drugs and other therapeutic agents.[1] 2-(2-Phenylethyl)morpholine, featuring a phenylethyl substituent at the C-2 position, represents a key scaffold for exploring structure-activity relationships in drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this valuable compound. We will explore three distinct and robust pathways: classical ring-closing cyclization, reductive amination of a functionalized precursor, and a modern asymmetric hydrogenation approach for stereospecific synthesis. Each section provides in-depth theoretical grounding, step-by-step experimental protocols, and the scientific rationale behind methodological choices.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several angles, each with distinct advantages concerning starting material availability, scalability, and stereochemical control. The choice of route will ultimately depend on the specific research or development goals.

  • Strategy A: Dehydrative Cyclization of an Acyclic Amino Diol. This classical and cost-effective approach involves synthesizing an N-substituted diethanolamine precursor followed by an acid-catalyzed intramolecular cyclization. It is well-suited for large-scale synthesis where stereochemistry is not a primary concern.

  • Strategy B: Reductive Amination. A versatile and widely used method in medicinal chemistry for C-N bond formation.[2] This pathway involves the reaction of a suitable amino alcohol with a phenyl-containing aldehyde, followed by reduction of the intermediate imine to form the target secondary amine and subsequent cyclization.

  • Strategy C: Asymmetric Hydrogenation of a Dehydromorpholine. For applications requiring enantiopure material, this modern approach offers excellent stereocontrol.[3][4][5] It involves the synthesis of an unsaturated morpholine precursor, which is then hydrogenated using a chiral catalyst to yield a specific enantiomer.

Below is a comparative summary of these primary synthetic routes.

Metric Strategy A: Dehydrative Cyclization Strategy B: Reductive Amination Strategy C: Asymmetric Hydrogenation
Core Concept Intramolecular dehydration of an amino diolImine/Iminium formation and subsequent reductionChiral catalyst-directed H₂ addition
Key Precursors 2-Phenylethylamine, Ethylene Oxide/2-Chloroethanol2-Aminoethoxyethanol, 3-PhenylpropanalN-Acyl-2-(2-phenylethyl)dehydromorpholine
Stereocontrol None (produces racemate)None (produces racemate)Excellent (up to >99% ee)
Scalability High; suitable for industrial productionModerate to HighLower; catalyst cost can be a factor
Key Reagents H₂SO₄, HeatNaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst[6][7]Chiral Rh or Ru-phosphine complexes, H₂ gas[3][4]
Primary Advantage Cost-effective, simple reagentsHigh functional group tolerance, reliableAccess to single enantiomers
Primary Disadvantage Harsh acidic conditions, limited substitution patternsRequires specific functionalized precursorsMulti-step precursor synthesis, expensive catalysts

Strategy A: Dehydrative Cyclization of N-(2-Phenylethyl)diethanolamine

This method is arguably the most direct and industrially applied route for producing simple morpholines.[8] The logic involves first constructing the acyclic precursor, N-(2-phenylethyl)diethanolamine, and then inducing a ring-closing reaction by eliminating two molecules of water.

Logical Pathway & Mechanism

The core of this strategy is a double Sₙ2 reaction to form the precursor, followed by an acid-catalyzed intramolecular cyclization. The strong acid (e.g., H₂SO₄) protonates the hydroxyl groups, converting them into excellent leaving groups (H₂O). The nitrogen atom then acts as an intramolecular nucleophile to displace the water molecules, forming the six-membered morpholine ring.

G cluster_0 Retrosynthesis of this compound via Cyclization Target This compound Precursor N-(2-Phenylethyl)diethanolamine Target->Precursor C-O Bond Formation (Dehydrative Cyclization) SMs 2-Phenylethylamine + 2x Ethylene Oxide / 2-Chloroethanol Precursor->SMs C-N Bond Formation (Alkylation)

Caption: Retrosynthesis for Strategy A.

Experimental Protocols

Part 1: Synthesis of N-(2-Phenylethyl)diethanolamine

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylethylamine (0.1 mol, 12.1 g) and potassium carbonate (0.25 mol, 34.5 g) in acetonitrile (250 mL).

  • Addition: Slowly add 2-chloroethanol (0.22 mol, 17.7 g) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 18-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2-phenylethyl)diethanolamine. The product can be purified further by vacuum distillation if necessary.

Part 2: Dehydrative Cyclization to this compound

  • Setup: In a flask fitted with a distillation head, cautiously add concentrated sulfuric acid (0.2 mol, 10.8 mL) to the crude N-(2-phenylethyl)diethanolamine (0.1 mol, 20.9 g) while cooling in an ice bath.

  • Reaction: Slowly heat the mixture under vacuum (approx. 20 mmHg) to 160-180°C. The product will distill as it is formed.

    • Causality Note: Heating is essential to provide the activation energy for the dehydration and cyclization. The acid acts as a catalyst to make the hydroxyls better leaving groups.

  • Work-up: Collect the distillate and cool to room temperature. Carefully neutralize the distillate by adding it to a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation to yield this compound.

Strategy B: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and broad substrate scope.[2][9] This pathway constructs the C-N bond by first forming an imine or iminium ion intermediate, which is then reduced in the same pot to the desired amine. For our target, this involves reacting an aldehyde with an amino alcohol precursor.

Logical Pathway & Mechanism

The reaction proceeds via the condensation of 3-phenylpropanal with 2-(2-aminoethoxy)ethanol to form a Schiff base (imine). This intermediate is not isolated but is reduced in situ. The resulting secondary amine then undergoes an intramolecular cyclization, typically under different conditions, to form the morpholine ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, tolerant of acidic conditions that favor imine formation, and selective for the iminium ion over the starting aldehyde.[7]

G cluster_1 Reductive Amination & Cyclization Workflow Aldehyde 3-Phenylpropanal Imine Imine Intermediate Aldehyde->Imine AminoAlcohol 2-(2-Aminoethoxy)ethanol AminoAlcohol->Imine Condensation (-H₂O) AcyclicAmine Acyclic Secondary Amine Imine->AcyclicAmine Reduction [NaBH(OAc)₃] Target This compound AcyclicAmine->Target Intramolecular Cyclization

Caption: Workflow for the reductive amination pathway.

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve 3-phenylpropanal (10 mmol, 1.34 g) and 2-(2-aminoethoxy)ethanol (10.5 mmol, 1.10 g) in 1,2-dichloroethane (DCE, 50 mL).

  • Imine Formation: Add acetic acid (12 mmol, 0.7 g) to the solution and stir for 30 minutes at room temperature. The acid catalyzes the formation of the iminium ion, which is the species that gets reduced.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15 mmol, 3.18 g) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and any potential gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 20 minutes, then separate the layers.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM, 3 x 30 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization & Purification: The resulting crude secondary amine can be cyclized using the acid-catalyzed dehydration method described in Strategy A, Part 2 . Purify the final product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Strategy C: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

When enantiopurity is critical, particularly in drug development, asymmetric catalysis provides the most efficient means of obtaining a single enantiomer. This advanced strategy relies on the synthesis of a prochiral dehydromorpholine, which is then hydrogenated using a chiral transition-metal catalyst.

Logical Pathway & Mechanism

This route involves a multi-step synthesis to build the unsaturated morpholine ring, followed by the key asymmetric hydrogenation step. The catalyst, typically a rhodium or ruthenium complex bearing a chiral bisphosphine ligand, coordinates to the double bond of the substrate.[3][4] It creates a chiral pocket that forces the delivery of hydrogen from a specific face, leading to the preferential formation of one enantiomer. An N-acyl group (like Cbz or Boc) is often required to activate the double bond and enhance catalyst coordination.[3]

G cluster_2 Asymmetric Synthesis Workflow Precursor N-Cbz-2-(2-phenylethyl)- 5,6-dihydromorpholine Product_R (R)-N-Cbz-2-(2-phenylethyl)morpholine Precursor->Product_R H₂ (g) Product_S (S)-N-Cbz-2-(2-phenylethyl)morpholine Precursor->Product_S H₂ (g) Final_Product Enantiopure this compound Product_R->Final_Product Deprotection (e.g., H₂/Pd-C) Product_S->Final_Product Deprotection (e.g., H₂/Pd-C) Catalyst_R [(R)-BINAP]RuCl₂ Catalyst_R->Product_R Catalyst_S [(S)-BINAP]RuCl₂ Catalyst_S->Product_S

Caption: Asymmetric hydrogenation for enantioselective synthesis.

Experimental Protocol (Adapted from literature on 2-substituted morpholines)

Part 1: Synthesis of N-Cbz-2-(2-phenylethyl)-5,6-dihydromorpholine

Note: The synthesis of the dehydromorpholine precursor is non-trivial and typically involves multiple steps starting from simpler building blocks. The exact route can vary, but a plausible approach involves the cyclization of an appropriately substituted amino alcohol derivative.

Part 2: Asymmetric Hydrogenation

  • Setup: In a glovebox, add the N-Cbz-dehydromorpholine precursor (1 mmol) and a chiral catalyst, such as a [Rh(COD)(SKP)]BF₄ complex (0.01 mmol, 1 mol%), to a high-pressure reaction vessel.[3][4]

  • Solvent: Add degassed dichloromethane (DCM, 5 mL).

  • Reaction: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. Pressurize the vessel with H₂ gas to 30 atm and stir the reaction at room temperature for 24 hours.[4]

    • Safety Note: Hydrogenations under pressure must be conducted behind a blast shield with appropriate safety monitoring.

  • Work-up: Carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Analysis & Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate). Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Part 3: Deprotection

  • Setup: Dissolve the purified N-Cbz-protected morpholine (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Reaction: Add Palladium on carbon (10% w/w, 0.1 g) to the solution. Fit the flask with a hydrogen balloon and stir the suspension under an H₂ atmosphere for 4-6 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final, enantiomerically enriched this compound.

References

Application Note & Protocol: Synthesis of 4-(2-Phenylethyl)morpholine via N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Here is the detailed application note and protocol for the N-alkylation of morpholine.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Phenylethyl)morpholine, a valuable intermediate in pharmaceutical research and drug development. We present a detailed, field-proven protocol for the direct N-alkylation of morpholine with (2-bromoethyl)benzene, a robust and scalable method rooted in fundamental SN2 reaction principles. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the underlying chemical principles, process optimization strategies, and alternative synthetic routes. The protocol is self-validating, incorporating in-process monitoring and detailed characterization of the final product to ensure scientific integrity.

Introduction: The Morpholine Scaffold in Modern Chemistry

The morpholine ring is a privileged heterocyclic scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity, making it a cornerstone in medicinal chemistry.[1][2] The N-alkylation of the morpholine nitrogen is a critical transformation that allows for the introduction of diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[3][4]

The target molecule, 4-(2-phenylethyl)morpholine, combines the favorable pharmacokinetic profile of the morpholine moiety with a phenylethyl group, a common pharmacophore found in numerous neurologically active agents. The synthesis of this compound can be approached through several established methods, including:

  • Direct N-Alkylation: The reaction of morpholine with a reactive phenylethyl derivative, such as an alkyl halide or sulfonate ester.[5] This is a classic and reliable SN2 pathway.

  • Reductive Amination: The reaction of morpholine with phenylacetaldehyde in the presence of a reducing agent.[6][7] This method avoids the use of alkyl halides but relies on the stability of the aldehyde.

  • Borrowing Hydrogen Catalysis: An advanced, atom-economical approach that uses 2-phenylethanol directly with morpholine, mediated by a transition metal catalyst.[8][9][10]

This guide will focus on the direct N-alkylation method due to its operational simplicity, reliability, and the wide availability of starting materials.

Reaction Mechanism and Core Principles

The N-alkylation of morpholine with (2-bromoethyl)benzene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the Mechanism:

  • Nucleophilic Attack: The nitrogen atom of morpholine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic methylene carbon (Cα) attached to the bromine atom in (2-bromoethyl)benzene.

  • Transition State: A transient, five-coordinate transition state is formed where a new C-N bond is partially formed as the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion is displaced as a stable leaving group, resulting in the formation of a positively charged quaternary ammonium salt (4-(2-phenylethyl)morpholinium bromide).

  • Deprotonation: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), abstracts the acidic proton from the nitrogen, neutralizing the salt and yielding the final tertiary amine product, 4-(2-phenylethyl)morpholine.[11] The base is crucial for driving the reaction to completion by consuming the HBr generated in situ.

SN2_Mechanism S-N-2 Reaction Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate Salt cluster_products Products Morpholine Morpholine (Nucleophile) TS [Transition State] Morpholine->TS Nucleophilic Attack AlkylHalide (2-Bromoethyl)benzene (Electrophile) AlkylHalide->TS Salt Morpholinium Bromide TS->Salt Leaving Group Departure (Br⁻) Product 4-(2-Phenylethyl)morpholine Salt->Product Deprotonation Base_out KHCO₃ + KBr Base_in K₂CO₃

Caption: SN2 mechanism for N-alkylation of morpholine.

Experimental Protocol: Direct N-Alkylation

This protocol details the synthesis of 4-(2-phenylethyl)morpholine on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Morpholine87.120.96 mL (0.96 g)11.01.1 eq., corrosive, use with care
(2-Bromoethyl)benzene185.061.37 mL (1.85 g)10.01.0 eq., lachrymator
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0 eq., anhydrous, finely powdered
Acetonitrile (CH₃CN)41.0550 mL-Anhydrous solvent
Ethyl Acetate (EtOAc)-~200 mL-For extraction and chromatography
Hexanes-~200 mL-For chromatography
Saturated Sodium Bicarbonate (aq)-~50 mL-For workup
Brine (Saturated NaCl aq)-~50 mL-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-For drying
Silica Gel (230-400 mesh)-~50 g-For column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-bromoethyl)benzene (1.85 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Addition of Reagents: Begin stirring the solution. Add morpholine (0.96 mL, 11.0 mmol) followed by anhydrous potassium carbonate (2.76 g, 20.0 mmol).[5][12]

    • Causality: Using a slight excess of morpholine (1.1 eq.) helps ensure the complete consumption of the limiting reagent, (2-bromoethyl)benzene. The base (2.0 eq.) is essential to neutralize the HBr formed and drive the equilibrium towards the product.[3]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-3 hours (Eluent: 20% Ethyl Acetate in Hexanes).

    • Trustworthiness: TLC allows for real-time tracking of the disappearance of the starting material ((2-bromoethyl)benzene, Rf ≈ 0.8) and the appearance of the product (4-(2-phenylethyl)morpholine, Rf ≈ 0.3). The reaction is typically complete within 8-16 hours.

  • Workup - Isolation: Once the reaction is complete, cool the mixture to room temperature. a. Filter the solid potassium carbonate and its byproducts through a pad of celite, washing the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. a. Load the crude product onto the column. b. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-(2-phenylethyl)morpholine as a colorless oil. A typical yield is 75-85%.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Alkyl Halide, Morpholine, K₂CO₃ in Acetonitrile B 2. Heat to Reflux (82°C) 8-16 hours A->B C 3. Monitor by TLC B->C In-process control D 4. Cool & Filter Solids B->D Reaction Complete C->B E 5. Concentrate Filtrate D->E F 6. EtOAc Extraction & Aqueous Wash E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Silica Gel Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Experimental workflow for synthesis and purification.

Product Characterization

Unambiguous characterization is essential for validating the successful synthesis of the target compound.

TechniqueExpected Results for 4-(2-Phenylethyl)morpholine
Appearance Colorless to pale yellow oil
¹H NMR δ 7.35-7.15 (m, 5H, Ar-H), 3.72 (t, J=4.6 Hz, 4H, -O-CH₂ -), 2.85-2.75 (m, 2H, Ar-CH₂ -), 2.65-2.55 (m, 2H, -N-CH₂ -CH₂-Ar), 2.50 (t, J=4.6 Hz, 4H, -N-CH₂ -).[13][14]
¹³C NMR δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 126.1 (Ar-CH), 67.0 (-O-C H₂-), 60.8 (Ar-CH₂-C H₂-N-), 53.8 (-N-C H₂-), 33.5 (Ar-C H₂-).[14][15][16]
MS (ESI+) m/z calculated for C₁₂H₁₇NO [M+H]⁺: 192.1383; Found: 192.1385.
IR (thin film) νmax (cm⁻¹): 3060, 3025 (Ar C-H stretch), 2955, 2850, 2810 (Aliphatic C-H stretch), 1600, 1495 (Ar C=C stretch), 1115 (strong, C-O-C stretch).

Alternative Synthetic Route: Reductive Amination

An alternative and powerful method for synthesizing 4-(2-phenylethyl)morpholine is reductive amination.[7] This involves the reaction of morpholine with phenylacetaldehyde, which forms an intermediate enamine or iminium ion in situ, followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Advantages:

  • Avoids the use of potentially hazardous alkyl halides.

  • Often proceeds under milder conditions (room temperature).

Disadvantages:

  • Phenylacetaldehyde is prone to self-condensation and polymerization, which can complicate the reaction and purification.

  • The reaction can be challenging for sterically hindered ketones or less nucleophilic amines.[6][17]

Process Optimization and Considerations

The efficiency of the N-alkylation reaction can be fine-tuned by adjusting several parameters.

ParameterOptionsImpact on Reaction
Alkylating Agent (2-Bromo ethyl)benzene, (2-Chloro ethyl)benzeneBromide is a better leaving group than chloride, leading to faster reaction rates. Tosylates or mesylates are also excellent but more expensive alternatives.
Base K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N)Stronger, non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred as they effectively neutralize the acid without competing in the alkylation.[18]
Solvent Acetonitrile (ACN), DMF, DMSOPolar aprotic solvents are ideal as they solvate the cation but not the nucleophile, accelerating the SN2 reaction. ACN is often chosen for its ease of removal.[5]
Temperature Room Temp to RefluxHigher temperatures increase the reaction rate but can also promote side reactions like elimination of the alkyl halide, especially with more hindered substrates.

Safety Precautions:

  • Morpholine is corrosive.

  • (2-Bromoethyl)benzene is a lachrymator.

  • All manipulations should be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The direct N-alkylation of morpholine with (2-bromoethyl)benzene is a highly effective and reproducible method for the synthesis of 4-(2-phenylethyl)morpholine. The protocol provided herein is robust and includes critical checkpoints for reaction monitoring and comprehensive characterization to ensure the identity and purity of the final product. By understanding the underlying mechanism and key optimization parameters, researchers can confidently apply and adapt this protocol for the synthesis of a wide array of N-substituted morpholine derivatives essential for advancing drug discovery programs.

References

Application Note: Synthesis of 2-(2-Phenylethyl)morpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(2-Phenylethyl)morpholine, a valuable substituted morpholine derivative. The described protocol utilizes a one-pot reductive amination reaction between phenylacetaldehyde and morpholine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This method offers a high-yielding, efficient, and operationally simple route to the target compound, which is a key building block in the development of ligands for human D4 dopamine receptors. This document furnishes a detailed experimental protocol, mechanistic insights, characterization data, and safety considerations, intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety in drug design. Substituted morpholines, in particular, have garnered significant attention for their diverse pharmacological activities. This compound serves as a crucial intermediate in the synthesis of 2,4-disubstituted morpholines that exhibit binding affinity for human D4 dopamine receptors, highlighting its importance in the development of novel therapeutics for neurological and psychiatric disorders.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a direct and efficient pathway to amines from carbonyl compounds.[2] This method proceeds through the in-situ formation of an iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, followed by its immediate reduction by a hydride source present in the reaction mixture. The choice of a mild reducing agent is critical to prevent the premature reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its selectivity for iminium ions over aldehydes and ketones, its compatibility with a wide range of functional groups, and its ease of handling.[3]

This application note details a robust and reproducible protocol for the synthesis of this compound using this powerful synthetic strategy.

Reaction Mechanism and Rationale

The reductive amination of phenylacetaldehyde with morpholine proceeds in a two-step, one-pot sequence. The causality behind the experimental choices is rooted in maximizing the formation of the iminium ion intermediate while ensuring its efficient and selective reduction.

Step 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of phenylacetaldehyde. This is typically facilitated by a slightly acidic medium, which protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. Following the initial addition, a molecule of water is eliminated to form the corresponding iminium ion.

Step 2: Reduction of the Iminium Ion Sodium triacetoxyborohydride then selectively reduces the iminium ion. The steric bulk and attenuated reactivity of NaBH(OAc)₃, compared to harsher reducing agents like sodium borohydride, prevent the undesired reduction of the starting phenylacetaldehyde.[3] The hydride transfer from the borohydride complex to the electrophilic carbon of the iminium ion yields the final product, this compound.

The overall transformation can be visualized as follows:

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phenylacetaldehyde Phenylacetaldehyde Iminium_Ion Iminium Ion Phenylacetaldehyde->Iminium_Ion + Morpholine - H₂O Morpholine Morpholine Morpholine->Iminium_Ion Product This compound Iminium_Ion->Product + NaBH(OAc)₃ (Reduction)

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[4][5] Researchers should perform their own optimization as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier
Phenylacetaldehyde≥95%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
Sodium triacetoxyborohydride97%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionACS ReagentFisher Scientific
BrineACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich
Diethyl EtherACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific

Safety Precautions:

  • Phenylacetaldehyde is a combustible liquid and can be irritating to the eyes and skin.

  • Morpholine is a flammable and corrosive liquid.

  • Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gases.

  • 1,2-Dichloroethane is a toxic and flammable solvent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Step-by-Step Procedure
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add phenylacetaldehyde (1.0 eq, e.g., 2.40 g, 20.0 mmol).

  • Dissolve the phenylacetaldehyde in anhydrous 1,2-dichloroethane (100 mL).

  • To the stirred solution, add morpholine (1.1 eq, 1.92 g, 22.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30.0 mmol) to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound as a colorless to pale yellow oil.

Data Presentation and Characterization

Physicochemical Data of Reactants and Product
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
PhenylacetaldehydeC₈H₈O120.151951.027
MorpholineC₄H₉NO87.121291.007
This compoundC₁₂H₁₇NO191.27--
Expected Characterization Data for this compound

The following are representative spectroscopic data for N-alkylmorpholine scaffolds and the expected product.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 3.72 (t, J = 4.6 Hz, 4H, -O-CH₂-), 2.80-2.75 (m, 2H, Ar-CH₂-), 2.60-2.55 (m, 2H, -N-CH₂-), 2.50 (t, J = 4.6 Hz, 4H, -N-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 126.1 (Ar-CH), 67.0 (-O-CH₂-), 60.8 (-N-CH₂-), 53.8 (-N-CH₂-), 33.8 (Ar-CH₂-).

  • IR (thin film, cm⁻¹): 3060, 3025 (Ar C-H stretch), 2955, 2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1115 (C-O-C stretch).

  • Mass Spectrometry (EI): m/z (%) = 191 (M⁺), 100 ([M - C₇H₇]⁺), 91 ([C₇H₇]⁺).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied to drive the reaction to completion. However, this may also increase the formation of byproducts. Ensure that all reagents are of high purity and the solvent is anhydrous, as water can hydrolyze the iminium ion and the reducing agent.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by adding the reducing agent in a single portion to ensure a high concentration relative to the aldehyde.

  • Purification Challenges: The product is a relatively polar amine. During column chromatography, tailing may be observed. This can often be mitigated by pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent system).

Conclusion

The reductive amination of phenylacetaldehyde with morpholine using sodium triacetoxyborohydride provides a reliable and efficient method for the synthesis of this compound. The protocol detailed in this application note is robust, scalable, and utilizes readily available and relatively safe reagents. This methodology is well-suited for both academic research and industrial applications, particularly in the field of medicinal chemistry for the development of novel therapeutics targeting dopamine receptors.

References

Application Notes and Protocols for the Pharmaceutical Development of 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold and the Promise of 2-(2-Phenylethyl)morpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to improve pharmacokinetic profiles.[1][2][3] Derivatives of morpholine exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and significant effects on the central nervous system (CNS).[1][4] The specific compound, this compound, presents a unique structural motif combining the morpholine core with a phenylethyl group, a classic pharmacophore found in many sympathomimetic amines and CNS-active agents.[5][6]

While direct pharmacological data for this compound is not extensively available in public literature, its structural similarity to other 2-substituted phenylmorpholines suggests a high potential for activity within the CNS.[5][7] This class of compounds is known to act as monoamine neurotransmitter releasers or reuptake inhibitors, pointing towards potential applications as stimulants, antidepressants, or analgesics.[5][7]

These application notes provide a comprehensive guide for the initial pharmaceutical development of this compound. We will detail a logical, stepwise approach to elucidating its pharmacological profile, from initial synthesis and in vitro screening to in vivo validation of its therapeutic potential. The protocols provided are based on established methodologies and are designed to be self-validating, ensuring trustworthy and reproducible results.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted morpholines involves the cyclization of a corresponding 1,2-amino alcohol.[2] The following protocol outlines a general approach for the synthesis of this compound.

Protocol 1: Synthesis of this compound from 1-amino-4-phenylbutan-2-ol

Objective: To synthesize this compound via cyclization of 1-amino-4-phenylbutan-2-ol.

Materials:

  • 1-amino-4-phenylbutan-2-ol

  • 2-Chloroethanol

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Ammonium persulfate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Ring Opening of Aziridine Analog (if starting from a different precursor): A metal-free synthesis can be achieved by reacting a suitable aziridine with 2-chloroethanol in the presence of ammonium persulfate.[1]

  • Cyclization:

    • Dissolve 1-amino-4-phenylbutan-2-ol in THF.

    • Add 2-chloroethanol to the solution.

    • Slowly add powdered KOH to the mixture while stirring at room temperature.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding water.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Proposed In Vitro Screening Cascade

A systematic in vitro screening approach is crucial to efficiently characterize the pharmacological profile of a novel compound. The following workflow is proposed for this compound, based on the hypothesized CNS activity.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Functional & Mechanistic Assays cluster_2 Phase 3: In Vivo Model Validation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Monoamine Transporter\nBinding Assays\n(DAT, NET, SERT) Monoamine Transporter Binding Assays (DAT, NET, SERT) Compound Synthesis\n& Characterization->Monoamine Transporter\nBinding Assays\n(DAT, NET, SERT) Monoamine Oxidase\n(MAO-A & MAO-B)\nInhibition Assays Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays Monoamine Transporter\nBinding Assays\n(DAT, NET, SERT)->Monoamine Oxidase\n(MAO-A & MAO-B)\nInhibition Assays Dopamine Uptake\nInhibition Assay Dopamine Uptake Inhibition Assay Monoamine Oxidase\n(MAO-A & MAO-B)\nInhibition Assays->Dopamine Uptake\nInhibition Assay Monoamine Release\nAssay Monoamine Release Assay Dopamine Uptake\nInhibition Assay->Monoamine Release\nAssay Locomotor Activity\n(Stimulant Effects) Locomotor Activity (Stimulant Effects) Monoamine Release\nAssay->Locomotor Activity\n(Stimulant Effects) Hot Plate Test\n(Analgesic Effects) Hot Plate Test (Analgesic Effects) Locomotor Activity\n(Stimulant Effects)->Hot Plate Test\n(Analgesic Effects)

Caption: Proposed screening cascade for this compound.

Phase 1: Primary Target Screening

The initial phase focuses on identifying the primary molecular targets of this compound within the CNS, specifically focusing on monoamine systems.

Protocol 2: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Rationale: Many CNS stimulants and antidepressants exert their effects by binding to and inhibiting these transporters.[3] This assay will reveal the compound's potency and selectivity for each transporter.

Materials:

  • Membrane preparations from cells expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • This compound test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.[8]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.[8]

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATNETSERT
This compound50250>1000
Cocaine (Reference)100300500

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

Rationale: Inhibition of MAO enzymes, which metabolize monoamine neurotransmitters, is a mechanism of action for some antidepressants and antiparkinsonian drugs. This assay will determine if the compound has any off-target effects on these enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine)

  • Detection reagent (e.g., a probe that detects H₂O₂)

  • Selective inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • This compound test compound

  • Assay buffer

Procedure:

  • Pre-incubate the MAO enzyme with either buffer, a selective inhibitor, or the test compound at various concentrations.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate at 37°C.

  • Add the detection reagent to measure the amount of H₂O₂ produced.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.[9]

  • Calculate the percent inhibition and determine the IC₅₀ value for each enzyme.

Table 2: Hypothetical MAO Inhibition (IC₅₀, µM)

CompoundMAO-AMAO-B
This compound>50>50
Clorgyline (Reference)0.01-
Selegiline (Reference)-0.02
Phase 2: Functional & Mechanistic Assays

Based on the results from Phase 1, this phase aims to understand the functional consequences of target engagement. Assuming this compound shows significant affinity for DAT, the following assays are proposed.

Protocol 4: Dopamine Uptake Inhibition Assay

Objective: To measure the functional potency of this compound in inhibiting dopamine uptake into cells.

Rationale: This assay confirms that the binding of the compound to DAT translates into a functional inhibition of dopamine reuptake, a key mechanism for CNS stimulants.

Materials:

  • Cells expressing human DAT (e.g., hDAT-HEK293 cells)

  • [³H]Dopamine

  • Uptake buffer

  • This compound test compound

  • Known DAT inhibitor (e.g., Nomifensine) for control

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or a control inhibitor.[3]

  • Initiate dopamine uptake by adding [³H]Dopamine.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.[10]

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value for the inhibition of dopamine uptake.

Table 3: Hypothetical Dopamine Uptake Inhibition (IC₅₀, nM)

CompoundIC₅₀
This compound120
Cocaine (Reference)250

Proposed In Vivo Model Validation

Following successful in vitro characterization, the next step is to evaluate the pharmacological effects of this compound in living organisms.

CNS Stimulant Effects

Protocol 5: Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Rationale: CNS stimulants typically increase locomotor activity. This assay provides a behavioral measure of the compound's stimulant potential.[11]

Materials:

  • Male C57BL/6 mice

  • Actophotometer or open-field arena with video tracking

  • This compound test compound

  • Vehicle control (e.g., saline)

  • Reference stimulant (e.g., caffeine or amphetamine)

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes.

  • Administer the test compound, vehicle, or reference stimulant via an appropriate route (e.g., intraperitoneal injection).

  • Place each mouse individually into the activity chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).[12]

  • Analyze the data to compare the effects of different doses of the test compound to the vehicle and reference drug.

Analgesic Properties

Protocol 6: Hot Plate Test for Analgesia in Mice

Objective: To assess the potential analgesic effects of this compound.

Rationale: Some centrally acting compounds, including those that modulate monoamine systems, can produce analgesia. The hot plate test is a standard method for evaluating thermal nociception.[5]

Materials:

  • Male ICR mice

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • This compound test compound

  • Vehicle control

  • Reference analgesic (e.g., morphine)

Procedure:

  • Determine the baseline latency for each mouse to respond to the heat (e.g., paw licking, jumping) before drug administration. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[13]

  • Administer the test compound, vehicle, or reference analgesic.

  • At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate and record the latency to respond.[14]

  • Calculate the percent maximum possible effect (%MPE) to quantify the analgesic effect.

Conclusion and Future Directions

The structured approach outlined in these application notes provides a robust framework for the initial pharmaceutical evaluation of this compound. By systematically progressing from synthesis and in vitro target identification to in vivo functional assessment, researchers can efficiently elucidate the compound's pharmacological profile and therapeutic potential. The hypothesized CNS stimulant and potential analgesic properties, based on its structural class, warrant thorough investigation. Positive results from this screening cascade would justify further preclinical development, including more detailed mechanism of action studies, pharmacokinetic profiling, and toxicology assessments. The versatility of the morpholine scaffold suggests that this compound could be a promising lead for the development of novel CNS-active therapeutics.[1][3]

References

Application Notes and Protocols: Investigating 2-(2-Phenylethyl)morpholine as a Novel Bioactive Adjuvant in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The relentless pursuit of enhanced efficacy and sustainability in crop protection necessitates the exploration of novel molecules that can serve multiple functions within an agrochemical formulation. This guide introduces 2-(2-Phenylethyl)morpholine, a unique heterocyclic compound, as a candidate for such a role. We posit a bifunctional hypothesis for this molecule: its structural components—a morpholine ring and a phenylethylamine moiety—suggest potential for both direct bioactivity and formulation adjuvant properties. The morpholine group is a well-established pharmacophore in highly effective fungicides, while the phenylethylamine backbone is present in natural and synthetic molecules with plant growth regulating and biocidal activities.[1][2][3] This document provides the scientific rationale for investigating this compound, detailed protocols for evaluating its performance as a formulation adjuvant, and methodologies for assessing its intrinsic antifungal and plant growth-regulating effects. The protocols are designed to be self-validating, enabling researchers to systematically explore the potential of this and similar molecules in next-generation agrochemical products.

Scientific Rationale: A Bifunctional Hypothesis

The chemical architecture of this compound is a compelling fusion of two biologically significant motifs. This structure forms the basis of a hypothesis that the molecule may act not merely as an inert carrier or adjuvant, but as a contributing bioactive component.

The Morpholine Moiety: A Foundation for Fungicidal Activity

The morpholine ring is a cornerstone of a class of fungicides known as Sterol Biosynthesis Inhibitors (SBIs).[4] Specifically, morpholine fungicides like fenpropimorph and tridemorph disrupt the fungal cell membrane's integrity by simultaneously inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[5][6] This dual-site inhibition is a significant advantage, as it presents a higher barrier to the development of resistance compared to single-site inhibitors.[7] The presence of this proven fungicidal pharmacophore in this compound provides a strong rationale for investigating its potential as a direct-acting antifungal agent.

The Phenylethylamine Moiety: Potential for Biocidal and Plant Growth Regulation

Phenylethylamine (PEA) and its derivatives are naturally occurring trace amines in plants and animals, acting as neurotransmitters and modulators.[8][9][10] In the context of agriculture, this structural backbone is significant for several reasons:

  • Plant Growth Regulation: Certain catecholamines, which are derivatives of PEA, have been shown to stimulate plant growth by protecting the natural auxin, indoleacetic acid (IAA), from oxidative degradation.[11] This suggests that the phenylethylamine portion of the molecule could positively influence plant development.

  • Biocidal Activity: Various substituted phenylethylamines have been explored for their insecticidal and other biocidal properties, indicating a potential for a broader spectrum of activity beyond fungicidal effects.[12][13]

The Adjuvant Hypothesis: Enhancing Formulation Performance

Beyond direct bioactivity, the molecular structure of this compound suggests its utility as a high-performance formulation adjuvant. An adjuvant is a substance added to a pesticide mixture to enhance the performance, stability, or physical properties of the formulation.[14][15] The molecule possesses both a hydrophilic morpholine head and a lipophilic phenylethyl tail, granting it amphiphilic character. This structure is ideal for functioning as:

  • A Penetrant: Facilitating the movement of the active ingredient from the plant surface into its tissues.[16]

  • A Dispersant/Emulsifier: Improving the mixing and stability of active ingredients in spray solutions.[17]

  • A Wetting Agent: Reducing the surface tension of spray droplets, leading to better coverage on leaf surfaces.[18]

The investigation of this compound is therefore a study in molecular synergy, where each component of the molecule could contribute to a more effective and robust agrochemical product.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for its successful incorporation into stable and effective agrochemical formulations.

PropertyValueSource
CAS Number 58039-64-8[19][20]
Molecular Formula C₁₂H₁₇NO[20]
Molecular Weight 191.27 g/mol [20]
Appearance Colorless liquid (typical for similar compounds)[21][22]
Solubility Expected to be soluble in water and common organic solvents[9]

Formulation Strategy: Given its expected properties, this compound is a prime candidate for inclusion in liquid formulations such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Its potential role as an emulsifier and stabilizer would be particularly valuable in these systems. When developing a formulation, it is crucial to conduct compatibility and stability tests, as outlined in the protocols below.[]

Experimental Protocols for Validation

The following protocols provide a systematic framework for evaluating the hypothesized functions of this compound. These procedures are based on established agrochemical testing standards.[24][25][26]

Protocol 3.1: Evaluation as a Formulation Adjuvant in an Emulsifiable Concentrate (EC)

Objective: To determine if this compound enhances the physical stability and performance of a standard EC formulation.

Causality: A successful adjuvant will improve the spontaneity of emulsion formation and its stability over time when diluted in water of varying hardness. This prevents phase separation in the spray tank, ensuring uniform application of the active ingredient. Surface tension reduction is a direct measure of the adjuvant's ability to improve spray droplet contact with the leaf surface.

Materials:

  • A standard technical-grade fungicide (e.g., Tebuconazole, 97%)

  • This compound (herein referred to as PEM)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Standard emulsifier blend (e.g., Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • CIPAC Standard Hard Water (D, 342 ppm)

  • Deionized water

  • Glass-stoppered graduated cylinders (100 mL)

  • Homogenizer

  • Tensiometer (for surface tension measurement)

Procedure:

  • Preparation of Control EC Formulation (250 g/L Tebuconazole):

    • To a beaker, add 120 g of the standard emulsifier blend.

    • Add 258 g of Tebuconazole technical.

    • Add Solvesso™ 150 to bring the total volume to 1 liter.

    • Mix with a magnetic stirrer until a homogenous solution is formed.

  • Preparation of Test EC Formulation (with PEM):

    • To a beaker, add 80 g of the standard emulsifier blend.

    • Add 40 g of PEM.

    • Add 258 g of Tebuconazole technical.

    • Add Solvesso™ 150 to bring the total volume to 1 liter.

    • Mix until homogenous. Rationale: PEM is replacing a portion of the standard emulsifier to assess its contribution.

  • Emulsion Stability Test (Modified CIPAC MT 36):

    • Add 95 mL of CIPAC Standard Hard Water D to two separate 100 mL graduated cylinders.

    • Pipette 5 mL of the Control EC into the first cylinder and 5 mL of the Test EC into the second.

    • Invert the cylinders 30 times and let them stand undisturbed.

    • Record the volume of cream or sediment at 30 minutes, 2 hours, and 24 hours. A stable formulation will show minimal to no separation.

  • Surface Tension Measurement:

    • Prepare a 1% solution of each formulation (Control and Test) in deionized water.

    • Measure the static surface tension of each solution using a tensiometer. A lower surface tension value for the Test formulation indicates superior wetting properties.

Protocol 3.2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

Objective: To assess the direct fungicidal activity of PEM against a common plant pathogen.

Causality: This assay directly measures the ability of the compound to inhibit mycelial growth. By incorporating the test compound into the growth medium, we can determine its intrinsic toxicity to the fungus and calculate an EC₅₀ value, which is a standard measure of efficacy.

Materials:

  • Pure culture of a test fungus (e.g., Sclerotinia sclerotiorum or Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound (PEM) dissolved in a minimal amount of sterile DMSO

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Medicated Media:

    • Prepare sterile molten PDA and cool to 45-50°C.

    • Prepare a stock solution of PEM in DMSO.

    • Add appropriate volumes of the PEM stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Prepare a control plate with PDA and an equivalent amount of DMSO.

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using the sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.

    • Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish (control and treated).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the test fungus (e.g., 22°C).

    • Measure the colony diameter (in two perpendicular directions) daily until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 (where dc = average diameter of control colony, dt = average diameter of treated colony).

    • Use the inhibition data to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) via probit analysis.

Protocol 3.3: Plant Growth Regulation (PGR) Bioassay

Objective: To evaluate the effect of PEM on early-stage plant development.

Causality: This bioassay determines if PEM has any stimulatory or inhibitory effects on seedling growth. Measuring root and shoot length provides clear, quantifiable metrics for assessing potential PGR activity, which could be linked to auxin preservation or other hormonal effects.

Materials:

  • Seeds of a model plant (e.g., radish, Raphanus sativus, or wheat, Triticum aestivum)

  • This compound (PEM)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination:

    • Surface-sterilize seeds (e.g., with a 1% sodium hypochlorite solution for 10 minutes) and rinse thoroughly with sterile water.

    • Germinate seeds on moist filter paper in the dark for 48 hours or until radicles emerge.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous solutions of PEM at different concentrations (e.g., 1, 10, 100, 500 µM). Use deionized water as a control.

  • Experimental Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control water to each dish.

    • Place 10 uniformly germinated seeds in each dish.

    • Seal the dishes with paraffin film to prevent evaporation.

  • Incubation and Measurement:

    • Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.

    • After the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot for each seedling.

    • Calculate the average root and shoot length for each treatment and compare them to the control. Analyze the data for statistically significant differences.

Data Interpretation and Expected Outcomes

The data gathered from the protocols should be systematically analyzed to validate the bifunctional hypothesis.

Test ParameterFavorable Outcome for PEMImplication
Emulsion Stability < 2 mL separation after 2 hoursFunctions as an effective emulsifier/stabilizer.
Surface Tension >10% reduction vs. ControlActs as an excellent wetting and spreading agent.
Antifungal EC₅₀ < 50 µg/mLPossesses commercially relevant intrinsic fungicidal activity.
Seedling Growth Statistically significant increase in root/shoot length at low concentrationsExhibits beneficial plant growth-regulating properties.

Visualization of Workflows and Mechanisms

Diagrams help to clarify complex processes and relationships, providing a clear visual guide for the research and development workflow.

Diagram 1: Research and Validation Workflow

This diagram outlines the logical progression from the initial hypothesis to the final formulation testing.

G cluster_0 Phase 1: Hypothesis & Rationale cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Decision A Hypothesis: 2-PEM is a Bifunctional Agent B Rationale 1: Morpholine Moiety (Fungicidal) A->B C Rationale 2: PEA Moiety (PGR/Biocidal) A->C D Rationale 3: Amphiphilic Structure (Adjuvant) A->D E Protocol 3.2: In Vitro Antifungal Assay F Protocol 3.3: PGR Bioassay G Protocol 3.1: Formulation Adjuvant Test B->E C->F D->G H Data Interpretation: EC50, Growth %, Stability E->H F->H G->H I Decision: Proceed to Greenhouse/ Field Trials? H->I

Caption: Workflow for evaluating this compound.

Diagram 2: Proposed Dual-Mode of Action

This diagram illustrates how this compound is hypothesized to function at both the formulation and biological levels.

G cluster_0 A) Formulation Level: Adjuvant Action cluster_1 B) Biological Level: Bioactive Action PEM This compound (PEM) A1 Improved Emulsion Stability PEM->A1 B1 Fungicidal Action (Morpholine Moiety) PEM->B1 B3 PGR/Biocidal Action (PEA Moiety) PEM->B3 A2 Reduced Surface Tension A3 Enhanced Active Ingredient Penetration Outcome Enhanced Overall Product Efficacy A3->Outcome B2 Ergosterol Biosynthesis Inhibition B1->B2 B2->Outcome B4 Auxin Protection or Other Biocidal Effect B3->B4 B4->Outcome

Caption: Hypothesized dual-mode of action for PEM.

Conclusion and Future Directions

The application notes and protocols presented here establish a comprehensive framework for investigating this compound as a novel, high-value component in agrochemical formulations. The unique combination of a proven fungicidal morpholine core with a bioactive phenylethylamine side chain suggests the potential for a single molecule to enhance formulation stability, improve application efficiency, and contribute directly to pest and disease control. Successful validation through the outlined experimental pathways would position this molecule as a leading candidate for developing more integrated and efficient crop protection solutions. Future work should focus on greenhouse and small-scale field trials to confirm these laboratory findings under more realistic agricultural conditions.[24]

References

Application Notes and Protocols: The 2-(2-Phenylethyl)morpholine Scaffold as a Versatile Intermediate for Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Morpholine Scaffold in Central Nervous System Drug Discovery

The morpholine heterocycle is a cornerstone in the design and development of drugs targeting the central nervous system (CNS).[1][2] Its prevalence in numerous approved and experimental CNS-active compounds stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[2] The morpholine ring, with its inherent polarity due to the oxygen atom and the basicity of the nitrogen atom, can significantly influence a molecule's solubility, a critical factor for oral bioavailability and distribution.[1] Furthermore, its conformational flexibility allows it to act as a versatile scaffold, orienting pharmacophoric groups in three-dimensional space to optimize interactions with biological targets.[1] This heterocycle is often incorporated into drug candidates to enhance their ability to cross the blood-brain barrier, a formidable challenge in the development of neurological therapies.[1]

This application note focuses on the synthesis and utility of 2-(2-phenylethyl)morpholine, a key intermediate that serves as a foundational building block for creating libraries of compounds with potential therapeutic applications in neurological disorders. While not a direct precursor to a major marketed drug itself, its structural simplicity and amenability to chemical modification make it an ideal starting point for exploring structure-activity relationships (SAR) around various CNS targets. We will provide detailed protocols for its synthesis and illustrate its potential in the generation of novel derivatives for drug discovery campaigns.

Synthesis of the this compound Intermediate

Two primary and reliable synthetic routes for the preparation of 4-(2-phenylethyl)morpholine (the N-substituted isomer, which is more synthetically accessible and commonly utilized) are presented below: N-alkylation and reductive amination.

Protocol 1: Synthesis via N-Alkylation of Morpholine

This method involves the direct alkylation of the morpholine nitrogen with a reactive 2-phenylethyl electrophile, such as 2-phenylethyl bromide.[3]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Morpholine Morpholine edge_node Morpholine->edge_node PhenylethylBromide 2-Phenylethyl Bromide PhenylethylBromide->edge_node Product 4-(2-Phenylethyl)morpholine Base K₂CO₃ Base->edge_node Base Solvent Acetonitrile Solvent->edge_node Solvent edge_node->Product Reflux

Caption: N-Alkylation of Morpholine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Phenylethyl bromide185.065.00 g27.01.0
Morpholine87.122.82 g (2.82 mL)32.41.2
Potassium Carbonate (K₂CO₃)138.217.46 g54.02.0
Acetonitrile41.05100 mL--
Ethyl Acetate88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylethyl bromide (5.00 g, 27.0 mmol), acetonitrile (100 mL), morpholine (2.82 mL, 32.4 mmol), and potassium carbonate (7.46 g, 54.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-(2-phenylethyl)morpholine.

Protocol 2: Synthesis via Reductive Amination

Reductive amination is a highly efficient one-pot method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis.[4] This protocol involves the reaction of morpholine with phenylacetaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[5][6]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Morpholine Morpholine Intermediate [Iminium/Enamine Intermediate] Morpholine->Intermediate Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Intermediate Product 4-(2-Phenylethyl)morpholine Intermediate->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Intermediate Reducing Agent Solvent Dichloromethane Solvent->Intermediate Solvent

Caption: Reductive Amination Synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Phenylacetaldehyde120.153.24 g (3.16 mL)27.01.0
Morpholine87.122.35 g (2.35 mL)27.01.0
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.948.58 g40.51.5
Dichloromethane (DCM)84.93100 mL--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve phenylacetaldehyde (3.16 mL, 27.0 mmol) and morpholine (2.35 mL, 27.0 mmol) in dichloromethane (100 mL).

  • Stir the solution at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (8.58 g, 40.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-(2-phenylethyl)morpholine.

Application in Neurological Drug Discovery: A Scaffold for Library Synthesis

The this compound core is an excellent starting point for generating a library of diverse analogs for screening against neurological targets. The phenyl ring is particularly amenable to derivatization, allowing for the exploration of how different substituents impact biological activity.

Hypothetical Application: Targeting the Dopamine D2 Receptor

The dopamine D2 receptor is a critical target in the treatment of several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs.[1] We can hypothesize a drug discovery program aimed at identifying novel D2 antagonists based on the this compound scaffold.

Workflow for Library Synthesis and SAR Exploration:

Start 4-(2-Phenylethyl)morpholine Synthesis Derivatization Phenyl Ring Derivatization (e.g., Friedel-Crafts Acylation) Start->Derivatization Intermediate Library Library of Analogs (Varying R-group) Derivatization->Library Generation Screening In Vitro Screening (D2 Receptor Binding Assay) Library->Screening Evaluation SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data for Lead_Opt Lead Optimization SAR->Lead_Opt Guides Preclinical Preclinical Development Lead_Opt->Preclinical Leads to

Caption: Drug Discovery Workflow.

Protocol 3: Representative Derivatization - Friedel-Crafts Acylation

This protocol describes a general method for acylating the phenyl ring of 4-(2-phenylethyl)morpholine, introducing a ketone functionality that can serve as a handle for further modifications or as a key pharmacophoric element.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Start 4-(2-Phenylethyl)morpholine edge_node Start->edge_node AcetylChloride Acetyl Chloride AcetylChloride->edge_node Product 4-(2-(4-Acetylphenyl)ethyl)morpholine LewisAcid AlCl₃ LewisAcid->edge_node Lewis Acid Solvent Dichloromethane Solvent->edge_node Solvent edge_node->Product 0 °C to RT

Caption: Friedel-Crafts Acylation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-(2-Phenylethyl)morpholine191.273.63 g19.01.0
Acetyl Chloride78.501.50 g (1.36 mL)19.01.0
Aluminum Chloride (AlCl₃)133.342.80 g21.01.1
Dichloromethane (DCM)84.93100 mL--
Hydrochloric Acid (1M)36.46As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend aluminum chloride (2.80 g, 21.0 mmol) in dichloromethane (50 mL) and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.36 mL, 19.0 mmol) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve 4-(2-phenylethyl)morpholine (3.63 g, 19.0 mmol) in dichloromethane (50 mL).

  • Add the solution of 4-(2-phenylethyl)morpholine dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1M HCl (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the acylated derivative.

Conclusion

The this compound scaffold represents a valuable and versatile starting point in the quest for novel therapeutics for neurological disorders. The synthetic protocols provided herein are robust and scalable, enabling the efficient production of this key intermediate. By employing further derivatization strategies, such as the exemplified Friedel-Crafts acylation, medicinal chemists can rapidly generate libraries of analogues for screening against a multitude of CNS targets. The favorable properties imparted by the morpholine ring make this scaffold an attractive choice for developing drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of success in the challenging field of neurological drug discovery.

References

Application Note: A Detailed Protocol for the Synthesis of N-(3-Phenylpropyl)morpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(3-phenylpropyl)morpholine through the reductive amination of 3-phenylpropanal with morpholine. Reductive amination is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents, due to its efficiency in forming carbon-nitrogen bonds. This guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying mechanistic principles and critical insights for successful execution. We delve into the rationale behind reagent selection, reaction monitoring, purification, and characterization, ensuring a reproducible and robust methodology.

A Note on Nomenclature: The specified starting materials, 3-phenylpropanal and morpholine, will yield N-(3-phenylpropyl)morpholine. The synthesis of 2-(2-phenylethyl)morpholine would require phenylacetaldehyde as the starting aldehyde. This protocol focuses on the reaction of the specified starting materials.

Introduction and Mechanistic Overview

The synthesis of substituted amines is a fundamental task in organic chemistry. Among the various methods, reductive amination stands out as one of the most powerful and versatile for creating secondary and tertiary amines from carbonyl compounds.[1] The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This one-pot approach is highly favored as it avoids the isolation of often unstable imine intermediates and minimizes side reactions like over-alkylation, a common issue with direct alkylation methods.[1]

The reaction between 3-phenylpropanal and morpholine (a secondary amine) proceeds via the following mechanistic pathway:

  • Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-phenylpropanal to form a hemiaminal intermediate.

  • Dehydration and Iminium Ion Formation: Under mildly acidic conditions (often facilitated by the reagents themselves or a catalytic amount of acid), the hemiaminal loses a molecule of water to form a resonance-stabilized iminium ion. This step is typically the rate-determining step.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, N-(3-phenylpropyl)morpholine.[2]

The choice of reducing agent is critical. While strong reductants like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they readily reduce the iminium ion intermediate while reacting only sluggishly with the starting aldehyde, leading to higher yields and cleaner reactions.[1]

Caption: Reaction mechanism for reductive amination.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )Recommended GradeSupplier
3-PhenylpropanalC₉H₁₀O134.18≥97%Sigma-Aldrich, Acros
MorpholineC₄H₉NO87.12≥99%Sigma-Aldrich, Alfa Aesar
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94≥97%Sigma-Aldrich, Combi-Blocks
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01ACS ReagentVWR
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄~86.18ACS GradeVWR
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Glass funnel and powder funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR Spectrometer (¹H, ¹³C) and Mass Spectrometer (e.g., GC-MS)

Safety Precautions
  • General: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 3-Phenylpropanal: Can cause skin and eye irritation. Handle with care.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Work with this reagent in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. It is also an irritant. Avoid inhalation of dust and prevent contact with skin and eyes. Add slowly to the reaction mixture.

  • Dichloromethane: Volatile and a suspected carcinogen. All handling and solvent removal must be done in a fume hood.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanal (1.34 g, 10.0 mmol, 1.0 eq.).

  • Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM).

  • Add morpholine (0.96 g, 1.1 mL, 11.0 mmol, 1.1 eq.) to the solution dropwise at room temperature. A slight excess of the amine helps drive the reaction to completion.

  • Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and iminium ion intermediates.

Step 2: Reduction

  • In a single portion, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq.) to the stirring solution. The use of a powder funnel is recommended.

    • Rationale: NaBH(OAc)₃ is added after the aldehyde and amine have had time to form the iminium ion. Its mild nature ensures selective reduction of the iminium ion over the unreacted aldehyde.[1] An excess is used to ensure the complete reduction of the intermediate.

  • Seal the flask under an inert atmosphere (Argon or Nitrogen) and allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (3-phenylpropanal), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the 3-phenylpropanal has been completely consumed (typically 3-6 hours). A new, more polar spot corresponding to the product should appear.

Step 4: Work-up and Extraction

  • Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic components and hydrolyzes the excess reducing agent.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation to afford N-(3-phenylpropyl)morpholine as a pure oil.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected characteristic signals include:

    • δ 7.35-7.15 (m, 5H): Phenyl ring protons.

    • δ 3.72 (t, J = 4.6 Hz, 4H): Morpholine protons adjacent to oxygen (-O-CH ₂-).

    • δ 2.65 (t, J = 7.8 Hz, 2H): Methylene protons of the propyl chain adjacent to the phenyl ring (Ph-CH ₂-).

    • δ 2.45 (m, 6H): Morpholine protons adjacent to nitrogen (-N-CH ₂-) and the propyl methylene adjacent to nitrogen (-N-CH ₂-).

    • δ 1.85 (quint, J = 7.6 Hz, 2H): Central methylene protons of the propyl chain (-CH₂-CH ₂-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): Expected characteristic signals include:

    • δ 142.1: Quaternary phenyl carbon.

    • δ 128.4, 128.3, 125.8: Phenyl carbons.

    • δ 67.0: Morpholine carbons adjacent to oxygen.

    • δ 58.5: Propyl carbon adjacent to nitrogen.

    • δ 53.7: Morpholine carbons adjacent to nitrogen.

    • δ 33.8: Propyl carbon adjacent to the phenyl ring.

    • δ 29.0: Central propyl carbon.

  • Mass Spectrometry (EI): Expected molecular ion peak [M]⁺ at m/z = 205.

ParameterValue
Reactant Scale10.0 mmol
Reaction Time3-6 hours
TemperatureRoom Temperature (~20-25 °C)
Typical Yield85-95%
AppearanceColorless to pale yellow oil

Experimental Workflow Visualization

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup - Add 3-phenylpropanal, morpholine, and DCM to flask. iminium 2. Iminium Formation - Stir for 30 min at RT. setup->iminium reduction 3. Reduction - Add NaBH(OAc)₃. - Stir for 3-6 hours. iminium->reduction monitoring 4. Monitoring by TLC - Check for consumption of aldehyde. reduction->monitoring quench 5. Quench Reaction - Add saturated NaHCO₃ solution. monitoring->quench If complete extract 6. Extraction - Extract with DCM (3x). - Dry over MgSO₄. quench->extract concentrate 7. Concentration - Remove solvent via rotary evaporation. extract->concentrate purify 8. Column Chromatography - Elute with EtOAc/Hexanes gradient. concentrate->purify analysis 9. Characterization - NMR, MS purify->analysis

Caption: Overall workflow for the synthesis of N-(3-phenylpropyl)morpholine.

References

Application Note: A Guide to In Vitro Pharmacological Profiling of 2-(2-Phenylethyl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the in vitro pharmacological characterization of 2-(2-Phenylethyl)morpholine, a structural analog of the well-characterized psychostimulant phenmetrazine. Given its structural similarity to compounds known to interact with monoamine systems, a systematic evaluation of its activity at key central nervous system targets is essential. We present a suite of detailed protocols for assays designed to elucidate the compound's primary mechanism of action at monoamine transporters and to explore potential secondary activities at other relevant targets. The methodologies described herein are robust, validated, and designed to generate a comprehensive pharmacological profile, enabling researchers to classify the compound's activity, determine its potency and selectivity, and predict its potential physiological effects.

Introduction: The Scientific Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antidepressants and stimulants.[1][2][3] this compound belongs to the phenmetrazine class of compounds, which are known to exert their effects primarily through interactions with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5][6]

Modulation of these transporters is a hallmark of many therapeutic agents and substances of abuse. Compounds can act as reuptake inhibitors (blockers), which prevent the transporter from clearing the synapse, or as releasers (substrates), which are transported into the neuron and cause a reverse transport, or efflux, of neurotransmitters.[4][7] Distinguishing between these two mechanisms is critical, as they can lead to vastly different pharmacological and toxicological profiles.

This guide outlines a logical, tiered approach to characterizing novel phenylethyl)morpholine compounds. We begin with primary functional assays to determine activity at DAT, NET, and SERT, followed by secondary assays to differentiate the mechanism of action and screen for off-target activities.

Diagram 1: Monoamine Synapse and Key Drug Targets

The diagram below illustrates the principal targets for this compound within a monoaminergic synapse. The primary focus of this guide is on the presynaptic transporters (DAT, NET, SERT).

Monoamine_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (Dopamine, Norepinephrine, Serotonin) synapse Neurotransmitters vesicle->synapse Exocytosis synthesis Neurotransmitter Synthesis synthesis->vesicle transporter DAT / NET / SERT (Reuptake Transporter) mao MAO (Metabolism) transporter->mao Recycling & Metabolism synapse->transporter Reuptake receptor Postsynaptic Receptors (e.g., Dopamine Receptors) synapse->receptor Binding & Signal Transduction

Caption: Key components of a monoamine synapse, highlighting the transporter-mediated reuptake process.

Primary Target Assessment: Monoamine Transporter Activity

The first and most critical step is to determine if this compound interacts with DAT, NET, and SERT. This is best accomplished using functional neurotransmitter uptake inhibition assays.

Assay Principle: Neurotransmitter Uptake Inhibition

These assays measure the ability of a test compound to block the transport of a specific substrate into cells engineered to express a high density of a particular monoamine transporter (e.g., hDAT, hNET, or hSERT).[8] The substrate can be a radiolabeled neurotransmitter (e.g., [³H]dopamine) or a fluorescent probe that is a substrate for the transporters.[6][9] A reduction in the accumulation of the labeled substrate in the presence of the test compound indicates inhibitory activity.

Protocol: Fluorescence-Based Transporter Uptake Inhibition Assay

This protocol utilizes a commercially available fluorescent substrate and masking dye system (e.g., Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices), which offers a high-throughput, non-radioactive alternative to traditional methods.[10][11]

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Assay Plates: 96- or 384-well black, clear-bottom plates, coated with poly-D-lysine.

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescent Substrate/Masking Dye Solution (prepared as per kit instructions).[9]

    • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series (e.g., from 100 µM to 5 nM final concentration).

    • Reference Inhibitors (Positive Controls): GBR-12909 for DAT (e.g., 10 µM), Desipramine for NET (e.g., 10 µM), and Fluoxetine for SERT (e.g., 10 µM).[12][13][14]

    • Vehicle Control: DMSO (final concentration ≤ 0.5%).

  • Equipment: Fluorescence microplate reader with bottom-read capability.

Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into the assay plates at a density optimized for a confluent monolayer the next day (e.g., 40,000-60,000 cells/well for 96-well plates). Incubate overnight at 37°C, 5% CO₂.[9]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Assay Procedure: a. On the day of the experiment, gently aspirate the culture medium from the cell plates. b. Add 50 µL of assay buffer containing the appropriate concentration of the test compound, reference inhibitor, or vehicle to the wells. c. Pre-incubate the plate for 10-20 minutes at 37°C.[12] d. Initiate the uptake reaction by adding 50 µL of the prepared fluorescent substrate/masking dye solution to all wells.

  • Signal Detection: Immediately transfer the plate to the fluorescence microplate reader. Measure the fluorescence signal kinetically over 30-60 minutes or as a single endpoint reading after a 30-minute incubation at 37°C, protected from light.[6]

  • Data Analysis: a. Subtract the background fluorescence from wells containing no cells. b. The "100% inhibition" control is defined by the signal in the presence of a saturating concentration of the respective reference inhibitor. c. The "0% inhibition" control is defined by the signal in the presence of the vehicle (DMSO). d. Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition)) e. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Uptake Inhibition Potency

Summarize the results in a clear, tabular format.

CompoundTargetIC₅₀ (nM) [95% CI]Hill Slopen
This compoundhDAT85.2 [75.1 - 96.6]1.13
This compoundhNET35.7 [30.5 - 41.8]0.93
This compoundhSERT1250 [1080 - 1450]1.03
GBR-12909 (Control)hDAT15.3 [12.9 - 18.2]1.03
Desipramine (Control)hNET4.1 [3.5 - 4.8]1.13
Fluoxetine (Control)hSERT22.5 [19.0 - 26.6]0.93
Table 1: Representative data for monoamine transporter uptake inhibition assays. Values are hypothetical examples.

Mechanism of Action: Differentiating Inhibition vs. Release

A positive result in the uptake inhibition assay confirms interaction with the transporter but does not distinguish between a blocker and a substrate (releaser).[4] An efflux assay is required to make this critical determination.[5][7]

Assay Principle: Substrate-Mediated Neurotransmitter Efflux

This assay measures the ability of a test compound to induce the release of a previously accumulated radiolabeled neurotransmitter from cells expressing the target transporter. Cells are first "pre-loaded" with a substrate like [³H]dopamine. After washing away the excess, the cells are exposed to the test compound. A true substrate will be transported into the cell and will trigger a reverse transport (efflux) of the pre-loaded [³H]dopamine, which can be quantified by measuring the radioactivity in the supernatant.[15]

Protocol: [³H]-MPP⁺ Efflux Assay

This protocol uses [³H]-MPP⁺ (1-methyl-4-phenylpyridinium), a substrate for all three monoamine transporters, as a proxy for the endogenous neurotransmitters.

Materials:

  • Cell Lines & Plates: As described in Section 2.2.

  • Reagents:

    • Uptake Buffer: HBSS with 20 mM HEPES.

    • [³H]-MPP⁺ solution (e.g., 20 nM in Uptake Buffer).

    • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series.

    • Reference Releaser (Positive Control): d-Amphetamine (e.g., 10 µM).

    • Vehicle Control: DMSO.

  • Equipment: Scintillation counter and scintillation vials/plates.

Step-by-Step Methodology:

  • Cell Plating: Plate cells as described previously.

  • Pre-loading: a. Aspirate culture medium and wash cells once with warm Uptake Buffer. b. Add 100 µL of [³H]-MPP⁺ solution to each well and incubate for 30 minutes at 37°C to allow for substrate accumulation.

  • Washing: Rapidly wash the cells three times with 200 µL of ice-cold Uptake Buffer to remove extracellular [³H]-MPP⁺. This step is critical to reduce background signal.

  • Inducing Efflux: a. Add 100 µL of warm Uptake Buffer containing the test compound, reference releaser, or vehicle to the wells. b. Incubate for 30 minutes at 37°C.

  • Quantification: a. Carefully transfer 50 µL of the supernatant from each well to a scintillation plate or vial. b. To measure the remaining intracellular radioactivity, lyse the cells in the assay plate by adding 100 µL of 1% SDS. Transfer the lysate to a separate scintillation plate/vial. c. Add scintillation cocktail to all samples and quantify radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the total radioactivity per well (Supernatant + Lysate). b. Express the efflux as a percentage of the total radioactivity: % Efflux = 100 * (CPM_Supernatant / (CPM_Supernatant + CPM_Lysate)) c. Normalize the data to the vehicle control (basal efflux) and the positive control (maximal efflux). d. Plot the percent efflux against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of release.

Data Presentation: Neurotransmitter Efflux Activity
CompoundTargetEC₅₀ (nM) [95% CI]Eₘₐₓ (% of d-Amphetamine)n
This compoundhDAT150 [128 - 176]95%3
This compoundhNET98.5 [84.1 - 115]105%3
This compoundhSERT> 10,000< 10%3
d-Amphetamine (Control)hDAT45.1 [38.5 - 52.8]100%3
Table 2: Representative data for neurotransmitter efflux assays. Values are hypothetical examples.
Diagram 2: Experimental Workflow for Pharmacological Classification

This workflow provides a logical path for characterizing a novel compound's activity at monoamine transporters.

Workflow start Test Compound: This compound primary_screen Primary Screen: Uptake Inhibition Assays (DAT, NET, SERT) start->primary_screen is_active Is IC50 < 10 µM? primary_screen->is_active secondary_screen Mechanism of Action: Efflux (Release) Assays (for active transporters) is_active->secondary_screen Yes class_inactive Classification: Inactive at Monoamine Transporters is_active->class_inactive No is_releaser Is Emax > 20%? secondary_screen->is_releaser class_releaser Classification: Substrate / Releaser is_releaser->class_releaser Yes class_inhibitor Classification: Inhibitor / Blocker is_releaser->class_inhibitor No counter_screen Counter-Screening: MAO & Sigma Receptor Assays class_releaser->counter_screen class_inhibitor->counter_screen final_profile Generate Final Pharmacological Profile class_inactive->final_profile counter_screen->final_profile

Caption: Logical workflow for the in vitro characterization of a novel monoamine transporter ligand.

Secondary Target & Counter-Screening Assays

To build a complete profile and assess selectivity, it is prudent to screen against other targets known to be modulated by morpholine-containing compounds or that are involved in monoamine metabolism.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are responsible for the metabolic degradation of monoamine neurotransmitters.[16][17] Inhibition of MAO can potentiate and prolong monoaminergic signaling. This assay determines if the test compound inhibits either MAO isoform.

Methodology: A variety of commercial kits are available (e.g., MAO-Glo™ from Promega, EnzyChrom™ from BioAssay Systems).[18][19] These are typically homogeneous, luminescence- or fluorescence-based assays that detect the products of the MAO reaction (H₂O₂). The protocol involves incubating recombinant human MAO-A or MAO-B enzyme with the test compound, followed by the addition of a substrate (e.g., p-tyramine) and the detection reagent. Potency (IC₅₀) is determined by measuring the reduction in signal across a range of compound concentrations.

Sigma (σ) Receptor Binding Assay

Rationale: Some psychoactive compounds with a morpholine scaffold have shown affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[20][21] These receptors are involved in modulating various neurotransmitter systems, and interaction with them can contribute to the overall pharmacological profile.

Methodology: This is typically a competitive radioligand binding assay.[22]

  • Preparation: Cell membranes are prepared from tissue or cells expressing the target receptor (e.g., guinea pig brain for σ₁).

  • Incubation: The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • Detection: The radioactivity retained on the filters is measured by scintillation counting.

  • Analysis: The IC₅₀ is determined from a competitive binding curve. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[22]

Summary and Interpretation

By systematically applying the assays described in this guide, a comprehensive in vitro pharmacological profile for this compound can be generated. This profile, summarized in a table, will allow for a clear classification of the compound's primary mechanism, potency, and selectivity. An ideal summary table would consolidate all key data points for easy comparison.

ParameterDATNETSERTMAO-AMAO-Bσ₁σ₂
Uptake IC₅₀ (nM) N/AN/AN/AN/A
Efflux EC₅₀ (nM) N/AN/AN/AN/A
Efflux Eₘₐₓ (%) N/AN/AN/AN/A
MAO IC₅₀ (nM) N/AN/AN/AN/AN/A
Binding Kᵢ (nM) N/AN/AN/AN/AN/A
Table 3: Template for summarizing the complete pharmacological profile of a test compound.

This integrated data set is invaluable for lead optimization, structure-activity relationship (SAR) studies, and for making informed decisions about advancing a compound into further preclinical development.

References

Application Notes and Protocols for In Vivo Studies of 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the In Vivo Profile of a Novel Psychoactive Scaffold

The compound 2-(2-Phenylethyl)morpholine represents a compelling subject for in vivo investigation, integrating two pharmacologically significant moieties: a phenylethylamine core and a morpholine ring. The phenylethylamine backbone is the foundational structure for a class of endogenous trace amines and synthetic compounds known for their potent effects on the central nervous system (CNS), primarily through modulation of catecholaminergic systems.[1][2][3] The inclusion of a morpholine ring, a recognized "privileged structure" in medicinal chemistry, is often employed to enhance drug-like properties, including metabolic stability, pharmacokinetic profiles, and receptor affinity.[4][5][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to meticulously characterize the in vivo effects of this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established pharmacological principles. We will explore the causality behind experimental choices, ensuring that the data generated is both robust and interpretable. The overarching goal is to construct a detailed pharmacological profile of the compound, from its behavioral impact to its underlying neurochemical and pharmacokinetic drivers.

Part 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the primary behavioral and pharmacokinetic profile of this compound. These initial studies will inform dose selection for more complex, subsequent investigations.

Acute Behavioral Profiling in Rodents

The phenylethylamine structure strongly suggests potential stimulant, psychomotor, and rewarding effects.[8][9] The open-field test is a fundamental assay to quantify locomotor activity and observe stereotypic behaviors.

Protocol 1: Open-Field Locomotor and Stereotypy Assessment

  • Animal Model: Male Swiss Webster mice (8-10 weeks old) are a suitable initial model due to their sensitivity to the behavioral effects of phenylethylamine analogs.[1]

  • Acclimation: House animals in groups of 4-5 per cage with ad libitum access to food and water in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle. Allow at least 7 days for acclimation to the facility and 60 minutes to the testing room before initiating the experiment.

  • Compound Preparation: Prepare this compound in a vehicle of 0.9% sterile saline. Sonication may be required to ensure complete dissolution.

  • Dosing and Administration:

    • Administer the compound via intraperitoneal (IP) injection.

    • A dose-response study is essential. Based on literature for related phenylethylamines, suggested starting doses could be 5, 15, and 50 mg/kg.[1][9] A vehicle control group (saline) is mandatory.

  • Experimental Procedure:

    • Immediately after injection, place a single mouse into the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking.

    • Record activity for 60 minutes.

    • Key parameters to quantify include:

      • Horizontal Activity: Total distance traveled, ambulatory counts.

      • Vertical Activity: Rearing counts.

      • Thigmotaxis: Time spent in the center versus the periphery of the arena.

    • Simultaneously, a trained observer, blind to the treatment groups, should score for stereotypic behaviors at 5-minute intervals using a rating scale (e.g., 0 = inactive; 1 = normal exploratory sniffing; 2 = increased sniffing and head weaving; 3 = continuous head weaving, paw-licking; 4 = gnawing, intense focused sniffing; 5 = jumping, vocalization).[1]

  • Data Analysis: Analyze locomotor data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control. Analyze stereotypy scores using a non-parametric test (e.g., Kruskal-Wallis).

Rationale for Experimental Choices:

  • Dose-Response: Establishing a dose-response relationship is fundamental to understanding the compound's potency and efficacy.

  • Automated Tracking and Manual Scoring: Combining automated locomotor tracking with manual stereotypy scoring provides a comprehensive picture of the compound's behavioral effects, distinguishing between general hyperactivity and focused, repetitive behaviors characteristic of dopamine agonism.[1]

Preliminary Pharmacokinetic (PK) Profiling

The morpholine moiety is known to influence a compound's pharmacokinetic properties.[4][5][7] A preliminary PK study is crucial for correlating behavioral effects with drug exposure.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) are a standard model for PK studies due to their larger blood volume compared to mice.

  • Surgical Preparation (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is recommended to minimize stress and animal usage.

  • Compound Administration: Administer a single dose of this compound (e.g., 15 mg/kg, IP or oral gavage) to a cohort of rats.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from a consistent site (e.g., tail vein or jugular cannula) into EDTA-coated tubes at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the concentration-time curve)

      • t1/2 (Elimination half-life)

Data Presentation: Expected PK and Behavioral Data

Dose (mg/kg) Cmax (ng/mL) Tmax (min) AUC (ng*h/mL) Total Distance Traveled (cm) Stereotypy Score (Max)
Vehicle< LLOQN/AN/A1500 ± 2501.2 ± 0.3
5150 ± 3015300 ± 503500 ± 4002.5 ± 0.5
15480 ± 90151100 ± 2007500 ± 8004.1 ± 0.6
501600 ± 300304500 ± 7005000 ± 600 (with high stereotypy)4.8 ± 0.4
Data are presented as mean ± SEM and are hypothetical.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_behavior Phase 2: Behavioral Testing cluster_pk Phase 3: Pharmacokinetics cluster_analysis Phase 4: Data Analysis acclimation Animal Acclimation (≥ 7 days) compound_prep Compound Formulation acclimation->compound_prep dosing Dosing (IP) Dose-Response Cohorts compound_prep->dosing pk_dosing Dosing (IP/PO) Single Cohort compound_prep->pk_dosing open_field Open-Field Test (60 min) Locomotion + Stereotypy dosing->open_field behavior_analysis Behavioral Data Analysis (ANOVA, Kruskal-Wallis) open_field->behavior_analysis blood_sampling Serial Blood Sampling pk_dosing->blood_sampling bioanalysis LC-MS/MS Analysis blood_sampling->bioanalysis pk_analysis PK Parameter Calculation (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Workflow for initial in vivo characterization.

Part 2: Investigating Mechanism of Action and Reward Pathways

Based on the foundational data, subsequent studies should delve into the neurochemical underpinnings and rewarding potential of this compound. The rewarding effects of phenylethylamines are often mediated by the mesolimbic dopamine system.[8]

Conditioned Place Preference (CPP)

The CPP paradigm is a standard method to assess the rewarding or aversive properties of a compound.

Protocol 3: Unbiased Conditioned Place Preference

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two conditioning chambers, separated by a neutral central chamber.

  • Procedure:

    • Phase 1: Pre-Conditioning (Day 1): Allow each mouse to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber (>60% of the time) should be excluded.

    • Phase 2: Conditioning (Days 2-5): This phase consists of four conditioning sessions.

      • On two alternating days, administer this compound (an effective dose from the open-field test, e.g., 15 mg/kg, IP) and confine the animal to one of the conditioning chambers for 30 minutes.

      • On the other two days, administer the vehicle (saline, IP) and confine the animal to the opposite chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

    • Phase 3: Post-Conditioning Test (Day 6): Administer no injection. Place the animal in the neutral center chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time indicates a rewarding effect. Use a paired t-test or Wilcoxon signed-rank test for statistical analysis.

In Vivo Microdialysis

To directly measure the effect of this compound on neurotransmitter levels in specific brain regions, in vivo microdialysis is the gold standard.

Protocol 4: Microdialysis in the Nucleus Accumbens

  • Animal Model and Surgery: Male Sprague-Dawley rats. Under stereotaxic guidance, surgically implant a guide cannula targeting the nucleus accumbens shell. Allow at least 5-7 days for recovery.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound (15 mg/kg, IP).

    • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection (HPLC-EC).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA.

Potential Signaling Pathway Involvement

G PEM This compound VTA VTA Dopaminergic Neuron PEM->VTA Increased Firing? DAT Dopamine Transporter (DAT) PEM->DAT Reuptake Inhibition? NAc Nucleus Accumbens (NAc) VTA->NAc Dopamine Release D1R Dopamine D1 Receptor NAc->D1R Activation Reward Rewarding Effects (Reinforcement, CPP) D1R->Reward

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Phenylethyl)morpholine purity and its degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in a drug development setting. The developed method is crucial for ensuring the quality and consistency of this compound, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a morpholine derivative with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . Its chemical structure, featuring a basic morpholine ring and a hydrophobic phenylethyl group, necessitates a carefully optimized chromatographic method for accurate purity assessment. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.

The primary challenge in analyzing basic compounds like this compound by reversed-phase HPLC is the potential for peak tailing due to interactions with residual silanols on the silica-based stationary phase. This can be mitigated by using a suitable mobile phase pH and a modern, well-end-capped HPLC column. This application note details a method that addresses these challenges to provide a reliable and accurate purity assay. Furthermore, the method has been subjected to forced degradation studies to demonstrate its stability-indicating capabilities, a critical requirement for regulatory submissions.

Experimental

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) with low silanol activity is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Acetic acid (analytical grade)

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard (purity >99.5%)

    • Hydrochloric acid (1N)

    • Sodium hydroxide (1N)

    • Hydrogen peroxide (30%)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 35 minutes

Rationale for Method Development Choices:

  • Column: A C18 column was chosen for its hydrophobicity, which is suitable for retaining the non-polar phenylethyl group of the analyte.

  • Mobile Phase: An ammonium acetate buffer at pH 4.5 was selected to ensure the analyte is protonated, leading to consistent retention and improved peak shape. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength.

  • Gradient Elution: A gradient program was developed to ensure the elution of the main peak with good symmetry and to separate it from potential impurities and degradation products with different polarities.

  • Detection Wavelength: The detection wavelength of 215 nm was selected based on the UV spectrum of this compound, providing good sensitivity for the parent compound and its potential degradation products.

Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Follow steps 2-4 of the standard solution preparation.

Forced Degradation Study Protocol

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. A sample solution of this compound (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 24 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 24 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H2O2, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) and visible light for 7 days.

After exposure, the stressed samples were diluted with the diluent to a final concentration of 100 µg/mL and analyzed by the developed HPLC method.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

Validation ParameterResults
Specificity No interference from placebo or degradation products at the retention time of the main peak. Peak purity analysis confirmed the homogeneity of the analyte peak.
Linearity Linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%).
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Results and Discussion

The developed HPLC method successfully separated this compound from its degradation products generated during forced degradation studies. The chromatograms showed that the parent peak was well-resolved from all other peaks, demonstrating the specificity and stability-indicating nature of the method.

Forced Degradation Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%One major degradation product observed at a shorter retention time.
Base Hydrolysis ~10%Two minor degradation products observed.
Oxidative Degradation ~25%Significant degradation with multiple degradation products. The morpholine ring is susceptible to oxidation.
Thermal Degradation < 2%The compound is relatively stable to heat.
Photolytic Degradation < 5%Minor degradation observed.

The degradation pathways of morpholine-containing compounds can involve cleavage of the C-N bond or oxidation of the nitrogen atom. The observed degradation products are consistent with these potential pathways.

Conclusion

A specific, accurate, precise, and stability-indicating RP-HPLC method for the determination of this compound purity has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and for stability studies of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated the method's ability to separate the parent compound from its degradation products, ensuring that the reported purity is a true reflection of the sample's quality.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh Reference Standard Dissolve Dissolve in Diluent Standard->Dissolve Sample Weigh Sample Sample->Dissolve Injection Inject into HPLC Dissolve->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity Integration->Calculation Report Generate Report Calculation->Report

Figure 1: Workflow for HPLC Purity Analysis of this compound.

Developing 2-(2-Phenylethyl)morpholine derivatives for CNS targets

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Development of 2-(2-Phenylethyl)morpholine Derivatives for Central Nervous System (CNS) Targets

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system.[1][2][3] Its unique physicochemical properties, conferred by the flexible, basic morpholine ring, often lead to improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier—critical attributes for CNS-active agents.[3][4] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and pharmacological evaluation of novel this compound derivatives. We will delve into key CNS targets, including sigma receptors and monoamine transporters, and provide step-by-step methodologies for in vitro and in vivo characterization, aiming to equip researchers and drug development professionals with the necessary tools to explore this promising chemical space.

Introduction: The Rationale for this compound in CNS Drug Discovery

The development of effective treatments for CNS disorders remains one of the most significant challenges in modern medicine. The complexity of the brain, coupled with the stringent requirements for drug penetration across the blood-brain barrier (BBB), necessitates the exploration of novel chemical scaffolds. The this compound core has emerged as a valuable starting point for several reasons:

  • Target Versatility: Derivatives have shown affinity for a range of critical CNS targets, including sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in neurodegenerative diseases, pain, and psychiatric disorders.[5][6][7] Additionally, this scaffold can be adapted to target monoamine transporters (DAT, SERT, NET) and ionotropic receptors like the AMPA receptor.[3][8]

  • Physicochemical Advantages: The morpholine ring is a versatile building block that can enhance the drug-like properties of a molecule. Its basic nitrogen atom (pKa ~8.4) is partially protonated at physiological pH, improving solubility, while the overall structure maintains a balance of lipophilicity necessary for BBB permeability.[3][9]

  • Synthetic Tractability: The scaffold is readily accessible through various synthetic methodologies, allowing for systematic structural modifications to explore structure-activity relationships (SAR).[2][10][11]

This document will guide the user through the logical progression of a drug discovery campaign, from initial synthesis to preclinical evaluation.

Synthetic Strategies and Lead Optimization

The power of this scaffold lies in its amenability to chemical modification. A typical discovery campaign involves the synthesis of a library of analogs to probe the SAR at a given biological target.

General Synthetic Protocol

A common and effective method for synthesizing N-substituted morpholine derivatives involves the reaction of a substituted aniline with 2-chloroethyl ether under basic conditions to facilitate a ring-closing reaction.[10] Further modifications can be made to the phenylethyl sidechain before or after the formation of the morpholine ring.

Protocol 2.1: Synthesis of a Substituted N-(2-Phenylethyl)morpholine Analog

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired substituted phenethylamine (1.0 eq), 2-chloroethyl ether (2.5 eq), and a non-nucleophilic base such as triethylamine (2.5 eq) in a suitable high-boiling solvent (e.g., DMF or NMP).

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A high-boiling solvent is necessary to achieve the required reaction temperature.[10]

  • Step 2: Reaction: Heat the mixture to 150-160°C and maintain for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate (EA).

  • Step 4: Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 5: Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the desired this compound derivative.

  • Step 6: Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the core structure is essential for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Phenyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can significantly impact binding affinity and selectivity.

  • Phenylethyl Linker: Altering the length or rigidity of the ethyl linker can probe the optimal spatial orientation for receptor binding.

  • Morpholine Ring: While less common, substitutions on the morpholine ring itself can influence metabolic stability and physicochemical properties.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for CNS Targets

Compound IDPhenyl Substitutionσ₁ Receptor Kᵢ (nM)DAT Kᵢ (nM)In Vitro Neuroprotection EC₅₀ (µM)
Lead-01H55250>10
Analog-024-F151805.2
Analog-034-Cl82102.1
Analog-043,4-diCl24500.8
Analog-054-OCH₃89809.5

  • Causality: The data in Table 1 illustrates a common SAR trend where small, lipophilic, electron-withdrawing groups (e.g., Cl, F) at the 4-position of the phenyl ring enhance sigma-1 affinity and neuroprotective effects. Dichlorination further improves potency. Conversely, an electron-donating group like methoxy may decrease sigma-1 affinity while potentially increasing affinity for other targets like the dopamine transporter (DAT).

G cluster_0 Phase 1: Library Synthesis Start Substituted Phenethylamine Reagents 2-Chloroethyl Ether, Triethylamine, DMF Start->Reagents Combine Reaction Heat (150-160°C) Monitor via TLC Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize Library Purified Analog Library Characterize->Library

Caption: General workflow for the synthesis and purification of a this compound derivative library.

In Vitro Characterization Protocols

Once a library of compounds is synthesized, a cascade of in vitro assays is required to determine their biological activity profile.

Protocol: Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ₁ receptor by measuring its ability to compete with a known radioligand.[5][12][13]

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes are a rich source of σ₁ receptors.[5][14]

    • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).

    • 96-well plates, glass fiber filters (GF/B), cell harvester, scintillation vials, and scintillation fluid.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in assay buffer.

    • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

      • Total Binding (TB): 25 µL Assay Buffer + 25 µL [³H]-(+)-pentazocine (~1-2 nM final concentration) + 50 µL membrane preparation (~100-200 µg protein).

      • Non-specific Binding (NSB): 25 µL Haloperidol + 25 µL [³H]-(+)-pentazocine + 50 µL membrane preparation.

      • Competition: 25 µL Test Compound + 25 µL [³H]-(+)-pentazocine + 50 µL membrane preparation.

    • Incubation: Incubate the plate at 37°C for 90 minutes with gentle shaking.

      • Rationale: This time and temperature allow the binding reaction to reach equilibrium.[5]

    • Harvesting: Terminate the reaction by rapid filtration through a PEI-soaked glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

G cluster_1 In Vitro Screening Cascade Start Synthesized Compound Library PrimaryAssay Primary Screen: Radioligand Binding (e.g., σ₁ Receptor @ 1µM) Start->PrimaryAssay Decision1 Activity > 50% Inhibition? PrimaryAssay->Decision1 DoseResponse Secondary Screen: IC₅₀ Determination (10-point curve) Decision1->DoseResponse Yes Inactive Inactive Decision1->Inactive No Decision2 Potency < 100 nM? DoseResponse->Decision2 Selectivity Selectivity Panel: (σ₂, DAT, SERT, hERG) Decision2->Selectivity Yes Decision2->Inactive No Functional Functional Assay: Neuroprotection or E-phys Selectivity->Functional Lead Lead Candidate Functional->Lead

Caption: Decision tree for a typical in vitro screening cascade for CNS drug candidates.

Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This assay assesses a compound's ability to protect neuronal cells from oxidative stress-induced cell death, a key mechanism in neurodegeneration.[15][16]

  • Materials:

    • Cell Line: SH-SY5Y human neuroblastoma cells.

    • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Neurotoxin: 6-hydroxydopamine (6-OHDA).

    • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Remove the medium and replace it with a medium containing various concentrations of the test compound. Incubate for 2 hours.

      • Rationale: Pre-incubation allows the compound to enter the cells and potentially engage its target or activate protective pathways before the insult.

    • Toxin Exposure: Add 6-OHDA to a final concentration of 100 µM to the appropriate wells. Include vehicle-only (control) and 6-OHDA-only wells. Incubate for 24 hours.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Aspirate the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against the log concentration of the test compound to determine the EC₅₀ value.

In Vivo Evaluation Protocols

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy and pharmacokinetic properties. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This model evaluates the neuroprotective effects of a compound against dopamine neuron degeneration.[15]

  • Animals: C57BL/6 mice (male, 8-10 weeks old).

  • Groups:

    • Vehicle Control (Saline)

    • MPTP-only (neurotoxin)

    • Test Compound (low dose) + MPTP

    • Test Compound (high dose) + MPTP

  • Procedure:

    • Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.

    • Toxin Administration: From day 3 to day 7, administer MPTP (20-30 mg/kg, i.p.) 30 minutes after the compound/vehicle administration.

    • Behavioral Assessment: On day 8, assess motor coordination using the Rotarod test. Mice are trained on the device for 3 days prior to the test. The latency to fall from the rotating rod is recorded.

    • Neurochemical and Histological Analysis: At the end of the study, euthanize the animals. Dissect the striatum for HPLC analysis of dopamine and its metabolites. Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.[15]

  • Data Analysis: Compare the behavioral performance (rotarod latency), striatal dopamine levels, and TH-positive neuron counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_2 Preclinical In Vivo Workflow Lead Lead Candidate PK Pharmacokinetics (Rodent) - Cmax, T1/2, AUC - Brain Penetration Lead->PK Efficacy Efficacy Model (e.g., MPTP for PD) - Behavioral Readout - Neurochemical Endpoint Lead->Efficacy Tox Preliminary Toxicity Screen (e.g., FOB) Lead->Tox Decision Go/No-Go Decision PK->Decision Efficacy->Decision Tox->Decision IND IND-Enabling Studies Decision->IND Go

References

Troubleshooting & Optimization

Technical Support Center: Purification Techniques for 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-(2-phenylethyl)morpholine. This document provides expert guidance, troubleshooting solutions, and detailed protocols to address the specific challenges encountered when purifying this substituted phenethylamine.[1] The presence of the basic morpholine moiety introduces unique purification hurdles that require specialized approaches to achieve high purity essential for research and development applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, viscous oil after synthesis. What are the likely impurities?

A: A dark, oily crude product is common and typically contains a mixture of unreacted starting materials, reaction byproducts, and degradation products. Key impurities often include:

  • Unreacted Starting Materials: Residual morpholine and the phenylethylating agent (e.g., 2-phenylethyl bromide or tosylate).

  • Solvent Residue: High-boiling point solvents used in the reaction, such as DMF or DMSO.

  • Byproducts: Potential for over-alkylation on the morpholine nitrogen, though less common. Side-reaction products from the specific synthetic route employed.

  • Degradation Products: Amines, especially at elevated reaction temperatures, can undergo oxidative degradation, leading to colored impurities.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the complexity of the mixture before selecting a purification strategy.

Q2: What is the most effective first-pass purification strategy to quickly remove bulk impurities after the initial reaction workup?

A: An acid-base liquid-liquid extraction is the most robust initial purification step. Because this compound is a basic amine, it can be selectively separated from non-basic organic impurities. The process involves:

  • Dissolving the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic solution with a dilute acid (e.g., 1M HCl). This protonates the amine, making it a water-soluble salt that partitions into the aqueous layer.

  • Discarding the organic layer, which contains non-basic impurities.

  • Basifying the aqueous layer (e.g., with 2M NaOH or NaHCO₃) to deprotonate the amine salt, regenerating the freebase.

  • Extracting the now water-insoluble freebase back into a fresh organic solvent. This technique effectively removes neutral and acidic impurities and often significantly improves the color and purity of the product before subsequent, more rigorous purification steps.[2]

Q3: How do I choose between flash chromatography, high-vacuum distillation, and crystallization for the final purification step?

A: The choice depends on the nature of the remaining impurities, the thermal stability of your compound, and its physical state.

Purification MethodBest For...Key Considerations
Flash Chromatography Separating compounds with different polarities (e.g., starting material from product).The basicity of the morpholine nitrogen can cause peak tailing on standard silica gel.[3] An eluent modified with a base (e.g., 0.5-2% triethylamine) is essential for good separation.
High-Vacuum Distillation Removing non-volatile or very high-boiling impurities when the product is a thermally stable liquid or low-melting solid.Risk of thermal degradation.[4] Requires specialized equipment (e.g., Kugelrohr or short-path distillation apparatus) to minimize the temperature and residence time.
Crystallization via Salt High-purity final product, especially if the freebase is an oil.This is often the best method for achieving high analytical purity. The compound is converted to a salt (e.g., hydrochloride), which is typically a stable, crystalline solid that can be purified by recrystallization.[2][3]

A decision-making workflow for selecting the appropriate method is provided below.

Purification Strategy Decision Tree start Crude this compound (Post-Workup) is_oil Is the product a viscous oil? start->is_oil impurities What is the nature of impurities (TLC/GC-MS)? is_oil->impurities No (Solid) salt Salt Formation & Recrystallization is_oil->salt Yes distill High-Vacuum Distillation impurities->distill Non-Volatile Impurities chrom Flash Chromatography impurities->chrom Polar Impurities impurities->salt Trace Impurities final Pure Product (>98%) distill->final chrom->final salt->final

Caption: Decision tree for selecting a purification strategy.

Q4: What analytical techniques are essential for confirming the purity and identity of the final product?

A: A combination of techniques is necessary for unambiguous confirmation:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for assessing purity (% area) and confirming the molecular weight of the compound. The mass spectrum will show the molecular ion (M+) at m/z 191, along with characteristic fragments.[5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, splitting patterns, and integration values corresponding to the this compound structure.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups (C-H aromatic, C-H aliphatic, C-O-C ether).

Troubleshooting Guide for Common Purification Issues

Flash Column Chromatography
  • Problem: My compound is streaking badly and eluting as a long tail from the silica gel column.

    • Cause: The basic nitrogen atom of the morpholine ring is interacting strongly with the acidic silanol (-SiOH) groups on the surface of the silica gel.[3] This causes some molecules to bind tightly and elute slowly, resulting in poor peak shape and separation.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Start by adding 0.5-1.0% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase.[3] This neutralizes the acidic sites, preventing strong adsorption of your amine and leading to sharp, symmetrical peaks.

  • Problem: I have very low recovery of my compound from the column, even after flushing with highly polar solvents.

    • Cause: In severe cases of interaction with silica, the compound may bind irreversibly. This is more likely if the crude material is highly impure or if an inappropriate solvent system is used.

    • Solution:

      • Always perform a small-scale TLC analysis first, using a plate treated with the same baseline eluent you plan to use for the column (e.g., by adding a drop of Et₃N to the TLC jar).

      • If recovery is still low, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Liquid-Liquid Extraction
  • Problem: A thick emulsion has formed at the interface of the organic and aqueous layers, and they won't separate.

    • Cause: Emulsions are common in acid-base extractions of amines. They are stabilized by fine particulates or by the soap-like properties of the protonated amine salt.

    • Solution:

      • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.[3]

      • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or invert the separatory funnel.

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

Crystallization and Salt Formation
  • Problem: When I added acid to form the hydrochloride salt, my compound "oiled out" instead of forming a crystalline solid.

    • Cause: This happens when the melting point of the newly formed salt is lower than the temperature of the solution, or when precipitation occurs too rapidly from a supersaturated solution, preventing the formation of an ordered crystal lattice.[6] High impurity levels can also depress the melting point.

    • Solution:

      • Re-dissolve and Cool Slowly: Gently heat the mixture to re-dissolve the oil. If necessary, add a minimal amount of a co-solvent (e.g., isopropanol) to achieve a clear solution at an elevated temperature. Then, allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[7]

      • Reduce Concentration: The solution may be too concentrated. Add more solvent to dissolve the oil, then attempt to recrystallize by slow evaporation or by using an anti-solvent.

  • Problem: I have a clear, supersaturated solution of the salt, but no crystals will form, even after cooling.

    • Cause: Crystal formation requires nucleation sites to begin. A very clean solution may lack these initiation points.

    • Solution:

      • Scratch: Use a clean glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.[7]

      • Seed: If you have a tiny crystal of the product from a previous attempt, add it to the solution. A seed crystal provides a template for further crystal growth.[7]

      • Concentrate: Slowly evaporate some of the solvent under a stream of nitrogen to increase the concentration and induce precipitation.

Chromatography Troubleshooting start Column Chromatography Issue issue What is the problem? start->issue tailing Peak Tailing / Streaking issue->tailing Poor Peak Shape low_recovery Low / No Recovery issue->low_recovery Poor Yield cause_tailing Cause: Strong interaction of basic amine with acidic silica tailing->cause_tailing cause_recovery Cause: Irreversible binding to silica low_recovery->cause_recovery sol_tailing Solution: Add 0.5-2% Et3N or NH3/MeOH to eluent to neutralize silica sites cause_tailing->sol_tailing sol_recovery Solution 1: Use neutral alumina instead of silica. Solution 2: Pre-treat silica with base. cause_recovery->sol_recovery

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes preliminary purification has been performed and is intended to separate the target compound from closely related impurities.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gentle pressure or gravity. Equilibrate the column by running 2-3 column volumes of the starting eluent.

  • Eluent Modification: Prepare your mobile phase. A typical gradient might be from 95:5 to 80:20 Hexane:Ethyl Acetate. Crucially, add 0.5% triethylamine to all eluent mixtures.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC. Stain the TLC plates with potassium permanganate to visualize the spots.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is highly effective for achieving analytical-grade purity.

  • Dissolution: Dissolve the crude amine (1.0 eq) in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).

  • Salt Formation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any adhering impurities.

  • Solvent Screening for Recrystallization: Test the solubility of a small amount of the dried salt in various solvents (e.g., isopropanol, ethanol, acetone, or mixtures with water). An ideal solvent will dissolve the salt when hot but provide low solubility when cold. Isopropanol or ethanol/water mixtures are often good starting points.[3]

  • Recrystallization: Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under high vacuum to a constant weight.

References

Technical Support Center: Optimizing HPLC Conditions for 2-(2-Phenylethyl)morpholine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the chromatographic analysis of 2-(2-Phenylethyl)morpholine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and accurate HPLC methods for this compound. As a basic molecule, this compound presents specific challenges, primarily related to secondary ionic interactions with standard silica-based stationary phases. This resource provides in-depth, cause-and-effect explanations and systematic troubleshooting protocols to overcome these challenges effectively.

Understanding the Analyte: this compound

This compound is a heterocyclic compound featuring a morpholine ring and a phenylethyl group. The nitrogen atom in the morpholine ring makes the molecule basic, which is the primary driver of its chromatographic behavior in reversed-phase HPLC. Understanding its fundamental properties is the first step in developing a successful separation method.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
Predicted XlogP 1.8[1]
Monoisotopic Mass 191.131014166 Da[1]

Troubleshooting Guide & Method Optimization

This section is structured in a problem-and-solution format to directly address the most common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Asymmetric peaks with a pronounced tail are the most frequent problem when analyzing basic compounds like this compound. This not only compromises the aesthetic of the chromatogram but also severely impacts the accuracy of integration and quantification.[3]

Q1: What is the primary cause of peak tailing for this compound?

Answer: The root cause is secondary interactions between the basic analyte and the stationary phase.[4][5] The nitrogen on the morpholine ring is basic and can become protonated (positively charged). This charged analyte then interacts strongly with residual silanol groups (Si-OH) on the surface of silica-based columns, which are acidic and can be deprotonated (negatively charged, SiO⁻) at mobile phase pH values above approximately 3.[3][5] This strong ionic interaction, in addition to the primary hydrophobic retention mechanism, causes a portion of the analyte molecules to lag on the column, resulting in a tailing peak.[5][6]

Q2: How can I systematically eliminate peak tailing?

Answer: A multi-faceted approach is required. The goal is to minimize the unwanted silanol interactions. Follow this protocol, starting with the simplest adjustments.

Protocol for Improving Peak Shape
  • Mobile Phase pH Adjustment:

    • Mechanism: Lowering the mobile phase pH to a range of 2.5 - 3.0 protonates the residual silanol groups, neutralizing their negative charge.[6][7][8] This prevents the strong ionic interaction with the positively charged analyte, leading to a more symmetrical peak.

    • Action: Prepare your aqueous mobile phase with a 10-25 mM buffer such as potassium phosphate or ammonium formate, and adjust the pH to 2.8.

    • Caution: If using phosphate buffers with high concentrations of acetonitrile, be mindful of buffer precipitation.[7]

  • Introduce a Competing Base (Sacrificial Base):

    • Mechanism: Adding a small, basic mobile phase modifier, like triethylamine (TEA), can dramatically improve peak shape.[7] TEA is a small amine that preferentially interacts with the active silanol sites, effectively shielding the larger this compound analyte from these secondary interaction sites.[6][7]

    • Action: Add 0.05% to 0.1% (v/v) of TEA to your mobile phase. Ensure it is added to both the aqueous and organic components to maintain a consistent concentration during gradient elution.

    • Trade-off: While effective, sacrificial bases can sometimes shorten column lifetime by accelerating stationary phase hydrolysis.[7]

  • Select an Appropriate HPLC Column:

    • Mechanism: Modern column manufacturing has produced stationary phases with reduced silanol activity.

    • Action:

      • High-Purity Silica Columns (Type B): Use columns packed with high-purity, "Type B" silica, which have a much lower metal content and fewer acidic silanol groups.

      • End-Capped Columns: Ensure your column is "fully end-capped." End-capping is a process that chemically derivatizes most of the residual silanols to make them inert.[5]

      • Alternative Chemistries: Consider columns with polar-embedded or charged-surface stationary phases. These are specifically designed to provide excellent peak shape for basic compounds, even at mid-range pH.[8]

  • Reduce Sample Load:

    • Mechanism: Injecting too high a concentration of the analyte can saturate the active silanol sites, leading to peak distortion that often manifests as tailing or fronting.[4][8]

    • Action: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If peak shape improves significantly at lower concentrations, column overloading was a contributing factor.

Issue 2: Unstable or Drifting Retention Times

Inconsistent retention times undermine method robustness and can lead to incorrect peak identification, especially in automated sequences.

Q3: My retention time is gradually decreasing/increasing over a long sequence. What are the likely causes?

Answer: Retention time drift is typically caused by a slow change in the chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[9]

Q4: How can I diagnose and fix retention time instability?

Answer: Follow a systematic diagnostic workflow to pinpoint the source of the instability.

Troubleshooting Workflow for Retention Time Instability

The following diagram outlines a logical decision-making process for troubleshooting retention time issues.

G start Retention Time (RT) is Unstable q1 Is the RT of the void marker (t0) also shifting proportionally? start->q1 p1 Likely Flow Rate Issue q1->p1 Yes p2 Likely a Chemical or Column Environment Issue q1->p2 No p1_sol1 Check for system leaks (especially around fittings, pump seals). p1->p1_sol1 p1_sol2 Verify pump performance. (Run flow rate calibration). p1_sol1->p1_sol2 p1_sol3 Ensure mobile phase lines are not obstructed. p1_sol2->p1_sol3 p2_q1 Is the column properly equilibrated? p2->p2_q1 p2_sol1 Equilibrate with at least 10-20 column volumes. Re-inject standard. p2_q1->p2_sol1 No p2_q2 Is the mobile phase fresh and prepared correctly? p2_q1->p2_q2 Yes p2_sol1->p2_q2 p2_sol2 Remake mobile phase. Use a gravimetric approach for accuracy. Ensure proper degassing. p2_q2->p2_sol2 No p2_q3 Is the column temperature stable? p2_q2->p2_q3 Yes p2_sol2->p2_q3 p2_sol3 Use a temperature-controlled column compartment. p2_q3->p2_sol3 No p2_sol4 If problem persists, consider column contamination or degradation. Flush column or replace. p2_q3->p2_sol4 Yes p2_sol3->p2_sol4 G start Start: Method Development for This compound step1 1. Select Column & Mobile Phase - Column: C18, 4.6x150mm, 3.5µm - A: 0.1% Formic Acid in Water - B: 0.1% Formic Acid in ACN start->step1 step2 2. Initial Gradient Run (e.g., 5% to 95% B in 15 min) step1->step2 q1 Is Peak Shape Acceptable? (Tailing Factor < 1.5) step2->q1 fix_tailing Troubleshoot Tailing: - Lower pH further (to 2.5) - Add competing base (TEA) - Try polar-embedded column q1->fix_tailing No q2 Is Retention Time Optimal? (k' between 2 and 10) q1->q2 Yes fix_tailing->step1 adjust_rt Adjust Gradient: - Shorter RT: Increase starting %B - Longer RT: Decrease starting %B q2->adjust_rt No q3 Is Resolution Adequate? q2->q3 Yes adjust_rt->step2 adjust_res Optimize Resolution: - Decrease gradient slope - Change organic modifier (MeOH) - Screen different columns q3->adjust_res No end Final Method Validation q3->end Yes adjust_res->step2

References

Technical Support Center: Refining Protocols for 2-(2-Phenylethyl)morpholine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the derivatization of 2-(2-phenylethyl)morpholine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis and modification of this versatile scaffold. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and optimize your experimental outcomes.

Understanding the Core Chemistry

This compound possesses a secondary amine within the morpholine ring, which serves as the primary site for derivatization.[1] The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with various electrophiles. However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[2] This subtle electronic effect can influence reaction kinetics and necessitate specific catalytic conditions.

The two principal pathways for derivatizing this molecule are N-alkylation and N-acylation , each with its own set of experimental considerations and potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues commonly encountered in the lab.

FAQ 1: My N-alkylation reaction is sluggish or incomplete. What factors should I investigate?

Low conversion in N-alkylation reactions is a frequent challenge. Several factors can contribute to this issue, ranging from reagent quality to reaction conditions.

Troubleshooting Steps:

  • Assess Reagent Quality and Stoichiometry:

    • Alkylating Agent: Ensure the purity of your alkylating halide (or other electrophile). Degradation can lead to lower effective concentrations. Consider using a slight excess (1.1-1.5 equivalents) of the alkylating agent to drive the reaction to completion.[1] However, be mindful that a large excess can complicate purification.[3]

    • Base: The choice and stoichiometry of the base are critical. Weak bases may not sufficiently deprotonate the morpholine nitrogen, leading to poor reactivity. Stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1] Ensure the base is anhydrous, as water can hydrolyze the alkylating agent.

    • Solvent: The solvent must be dry and appropriate for the reaction. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are often suitable.[1][4] Avoid protic solvents which can interfere with the base and nucleophile.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed well at room temperature.[1] However, if the reaction is slow, gentle heating (e.g., 50-80°C) can significantly increase the rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at elevated temperatures.

  • Consider Catalysis:

    • For less reactive alkylating agents, catalytic methods can be effective. For instance, gas-solid phase N-alkylation using alcohols over a CuO–NiO/γ–Al2O3 catalyst has been reported for morpholine.[5][6]

FAQ 2: I'm observing significant formation of a dialkylated byproduct. How can I improve selectivity for monoalkylation?

While this compound is a secondary amine and thus not prone to dialkylation in the same way as a primary amine, analogous side reactions can occur if the starting material contains primary amine impurities or if the reaction conditions promote undesired pathways. For general morpholine synthesis from 1,2-amino alcohols, dialkylation is a known issue.[3]

Strategies to Promote Monoalkylation (in related syntheses):

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration, favoring reaction with the more abundant starting amine.[3]

  • Use of Bulky Alkylating Agents: Steric hindrance can disfavor a second alkylation step.[3]

  • Excess of the Amine: Using a large excess of the amine can increase the probability of the alkylating agent reacting with the starting material. However, this can make product isolation more challenging.[3]

FAQ 3: My N-acylation reaction is not going to completion, and I'm having difficulty with purification. What are the likely causes?

N-acylation with acyl chlorides or carboxylic acids is another common derivatization. Incomplete reactions and purification challenges often stem from similar root causes as N-alkylation, with some specific nuances.

Troubleshooting N-Acylation:

  • Activation of Carboxylic Acids: If you are using a carboxylic acid directly, it must be activated. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

  • Managing Byproducts:

    • Acyl Chloride Reactions: These reactions produce HCl, which must be scavenged by a base (e.g., TEA) to prevent protonation of the starting morpholine.[1] The resulting hydrochloride salt often precipitates and can be removed by filtration.

    • Carbodiimide Reactions: DCC and EDC generate urea byproducts (DCU and EDU, respectively). DCU is poorly soluble in many organic solvents and can often be filtered off. EDU is more water-soluble, facilitating its removal during an aqueous workup.

  • Workup and Purification:

    • A standard workup for N-acylation often involves washing the reaction mixture with a weak acid (e.g., 1 M HCl) to remove excess base, followed by a wash with a weak base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.[1]

    • Purification is typically achieved by flash column chromatography on silica gel.[1] Choosing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separating the desired product from starting materials and byproducts.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key derivatization reactions of this compound.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the reaction of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the alkyl halide (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired N-alkylated derivative.[1]

Protocol 2: General Procedure for N-Acylation using an Acyl Chloride

This protocol details the reaction of this compound with an acyl chloride.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[1]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents and Conditions

Derivatization TypeReagent ClassTypical ReagentsBaseSolventTemperatureKey Considerations
N-Alkylation Alkyl HalidesBenzyl bromide, Ethyl iodideTEA, DIPEA, K₂CO₃DCM, MeCN, DMF0°C to 80°CPotential for over-alkylation with primary amines; reagent stability.[1][3]
Alcohols (catalytic)Methanol, Ethanol-Gas-phase160-240°CRequires specialized catalytic reactor setup.[6]
N-Acylation Acyl HalidesAcetyl chloride, Benzoyl chlorideTEA, PyridineDCM, THF0°C to RTHighly reactive; produces HCl byproduct.[1]
Carboxylic AcidsAcetic acid, Benzoic acid-DCM, DMFRT to 50°CRequires activation with coupling agents (e.g., EDC, DCC).
Analytical Derivatization (GC-MS) Nitrosating AgentsSodium nitriteAcidic (HCl)Aqueous/DCM60°CForms volatile N-nitrosomorpholine for GC analysis.[7]
Chiral Reagents(S)-(-)-N-(trifluoroacetyl)-prolyl chloride-DichloromethaneRTFor enantiomeric separation and analysis.[8]

Visualizing Workflows

Diagrams can clarify complex experimental sequences and troubleshooting logic. Below are Graphviz representations of a general derivatization workflow and a troubleshooting decision tree.

Derivatization_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Base (e.g., TEA) Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddElectrophile Add Electrophile (Alkyl/Acyl Halide) Cool->AddElectrophile React React at RT (Monitor by TLC/LC-MS) AddElectrophile->React Workup Aqueous Workup (Wash & Dry) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Derivatized Product Purify->Product

Caption: General workflow for N-alkylation/acylation.

Troubleshooting_Flowchart Start Low Reaction Yield? CheckReagents Check Reagent Purity, Stoichiometry, & Solvent Dryness Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK OptimizeTemp Increase Reaction Temperature ReagentsOK->OptimizeTemp Yes ReRun Re-run with Purified/New Reagents ReagentsOK->ReRun No TempOK Improvement? OptimizeTemp->TempOK ConsiderCatalyst Consider Alternative Catalyst or Reagents TempOK->ConsiderCatalyst No ProblemSolved Problem Solved TempOK->ProblemSolved Yes ConsiderCatalyst->ProblemSolved

Caption: Troubleshooting low reaction yield.

This technical guide provides a foundational framework for refining your derivatization protocols for this compound. Successful synthesis relies on a systematic approach to optimization and a clear understanding of the underlying chemical principles.

References

Enhancing the metabolic stability of 2-(2-Phenylethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Enhancing the Metabolic Stability of 2-(2-Phenylethyl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and methodological questions related to the metabolic stability of this compound derivatives.

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The metabolic fate of this compound derivatives is influenced by both the phenylethyl and the morpholine moieties.

  • Phenylethyl Moiety Metabolism: The 2-phenylethyl portion is susceptible to metabolism by monoamine oxidase (MAO), particularly MAO-B, which rapidly metabolizes β-phenylethylamine (PEA). This can lead to oxidative deamination. Additionally, the aromatic ring can undergo hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2D6.

  • Morpholine Moiety Metabolism: While generally considered a relatively stable scaffold, the morpholine ring can undergo several metabolic transformations. These are also primarily mediated by CYP enzymes, with CYP3A4 often being a significant contributor. Common pathways include:

    • Oxidation of the morpholine ring: This can occur on the carbon atoms adjacent to the nitrogen or oxygen, forming hydroxylated metabolites.

    • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the phenylethyl group can occur.

    • Ring opening: The C-N or C-O bonds within the morpholine ring can be cleaved, leading to more polar, linear metabolites.

    • N-oxidation: The nitrogen atom of the morpholine ring can be oxidized to an N-oxide.

Q2: How do I begin to assess the metabolic stability of my novel this compound derivative?

A2: The initial assessment of metabolic stability is typically performed using in vitro assays that measure the rate at which your compound disappears when incubated with liver fractions. The two most common starting points are:

  • Microsomal Stability Assay: This is an excellent primary screen that utilizes liver microsomes, which are rich in Phase I metabolic enzymes like CYPs. It's particularly useful for identifying compounds prone to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay uses whole liver cells (hepatocytes) and provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II (conjugation) enzymes, as well as active transporter processes.

A detailed protocol for the liver microsomal stability assay is provided in the "Experimental Protocols" section of this guide.

Q3: What are the key strategies to enhance the metabolic stability of these derivatives?

A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed to improve stability. These include:

  • Blocking Sites of Metabolism:

    • Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolically vulnerable position (a "metabolic soft spot") can slow down metabolism due to the kinetic isotope effect. This is particularly effective for blocking CYP-mediated oxidation.

    • Introduction of Steric Hindrance: Placing a bulky group near the site of metabolism can sterically shield it from enzymatic attack.

  • Bioisosteric Replacement: This involves substituting a metabolically labile functional group with another group that has similar physical or chemical properties but is more stable. For example, replacing a metabolically active part of the molecule with a more stable isostere.

  • Modulating Physicochemical Properties:

    • Reducing Lipophilicity: Generally, more lipophilic compounds are better substrates for CYP enzymes. Reducing the lipophilicity (logP) can decrease the rate of metabolism.

    • Altering Electronic Properties: Introducing electron-withdrawing groups can deactivate an aromatic ring towards oxidation.

Q4: What are the key parameters I should be calculating from my in vitro metabolic stability data?

A4: The primary parameters calculated from in vitro metabolic stability assays are:

  • Half-life (t½): The time it takes for the concentration of the parent compound to decrease by half. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): This represents the volume of the matrix (e.g., liver microsomes or hepatocytes) that is cleared of the drug per unit of time, normalized to the amount of protein. A lower CLint value signifies better metabolic stability.

These parameters are crucial for ranking compounds and for predicting in vivo pharmacokinetic properties.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My this compound derivative shows high variability in my liver microsomal stability assay results.
  • Potential Cause 1: Inconsistent Experimental Conditions.

    • Causality: Minor variations in temperature, pH, enzyme concentration, or incubation times can significantly impact enzyme kinetics and lead to inconsistent results.

    • Solution:

      • Standardize all parameters: Strictly control temperature (typically 37°C), pH (usually 7.4), and incubation times across all experiments.

      • Use a consistent source of microsomes: If possible, use the same batch of liver microsomes for a series of comparative experiments to minimize lot-to-lot variability.

      • Ensure proper mixing: Vortex all solutions thoroughly before and during the experiment to ensure homogeneity.

  • Potential Cause 2: Compound Instability in the Assay Buffer.

    • Causality: The compound may be chemically unstable under the assay conditions (e.g., hydrolysis), independent of enzymatic degradation.

    • Solution: Run a control incubation without the NADPH cofactor. This will assess the chemical stability of your compound in the assay buffer. If significant degradation is observed in the absence of NADPH, the issue is likely chemical instability rather than metabolic breakdown.

  • Potential Cause 3: Issues with the Analytical Method (e.g., LC-MS/MS).

    • Causality: A non-linear or insensitive analytical method can lead to inaccurate quantification of the parent compound and its metabolites.

    • Solution:

      • Validate your analytical method: Ensure the method is linear, accurate, and precise over the expected concentration range.

      • Check the internal standard: Verify that the internal standard is appropriate and stable under the analytical conditions.

Problem 2: My compound is stable in the microsomal assay but shows rapid clearance in the hepatocyte assay.
  • Potential Cause 1: Metabolism is primarily driven by Phase II enzymes.

    • Causality: Microsomes are rich in Phase I enzymes but deficient in many Phase II enzymes. Hepatocytes contain a full complement of both. The instability in hepatocytes suggests that conjugation reactions (e.g., glucuronidation, sulfation) are the primary clearance pathways for your compound.

    • Solution: Analyze the hepatocyte assay samples for the formation of conjugated metabolites using LC-MS/MS.

  • Potential Cause 2: Active uptake by transporters.

    • Causality: Your compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and a faster rate of metabolism.

    • Solution: Investigate the role of specific uptake transporters by using cell lines that overexpress those transporters or by using known transporter inhibitors in your hepatocyte assay.

  • Potential Cause 3: Metabolism by non-CYP enzymes present in hepatocytes.

    • Causality: Hepatocytes contain other metabolic enzymes not found in microsomes, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs), which could be responsible for the observed metabolism.

    • Solution: Use specific inhibitors for these enzymes in your hepatocyte assay to identify the contributing enzyme systems.

Problem 3: I've identified a metabolic "soft spot" on the phenylethyl ring. How do I choose the best strategy to block it?

  • Decision-Making Framework:

    G A Metabolic 'Soft Spot' Identified on Phenylethyl Ring B Is the site benzylic or on the aromatic ring? A->B C Consider Deuteration B->C Benzylic D Consider introducing electron-withdrawing groups on the ring B->D Aromatic Ring E Is steric hindrance a viable option without impacting potency? C->E D->E F Introduce a bulky group (e.g., t-butyl) near the site E->F Yes G Explore Bioisosteric Replacement of the Phenyl Ring E->G No

    Caption: Decision tree for blocking phenylethyl metabolism.
  • Explanation of the Workflow:

    • Identify the nature of the "soft spot": Determine if the metabolic liability is at the benzylic position (the carbon adjacent to the aromatic ring) or on the aromatic ring itself.

    • Benzylic Position: If the benzylic position is the site of metabolism, deuteration is often a highly effective strategy.

    • Aromatic Ring: If the aromatic ring is being hydroxylated, introducing electron-withdrawing groups (e.g., -CF3, -SO2NH2) can deactivate the ring towards oxidative metabolism.

    • Consider Steric Hindrance: Evaluate whether introducing a bulky group near the metabolic site is sterically feasible without negatively impacting the compound's binding to its target. If so, this can be a powerful approach.

    • Explore Bioisosteric Replacement: If direct blocking is not feasible, consider replacing the entire phenyl ring with a bioisosteric heterocycle (e.g., pyridine, thiophene) that may have improved metabolic stability.

Section 3: Data Presentation

Table 1: Example Metabolic Stability Data for this compound Analogs in Human Liver Microsomes
Compound IDModificationt½ (min)CLint (µL/min/mg protein)
Parent-001 None1546.2
Analog-D1 Deuteration at benzylic position4515.4
Analog-EW1 p-CF3 on phenyl ring3519.8
Analog-SH1 Introduction of a t-butyl group5512.6

Data are for illustrative purposes only.

Section 4: Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an appropriate internal standard

  • 96-well plates

  • Incubator with shaker (set to 37°C)

  • Centrifuge

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare test compound and control solutions D Pre-incubate microsomes and test compound at 37°C A->D B Thaw and dilute liver microsomes B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Incubate with shaking at 37°C E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 45 min) F->G H Stop reaction with cold acetonitrile + internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare working solutions of your test compound and positive controls by diluting the stock solutions in buffer.

    • Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the test compound or control solutions.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from each well and add it to a separate plate containing cold acetonitrile with the internal standard to stop the reaction.

    • The "0" time point sample should be taken immediately after adding the NADPH system.

  • Sample Processing and Analysis:

    • Once all time points have been collected, centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

Self-Validation and Controls:

  • Negative Control (-NADPH): Incubate the test compound with microsomes in the absence of the NADPH regenerating system. This control is crucial to assess for any non-enzymatic degradation of the compound.

  • Positive Controls: Include at least one high-clearance and one low-clearance compound with known metabolic profiles for the species being tested. This validates that the microsomal system is metabolically active and performing as expected.

  • Zero-Time Point Control: This sample represents 100% of the initial compound concentration and is used for calculating the percentage of compound remaining at subsequent time points.

Section 5: References

  • Technical Support Center: Addressing Metabolic Instability of Morpholine-Containing Drugs - Benchchem. (URL: 1)

  • Bioisosteric Replacement Strategies - SpiroChem. (URL: 2)

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchGate. (URL: --INVALID-LINK--)

  • Factors Affecting Drug Metabolism. (URL: 3)

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: --INVALID-LINK--)

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

References

Technical Support Center: Synthesis of 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Phenylethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent laboratory-scale methods are the N-alkylation of morpholine with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) and the reductive amination of phenylacetaldehyde with morpholine. The N-alkylation is a classical SN2 reaction, while reductive amination offers a more controlled, modern approach that can often lead to cleaner reaction profiles.[1]

Q2: I am performing an N-alkylation with 2-phenylethyl bromide and see a significant amount of a non-polar byproduct. What is it?

A2: The most likely byproduct is styrene . This is formed via an E2 elimination reaction, which competes with the desired SN2 substitution.[2] This side reaction is promoted by strong, sterically hindered bases and higher reaction temperatures.

Q3: How can I avoid the formation of styrene during the N-alkylation reaction?

A3: To favor substitution over elimination, you should use a milder, non-hindered base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Running the reaction at the lowest effective temperature and avoiding excessively strong or bulky bases like potassium tert-butoxide will significantly minimize styrene formation.[2]

Q4: In the reductive amination route, what are the primary byproducts to look out for?

A4: Reductive amination is generally a cleaner reaction, but potential byproducts include unreacted starting materials (phenylacetaldehyde and morpholine) and trace amounts of the alcohol formed by the reduction of phenylacetaldehyde if the reducing agent is too reactive towards the aldehyde before imine formation. Over-alkylation is less common than with alkyl halides but can occur if conditions are not optimized.[3]

Q5: My column chromatography purification is giving poor separation and tailing peaks. What is causing this?

A5: The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor recovery.[4] To resolve this, add a basic modifier, such as 0.5-2% triethylamine (Et₃N), to your eluent system. This neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation.[4]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a systematic approach to identifying and addressing common byproducts encountered during the synthesis of this compound.

Problem 1: Presence of Styrene Byproduct (N-Alkylation Route)
  • Symptom: A non-polar spot on TLC, often running near the solvent front. A distinct sweet, chemical odor from the crude product.

  • Cause: E2 elimination of HBr from 2-phenylethyl bromide, competing with the desired SN2 substitution. This is exacerbated by strong or sterically hindered bases and high temperatures.

  • Solution:

    • Reaction Optimization:

      • Base Selection: Use a weaker, non-hindered base like K₂CO₃ instead of stronger bases (e.g., NaOH, KOtBu).

      • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate (e.g., refluxing in acetonitrile, ~82°C, is often sufficient).

    • Purification:

      • Acid-Base Extraction: Styrene is a neutral organic compound, while your product is a base. An acid wash will protonate the desired amine, pulling it into the aqueous layer and leaving the styrene in the organic layer. See Protocol 2 for a detailed procedure.

Problem 2: Unreacted Starting Materials (Both Routes)
  • Symptom: Spots on TLC corresponding to morpholine (polar, may streak without a basic modifier) and 2-phenylethyl bromide or phenylacetaldehyde.

  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of morpholine can help drive the reaction to completion.

    • Purification:

      • Morpholine Removal: Morpholine is highly water-soluble. A simple aqueous wash of the crude product (dissolved in a solvent like ethyl acetate or dichloromethane) will remove most of the unreacted morpholine.

      • 2-Phenylethyl Bromide/Phenylacetaldehyde Removal: These are typically removed by standard silica gel chromatography.

Problem 3: Suspected Over-Alkylation Byproduct (N,N-di(2-phenylethyl)morpholinium salt)
  • Symptom: Formation of a solid precipitate in the reaction mixture or a highly polar, ionic compound that does not elute from a silica gel column.

  • Cause: The product, this compound, acts as a nucleophile and reacts with another molecule of 2-phenylethyl bromide to form a quaternary ammonium salt. This is more likely if there is a high concentration of the alkylating agent and elevated temperatures.

  • Solution:

    • Reaction Control: Use a slight excess of morpholine relative to the 2-phenylethyl bromide to ensure the halide is consumed before it can react with the product. Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.

    • Identification and Removal: This byproduct is an ionic salt. It is insoluble in most organic solvents used for chromatography (e.g., hexanes/ethyl acetate) and can often be removed by filtering the crude reaction mixture after it has cooled and been diluted with a non-polar solvent.

Data Presentation: Synthesis Route Comparison

The choice of synthetic route can significantly impact yield, purity, and reaction conditions. The following table provides a comparison based on typical results for the synthesis of a structurally similar compound, 4-(2,2-diphenylethyl)morpholine, which serves as a reliable analogue.[2]

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Morpholine, 2-Phenylethyl BromideMorpholine, Phenylacetaldehyde
Key Reagents K₂CO₃ (Base)NaBH(OAc)₃ (Reducing Agent)
Solvent Acetonitrile (ACN)Dichloromethane (DCM)
Temperature Reflux (~82°C)Room Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 80-90%75-85%
Key Advantages High yield, straightforward procedureMilder conditions, avoids halide use
Key Disadvantages Potential for elimination (styrene), higher tempRequires stoichiometric reducing agent

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of Morpholine

This protocol is designed to minimize the formation of the styrene byproduct.

  • To a round-bottom flask, add morpholine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 10 mL per mmol of the limiting reagent).

  • Begin vigorous stirring and add 2-phenylethyl bromide (1.0 equivalent).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).

  • Monitor the reaction by TLC until the 2-phenylethyl bromide spot is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by acid-base extraction (Protocol 2) followed by column chromatography.

Protocol 2: Purification via Acid-Base Extraction to Remove Styrene

This protocol effectively separates the basic product from the neutral styrene byproduct.

  • Dissolve the crude product from Protocol 1 in an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 50 mL).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) to the funnel.

  • Stopper the funnel, shake vigorously for 30 seconds, and vent frequently to release any pressure.

  • Allow the layers to separate. The top layer is the organic phase (containing styrene), and the bottom is the aqueous phase (containing the protonated amine product).[4]

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer two more times with 1 M HCl, combining all aqueous layers.

  • Discard the organic layer (which contains the styrene).

  • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).

  • The neutral amine product will precipitate or form an oil. Extract the product back into an organic solvent (e.g., DCM, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Workflow for Troubleshooting Byproduct Formation

G start Crude Reaction Mixture Analysis (TLC/GC-MS) byproduct Byproduct Detected? start->byproduct no_byproduct Proceed to Standard Purification (e.g., Column Chromatography) byproduct->no_byproduct No id_byproduct Identify Byproduct byproduct->id_byproduct Yes styrene Styrene (Elimination) id_byproduct->styrene unreacted Unreacted Starting Materials id_byproduct->unreacted overalkylated Over-alkylation Product id_byproduct->overalkylated solve_styrene Action: 1. Use weaker base (K₂CO₃) 2. Lower reaction temp. 3. Purify via Acid-Base Extraction (Protocol 2) styrene->solve_styrene solve_unreacted Action: 1. Increase reaction time/temp. 2. Adjust stoichiometry. 3. Purify via aqueous wash & chromatography. unreacted->solve_unreacted solve_overalkylated Action: 1. Use excess morpholine. 2. Slow addition of alkyl halide. 3. Filter to remove salt. overalkylated->solve_overalkylated G cluster_0 Reagents cluster_1 Conditions cluster_2 Pathways Morpholine Morpholine 2-Phenylethyl Bromide 2-Phenylethyl Bromide Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., ACN) Solvent (e.g., ACN) Heat Heat SN2 SN2 Substitution (Desired) This compound This compound SN2->this compound E2 E2 Elimination (Byproduct) Styrene Styrene E2->Styrene

References

2-(2-Phenylethyl)morpholine solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Formulations Division Last Updated: December 31, 2025

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with 2-(2-Phenylethyl)morpholine. This molecule, while a versatile scaffold in medicinal chemistry, presents significant formulation hurdles primarily due to its limited aqueous solubility.[1][2][3] This document is structured to provide both quick-reference FAQs and detailed troubleshooting protocols to systematically address and overcome these challenges. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experiments.

Section 1: Core Physicochemical Properties

Understanding the inherent properties of this compound is the first step in troubleshooting formulation issues. The molecule's structure, a fusion of a hydrophilic morpholine ring and a lipophilic phenylethyl group, creates a classic solubility challenge.[4][5]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₇NO[4][6]
Molecular Weight 191.27 g/mol [4][6]
Structure A tertiary amine within a morpholine heterocycle, attached to a phenylethyl tail.[4]
Predicted Basicity (pKa) The morpholine nitrogen makes the compound basic. The pKa of the conjugate acid (morpholinium ion) is estimated to be around 8.4-8.5.Based on the pKa of morpholine's conjugate acid.[5][7]
Aqueous Solubility Low. The large, nonpolar phenylethyl group significantly reduces water solubility. Solubility is highly pH-dependent.Inferred from structure. Strategies for poorly soluble drugs are required.[8][9]
Organic Solvent Solubility Good. Generally soluble in common organic solvents like methanol, ethanol, DMSO, and DCM.The parent morpholine is miscible with many organic solvents.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound so difficult to dissolve in standard aqueous buffers like PBS (pH 7.4)? A: The primary reason is the molecule's amphipathic but predominantly hydrophobic character. The phenylethyl group is large and nonpolar, which strongly disfavors interaction with water. At neutral or alkaline pH (like 7.4), the morpholine nitrogen is in its neutral, free base form, which is less polar and thus less soluble in water. To achieve significant aqueous solubility, you must address the hydrophobicity of the molecule, typically by protonating the nitrogen atom.[9][12]

Q2: I managed to dissolve my compound by lowering the pH, but it crashed out of solution after a few hours. What is happening? A: This is a classic case of creating a supersaturated solution that is physically unstable. By lowering the pH, you protonated the morpholine nitrogen, forming a more soluble salt. However, several factors could cause it to precipitate:

  • pH Shift: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but if your buffer capacity is insufficient, a slight upward drift in pH can cause the compound to deprotonate and precipitate.

  • Metastable Form: You may have created a solution concentration that is above the true equilibrium solubility of the crystalline salt form. Over time, the compound rearranges into its more stable, less soluble crystal lattice, causing it to fall out of solution.[13]

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your protonated compound, precipitation can occur.

Q3: What is the very first and simplest thing I should try to get my compound into an aqueous solution for a preliminary in-vitro experiment? A: The most straightforward initial approach is pH adjustment . Since this compound is a weak base, converting it to a salt by lowering the pH will dramatically increase its aqueous solubility.[14] Try dissolving the compound in a dilute acidic solution (e.g., 0.1 M HCl) and then titrating it into your final buffer system, ensuring the final pH remains sufficiently acidic to keep the compound protonated and in solution. A good rule of thumb is to maintain the pH at least 2 units below the compound's pKa.

Q4: Are there any known chemical stability issues I should be aware of when formulating this compound? A: While specific stability data for this exact molecule is not widely published, compounds containing a morpholine ring can be susceptible to oxidation over time. Furthermore, as a tertiary amine, it can potentially interact with certain excipients, especially those with reactive carbonyl groups (e.g., reducing sugars) or acidic functionalities that could lead to degradation or complex formation.[15] It is crucial to conduct preliminary excipient compatibility studies if you are developing a complex formulation.[15]

Section 3: Troubleshooting Guide: Enhancing Aqueous Solubility

For compounds like this compound, a systematic approach is required to find a suitable formulation. The following workflow and protocols will guide you from simple to more complex solubilization strategies.

Systematic Solubility Screening Workflow

This diagram outlines a logical progression for tackling solubility challenges. Start with the simplest methods (pH) and proceed to more complex formulations only as needed.

G cluster_0 Phase 1: Intrinsic Solubility & pH Modification cluster_1 Phase 2: Enabling Formulations cluster_2 Phase 3: Advanced Systems (for Oral Delivery) A Determine Intrinsic Solubility in Water & Organic Solvents B Protocol 1: Perform pH-Solubility Profile A->B C Is solubility sufficient in acidic buffer? B->C D Protocol 2: Screen Co-solvents (PEG 400, Propylene Glycol, Ethanol) C->D No I Proceed with Formulation C->I Yes E Protocol 3: Screen Complexation Agents (Cyclodextrins) D->E F Screen Surfactants (Polysorbate 80, Kolliphor®) E->F G Solid Dispersions F->G H Nanosuspensions G->H

Caption: Logical workflow for solubility enhancement.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of this compound as a function of pH to identify the optimal pH range for creating a simple buffered solution.

Materials:

  • This compound

  • Calibrated pH meter

  • Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1 M HCl, 0.1 M NaOH

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of 1.5 mL microcentrifuge tubes, each containing 1 mL of a different pH buffer (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Add an excess amount of the compound to each tube (enough so that solid material remains undissolved).

  • Seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant from each tube.

  • Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method (see Section 5).

  • Plot solubility (e.g., in mg/mL) versus pH. This will clearly show the pH at which solubility dramatically increases.

Protocol 2: Co-Solvent Screening

Objective: To evaluate the ability of common, pharmaceutically acceptable co-solvents to increase the solubility of the compound in an aqueous vehicle. Co-solvents work by reducing the polarity of the solvent system.[14][16][17]

Materials:

  • This compound

  • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol

  • Water or a selected aqueous buffer (use a pH where the compound has some, albeit low, solubility).

Methodology:

  • Prepare a series of aqueous vehicles containing increasing percentages of a co-solvent. For example, for PEG 400, prepare 10%, 20%, 30%, and 40% (v/v) solutions of PEG 400 in water.

  • Repeat step 1 for PG and ethanol.

  • Determine the saturation solubility in each co-solvent mixture using the equilibrium method described in Protocol 1.

  • Tabulate the results to compare the effectiveness of each co-solvent at different concentrations.

Co-solvent VehicleSolubility (mg/mL)Observations
10% PEG 400 in Water
20% PEG 400 in Water
10% PG in Water
20% PG in Water
Protocol 3: Cyclodextrin Complexation Screening

Objective: To assess if cyclodextrins can form an inclusion complex with the phenylethyl moiety of the molecule, thereby shielding it from water and increasing solubility.[8][18]

Materials:

  • This compound

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Determine the saturation solubility of the compound in each cyclodextrin solution using the equilibrium method from Protocol 1.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship (an Aₗ-type phase solubility diagram) suggests the formation of a soluble 1:1 complex.

  • Repeat the experiment with SBE-β-CD to compare efficacy.

Section 4: Troubleshooting Guide: Formulation Stability

Objective: To identify and mitigate potential physical and chemical instability in liquid formulations.

Identifying Instability: A Troubleshooting Logic

When a formulation fails over time, it is critical to determine the mode of failure. This diagram helps distinguish between physical and chemical instability.

G A Formulation Failure Observed (e.g., Haze, Color Change, Potency Loss) B Visually inspect the sample. Is there a precipitate or haze? A->B C Analyze sample by HPLC. Compare chromatogram to a fresh standard. B->C No E Primary Issue: PHYSICAL INSTABILITY (Precipitation) B->E Yes D Are new peaks (degradants) present? Has the main peak area decreased significantly? C->D D->E No, but potency is low (check for precipitation) F Primary Issue: CHEMICAL INSTABILITY (Degradation) D->F Yes G Both issues may be present. Address solubility first. E->G F->G

Caption: Decision tree for diagnosing formulation instability.

Protocol 4: Excipient Compatibility Screening

Objective: To assess the chemical stability of this compound in the presence of common formulation excipients.[15]

Methodology:

  • Prepare binary mixtures of your compound with each excipient to be tested (e.g., PEG 400, Polysorbate 80, HP-β-CD) in a 1:1 or 1:5 ratio by weight.

  • Include a control sample of the neat compound.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

  • After the storage period, analyze the samples by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed mixtures to the control. The appearance of new peaks or a significant loss of the parent peak in a mixture indicates an incompatibility.

Section 5: Analytical Quantification Methods

Accurate quantification is essential for all solubility and stability studies. Due to its structure, this compound can be analyzed by several methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often used for morpholine derivatives.[19] It may require derivatization to improve volatility and chromatographic performance.[20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive and specific. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining polar amines like morpholine without derivatization.[22]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The most accessible method. The phenylethyl group provides a strong chromophore for UV detection (typically ~254-260 nm).

Protocol 5: Generic HPLC-UV Method for Quantification

Objective: To provide a starting point for developing a reversed-phase HPLC-UV method for routine quantification.

Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm

  • Injection Volume: 10 µL

  • Note: The TFA in the mobile phase serves to protonate the morpholine nitrogen, ensuring good peak shape on the C18 column. This method should be validated for your specific application.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 2-(2-Phenylethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to advancing your research on 2-(2-phenylethyl)morpholine analogs and their journey into the central nervous system (CNS). The blood-brain barrier (BBB) represents a formidable challenge in the development of CNS-active therapeutics, acting as a highly selective gatekeeper.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of medicinal chemistry and pharmacology to facilitate your experimental success.

While specific preclinical data on this compound analogs is emerging, the principles outlined here are derived from extensive research into small molecule CNS drug delivery and the known properties of morpholine-containing compounds.[3] The morpholine moiety is a valuable heterocycle in CNS drug design due to its unique physicochemical properties that can favorably influence solubility and brain permeability.[3]

Part 1: Troubleshooting Experimental Assays

This section addresses common issues encountered during in vitro and in vivo BBB permeability studies.

In Vitro Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method used to predict passive diffusion across the BBB.[4][5][6] It utilizes a synthetic membrane coated with lipids to mimic the BBB.[6][7]

Question: My this compound analog shows unexpectedly low permeability in the PAMPA-BBB assay, despite having a favorable calculated logP. What could be the issue?

Answer:

Several factors beyond simple lipophilicity can influence PAMPA-BBB results:

  • Compound Solubility: Poor aqueous solubility in the donor compartment is a common culprit. Even with a high logP, if the compound precipitates, its effective concentration at the membrane surface is reduced.

    • Troubleshooting:

      • Decrease Compound Concentration: Run the assay with a lower, more soluble concentration of your analog.

      • Use Co-solvents: Incorporate a small percentage (typically <1%) of a biocompatible co-solvent like DMSO or ethanol in your donor buffer to improve solubility. Be mindful that high concentrations of co-solvents can disrupt the lipid membrane integrity.[7]

      • pH Adjustment: The morpholine nitrogen in your compound is basic. Ensure the pH of your donor buffer maintains the compound in its desired ionization state. For passive diffusion, the neutral form is generally more permeable.[8]

  • Membrane Integrity: The artificial lipid membrane can be compromised.

    • Troubleshooting:

      • Quality Control: Always run a set of standards with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability) to validate each plate.[9]

      • Proper Membrane Coating: Ensure a uniform and complete coating of the filter with the lipid solution. Incomplete coating creates "leaks" that can artificially inflate permeability for hydrophilic compounds and disrupt the barrier for lipophilic ones.

  • Compound Stability: The analog may be degrading in the assay buffer over the incubation period.

    • Troubleshooting:

      • Stability Assessment: Analyze the concentration of your compound in the donor well at the beginning and end of the experiment (e.g., by HPLC-UV or LC-MS/MS) to check for degradation.

2. Caco-2 Cell Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that is a widely used model for predicting intestinal absorption and can also provide insights into BBB permeability, particularly regarding efflux transporters.[10][11][12]

Question: The apparent permeability (Papp) of my compound is significantly lower in the apical-to-basolateral (A-B) direction compared to the basolateral-to-apical (B-A) direction, resulting in a high efflux ratio (>2). What does this indicate and how can I confirm it?

Answer:

A high efflux ratio strongly suggests that your this compound analog is a substrate for apically located efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13][14] These transporters actively pump compounds out of the cell, which at the BBB, would limit brain penetration.[13][15] The morpholine scaffold is present in some known P-gp substrates.

  • Confirmation and Troubleshooting:

    • Use of Inhibitors: Re-run the permeability assay in the presence of known inhibitors of these transporters.[14]

      • Verapamil or Cyclosporin A: For P-gp inhibition.[14]

      • Ko143 or Fumitremorgin C: For BCRP inhibition.[16] If the A-B permeability increases and the efflux ratio decreases in the presence of an inhibitor, it confirms your compound is a substrate for that specific transporter.[14]

    • Cell Line Selection: Consider using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) to further characterize the interaction.

Question: I'm observing low recovery of my compound after the Caco-2 assay. Where might it be going?

Answer:

Low mass balance is a frequent issue and can be attributed to several factors:[10][14][17]

  • Non-specific Binding: Lipophilic compounds can bind to the plastic of the assay plates.

    • Troubleshooting:

      • Use Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding.

      • Include a Surfactant: Adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) to the receiver solution can help reduce binding.

      • Quantify Bound Compound: At the end of the assay, attempt to extract the compound from the plate wells with a strong organic solvent to quantify the amount lost to binding.

  • Cellular Metabolism: Caco-2 cells express some metabolic enzymes. Your compound might be metabolized during the assay.

    • Troubleshooting:

      • Metabolite Screening: Analyze the cell lysate and both donor and receiver compartments using LC-MS/MS to look for potential metabolites.

  • Poor Solubility: As with the PAMPA assay, precipitation in either the donor or receiver compartment can lead to apparent loss of compound.[10][17]

    • Troubleshooting:

      • Visual Inspection: Check for precipitates at the end of the experiment.

      • Solubility Assessment: Determine the solubility of your compound in the assay buffer beforehand.

In Vivo Assays

1. Rodent Brain Uptake Studies

In vivo studies in animal models like mice or rats are the gold standard for assessing BBB permeability.[18][19][20]

Question: The brain-to-plasma concentration ratio (Kp) of my analog is very low at all time points. How can I determine if this is due to poor permeability or rapid efflux?

Answer:

A low Kp indicates limited brain exposure, but distinguishing between poor influx and rapid efflux is key for medicinal chemistry efforts.

  • Experimental Approach:

    • In Situ Brain Perfusion: This technique allows for the measurement of the unidirectional influx rate (Kin) into the brain, independent of systemic clearance and efflux.[19] A low Kin would point to poor intrinsic permeability.

    • Administer with an Efflux Inhibitor: Co-administer your compound with a P-gp inhibitor (e.g., tariquidar or elacridar) in a rodent model. A significant increase in the Kp in the presence of the inhibitor provides strong evidence of P-gp mediated efflux in vivo.[21]

Question: There is high variability in brain concentrations between animals in my study. What are the potential sources of this variability?

Answer:

High variability can obscure the true brain penetration of your compound.

  • Sources of Variability and Solutions:

    • Blood Contamination of Brain Tissue: Residual blood in the brain vasculature can artificially inflate the measured brain concentration, especially for compounds with low permeability.

      • Solution: Always perform cardiac perfusion with saline or buffer to flush the blood from the brain before harvesting.[18]

    • Formulation and Dosing Issues: Inconsistent dosing due to poor formulation (e.g., suspension not being homogenous) can lead to variable plasma concentrations and, consequently, variable brain concentrations.

      • Solution: Ensure your compound is fully solubilized or uniformly suspended in the dosing vehicle. Validate your formulation for stability and homogeneity.

    • Timing of Sample Collection: Precise timing of blood and brain sample collection is critical, particularly for compounds with rapid pharmacokinetics.

      • Solution: Stagger the dosing of animals to allow for accurate timing of sample collection for each individual.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should focus on to improve the BBB permeability of my this compound analogs?

To enhance passive diffusion across the BBB, focus on the following properties:[1][8][22]

  • Lipophilicity (logP/logD): Aim for a logP in the range of 1.5-3.5.[23] Compounds that are too hydrophilic will not partition into the lipid membranes of the BBB, while those that are too lipophilic may have poor solubility, high plasma protein binding, and be more susceptible to metabolism and efflux.[1]

  • Molecular Weight (MW): Keep the molecular weight below 400-500 Da.[1] Smaller molecules generally have better BBB penetration.

  • Polar Surface Area (PSA): A lower PSA is generally better. Aim for a PSA of less than 90 Ų.[23][24]

  • Hydrogen Bond Donors (HBD): Minimize the number of hydrogen bond donors. A count of 3 or less is often recommended.[24] The morpholine oxygen is a hydrogen bond acceptor, which is generally more tolerated than donors.

Q2: How can I mask polar functional groups on my molecule to increase lipophilicity?

Introducing lipophilic groups or masking polar functionalities can improve BBB penetration.

  • Add Lipophilic Groups: Introduce small, lipophilic groups like methyl or fluoro groups to the phenylethyl or morpholine rings.

  • Prodrug Approach: Temporarily mask a polar group (like a hydroxyl) with a lipophilic moiety that can be cleaved enzymatically in the brain to release the active compound.[25]

Q3: My lead compound is a P-gp substrate. What structural modifications can I make to reduce efflux?

Reducing P-gp efflux is a significant challenge. Consider these strategies:[26][27]

  • Reduce Lipophilicity and H-bond Donors: While seemingly counterintuitive to improving passive diffusion, very high lipophilicity and the presence of hydrogen bond donors can be recognition elements for P-gp. A careful balance is needed.

  • Introduce Rigidity: Increasing the conformational rigidity of the molecule can sometimes disrupt the optimal interaction with the P-gp binding site.

  • Modify Basic Centers: The basicity of the morpholine nitrogen can be a factor. Subtle changes to its pKa through substitution on the morpholine ring might influence P-gp recognition.

Q4: Are there any alternative delivery strategies if I cannot sufficiently improve the intrinsic permeability of my compounds?

Yes, several advanced strategies can be employed to deliver drugs across the BBB:[2][28][29]

  • Receptor-Mediated Transcytosis (RMT): Conjugate your compound to a ligand that binds to a receptor on the BBB, such as the transferrin receptor.[25][29] The entire complex is then transported across the endothelial cells.

  • Nanoparticle Delivery: Encapsulating your compound in liposomes or polymeric nanoparticles can facilitate its transport across the BBB.[30][31][32] Surface modification of these nanoparticles can further enhance brain targeting.[30][32]

  • Focused Ultrasound: This non-invasive technique uses ultrasound waves to transiently open the tight junctions of the BBB in a targeted brain region, allowing for increased drug delivery.[29]

Part 3: Experimental Protocols and Data Visualization

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general workflow for conducting a PAMPA-BBB assay.

  • Preparation:

    • Prepare a 10 mM stock solution of your this compound analog in DMSO.

    • Prepare the acceptor buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the donor buffer (e.g., PBS, pH 7.4). Your test compound will be diluted into this buffer.

    • Prepare the brain lipid solution (e.g., porcine brain lipid in dodecane).[9]

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with the brain lipid solution and allow the solvent to evaporate.

    • Fill the wells of a 96-well acceptor plate with the acceptor buffer.

    • Dilute your compound stock solution into the donor buffer to the final desired concentration (e.g., 100 µM).

    • Add the compound solution to the donor plate wells.

    • Assemble the "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification and Analysis:

    • After incubation, determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Pe) using the following equation:

      Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

      Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the area of the filter.

      • t is the incubation time.

      • [drug]_acceptor is the concentration in the acceptor well.

      • [drug]_equilibrium is the theoretical equilibrium concentration.

Data Presentation

Table 1: Interpreting PAMPA-BBB Permeability Data

Permeability (Pe) (10⁻⁶ cm/s)Predicted BBB PermeationExample
> 4.0HighCaffeine
2.0 - 4.0MediumPropranolol
< 2.0LowAtenolol

Note: These are general guidelines; classification can vary between laboratories.

Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_donor Add Donor Solution prep_donor->add_donor prep_acceptor Prepare Acceptor Buffer add_acceptor Fill Acceptor Plate prep_acceptor->add_acceptor prep_membrane Coat Filter Plate with Lipid prep_membrane->add_donor assemble Assemble Sandwich add_acceptor->assemble add_donor->assemble incubate Incubate (4-18h) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Pe quantify->calculate

Caption: Workflow of the PAMPA-BBB Assay.

Efflux_Hypothesis_Testing cluster_results Possible Outcomes start High Efflux Ratio Observed in Caco-2 Assay (B-A >> A-B) hypothesis Hypothesis: Compound is a P-gp/BCRP Substrate start->hypothesis experiment Run Caco-2 Assay with Efflux Inhibitor (e.g., Verapamil) hypothesis->experiment outcome1 Efflux Ratio Decreases (A-B Papp Increases) experiment->outcome1 If... outcome2 No Change in Efflux Ratio experiment->outcome2 If... conclusion1 Conclusion: Hypothesis Confirmed. Compound is a substrate. outcome1->conclusion1 conclusion2 Conclusion: Hypothesis Rejected. High efflux due to other transporters or experimental artifact. outcome2->conclusion2

Caption: Logic for testing an efflux transporter substrate hypothesis.

References

Validation & Comparative

A Comparative Guide to 2-(2-Phenylethyl)morpholine and Other Phenylethylamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-(2-Phenylethyl)morpholine and other key phenylethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, pharmacological activities, and the experimental methodologies used to characterize these compounds. While empirical data on this compound is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) within the phenylethylamine class to project its likely pharmacological profile in comparison to well-characterized analogues such as amphetamine, MDMA, and mescaline.

Introduction: The Phenylethylamine Scaffold - A Foundation for Diverse CNS Activity

The phenylethylamine (PEA) backbone is a foundational structure in neuropharmacology, giving rise to a vast array of compounds with profound effects on the central nervous system (CNS).[1][2] This chemical class is characterized by a phenyl ring connected to an amino group via a two-carbon chain.[1] Substitutions on the phenyl ring, the ethyl sidechain, or the amino group can dramatically alter the pharmacological properties of the resulting molecule, leading to a spectrum of activities including stimulant, empathogen, and hallucinogenic effects.[3]

Endogenous catecholamines like dopamine and norepinephrine are themselves phenylethylamine derivatives, highlighting the inherent biological significance of this scaffold. Synthetic derivatives have been developed as therapeutics for a range of conditions, including ADHD, narcolepsy, and depression, while others are well-known substances of abuse.[3] Understanding the subtle structural modifications that dictate these divergent pharmacological outcomes is a cornerstone of medicinal chemistry and drug discovery.

This guide will focus on this compound, a derivative featuring a morpholine ring fused to the ethylamine sidechain. We will explore its structural relationship to other phenylethylamines and, by examining the SAR of this class, provide an informed perspective on its potential biological activity.

Structural and Pharmacological Comparison

The diverse effects of phenylethylamine derivatives are primarily mediated by their interactions with monoamine neurotransmitter systems, particularly those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[4][5] The affinity and efficacy of these compounds at monoamine transporters (DAT, SERT, NET) and receptors (e.g., 5-HT2A) are key determinants of their pharmacological profiles.

This compound: A Structural Perspective

This compound incorporates the core phenylethylamine structure with the ethylamine nitrogen constrained within a morpholine ring. This structural feature is significant as it imparts a degree of conformational rigidity and alters the physicochemical properties of the molecule compared to its open-chain analogues. The morpholine ring is a common motif in medicinal chemistry, often introduced to improve aqueous solubility and metabolic stability.[6][7]

Based on its structure, we can hypothesize its potential interactions with biological targets by comparing it to other phenylethylamines. The unsubstituted phenyl ring and the tertiary amine are key features to consider.

Comparative Analysis with Key Phenylethylamine Derivatives

To understand the potential pharmacological space occupied by this compound, we will compare it to three archetypal phenylethylamine derivatives: amphetamine (a potent stimulant), 3,4-methylenedioxymethamphetamine (MDMA, an empathogen-entactogen), and mescaline (a classic hallucinogen).

Table 1: Comparative Pharmacological Data of Selected Phenylethylamine Derivatives

CompoundPrimary Mechanism of ActionKey Molecular TargetsIn Vitro Potency (IC50/Ki)Primary Pharmacological Effect
Amphetamine Dopamine and Norepinephrine Releaser/Reuptake InhibitorDAT, NET, VMAT2DAT IC50: ~40 nM[8]CNS Stimulant[5]
MDMA Serotonin Releaser/Reuptake InhibitorSERT, 5-HT2 ReceptorsSERT IC50: ~300 nM[9]Empathogen/Entactogen[10][11]
Mescaline 5-HT2A Receptor Agonist5-HT2A, 5-HT2C Receptors5-HT2A Ki: ~6 µM[12]Hallucinogen[[“]]
This compound (Predicted) Monoamine Transporter InhibitorDAT, NET, SERTUnknownLikely CNS Stimulant

Note: IC50 and Ki values can vary between studies and experimental conditions. The values presented are representative.

Predicted Profile of this compound

Given its structural similarity to other phenylethylamines that are known to inhibit monoamine transporters, it is plausible that this compound also acts as a monoamine reuptake inhibitor. The presence of the morpholine ring may influence its selectivity and potency at DAT, NET, and SERT. The lack of substitutions on the phenyl ring suggests it is less likely to have high affinity for 5-HT2A receptors in the manner of mescaline or substituted amphetamines. Therefore, its pharmacological profile is predicted to be more aligned with that of a CNS stimulant, though likely with a different potency and side-effect profile compared to amphetamine due to the bulky morpholine substitution.

Experimental Methodologies for Characterization

To empirically determine the pharmacological profile of this compound and other novel phenylethylamine derivatives, a suite of in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay is the gold standard for determining the affinity of a compound for a specific transporter.[14] It involves competing the test compound against a radiolabeled ligand known to bind to the target transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[15]

  • Assay Procedure:

    • In a 96-well plate, add the prepared cell membranes (typically 5-20 µg of protein per well).

    • Add various concentrations of the test compound (e.g., this compound).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known potent inhibitor).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

Dopamine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT in a 96-well plate and allow them to adhere overnight.[16]

  • Assay Procedure:

    • On the day of the assay, wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909) for 10-20 minutes at 37°C.[16]

    • Initiate dopamine uptake by adding a solution of [³H]dopamine to each well.

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) that is within the linear range of dopamine uptake.[17]

  • Detection and Data Analysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the intracellular contents.

    • Quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.

    • Plot the percentage of dopamine uptake inhibition as a function of the test compound concentration to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Signaling Pathways

The interaction of phenylethylamine derivatives with their molecular targets initiates a cascade of intracellular signaling events. For instance, the binding of an agonist to the 5-HT2A receptor, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rec 5-HT2A Receptor gq Gq Protein rec->gq Activates plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C dag->pkc Activates ca Ca2+ er->ca Releases ca->pkc Activates response Cellular Response pkc->response ligand Mescaline (Agonist) ligand->rec Binds to

Caption: Simplified 5-HT2A receptor signaling pathway activated by an agonist like mescaline.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the sequence of steps and critical points in a protocol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HEK293-hDAT) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Compound + Radioligand) membrane_prep->incubation compound_prep Test Compound Dilutions compound_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The phenylethylamine scaffold is a remarkably versatile platform for the development of CNS-active compounds. While this compound remains a molecule with a largely uncharacterized pharmacological profile in the public domain, its structural features suggest a potential role as a monoamine transporter inhibitor with stimulant properties. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its binding affinities and functional activities, as well as for the characterization of other novel phenylethylamine derivatives. Through systematic investigation using these established methodologies, the scientific community can continue to unravel the intricate structure-activity relationships that govern the diverse pharmacology of this important class of molecules.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-2-(2-Phenylethyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, lauded for its ability to impart favorable pharmacokinetic properties and a wide spectrum of biological activities.[1] The introduction of a chiral center, as seen in 2-(2-phenylethyl)morpholine, necessitates a deeper investigation into the distinct pharmacological profiles of its individual enantiomers. While direct comparative studies on the (R)- and (S)-enantiomers of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their evaluation. By drawing parallels with structurally related and well-characterized chiral morpholine derivatives, namely phenmetrazine and reboxetine, we can infer the likely stereospecific differences and outline a robust experimental strategy for their elucidation.

The Critical Role of Stereochemistry in Morpholine-Based Bioactive Compounds

Chirality is a fundamental consideration in drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.

A case in point is phenmetrazine , a 2-phenyl-3-methylmorpholine derivative, which has been used as an appetite suppressant.[2] Studies have revealed that the central stimulant effects of phenmetrazine are primarily attributed to the dextro-(+) isomer, which is about four times more potent than the levo-(-) isomer.[3] This difference in potency is reflected in their interactions with monoamine transporters. The (+)-enantiomer of phenmetrazine is a more potent dopamine and norepinephrine releasing agent compared to the (-)-enantiomer.[4]

Similarly, reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, is a racemic mixture of (R,R)- and (S,S)-enantiomers. The (S,S)-enantiomer is the more potent inhibitor of norepinephrine reuptake, although no qualitative differences in their overall pharmacodynamic properties have been observed.[5] Computational studies have suggested that the higher affinity of the (S,S)-enantiomer for the human norepinephrine transporter (hNET) is due to more favorable interactions with key residues in the binding pocket.[1]

These examples underscore the necessity of resolving and independently characterizing the enantiomers of any chiral drug candidate, including this compound.

Hypothesized Pharmacological Differentiation of (R)- and (S)-2-(2-Phenylethyl)morpholine

Based on the structure-activity relationships (SAR) of analogous compounds, we can formulate a hypothesis regarding the potential biological activities of the (R)- and (S)-enantiomers of this compound. The phenylethyl moiety suggests a potential interaction with monoamine transporters, similar to phenmetrazine. It is therefore plausible that one enantiomer will exhibit a higher affinity and/or efficacy at the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) compared to the other.

G cluster_0 Hypothesized Stereoselective Activity (R)-enantiomer (R)-enantiomer (S)-enantiomer (S)-enantiomer DAT DAT NET NET SERT SERT

Caption: Hypothesized differential binding affinities of the enantiomers.

Experimental Workflows for Biological Characterization

To empirically determine the distinct biological activities of (R)- and (S)-2-(2-phenylethyl)morpholine, a systematic experimental approach is required. The following protocols provide a validated framework for these investigations.

Enantioselective Synthesis or Chiral Separation

The prerequisite for any comparative study is the availability of the pure enantiomers. This can be achieved through two primary routes:

  • Enantioselective Synthesis: Utilizing chiral catalysts or auxiliaries to synthesize the desired enantiomer directly. Asymmetric hydrogenation of a suitable prochiral precursor is a potential strategy.[6]

  • Chiral Separation (Resolution): Separating the racemic mixture into its constituent enantiomers. This is commonly achieved using chiral chromatography.

G

Caption: Workflow for obtaining pure enantiomers.

In Vitro Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of each enantiomer for various molecular targets. Given the structural similarity to phenmetrazine, initial screening should focus on the monoamine transporters.

Protocol: Monoamine Transporter Binding Assay

  • Preparation of Synaptosomes: Prepare synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cerebral cortex for NET).

  • Radioligand Incubation: In a 96-well plate, incubate the synaptosomal membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of the (R)- or (S)-enantiomer of this compound.

  • Determination of Non-specific Binding: Include control wells with a high concentration of a known non-radioactive ligand to determine non-specific binding.

  • Filtration and Scintillation Counting: Terminate the incubation by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters, representing bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each enantiomer at each transporter to determine their binding affinities.

Parameter (R)-2-(2-Phenylethyl)morpholine (S)-2-(2-Phenylethyl)morpholine
DAT Ki (nM) Experimental ValueExperimental Value
NET Ki (nM) Experimental ValueExperimental Value
SERT Ki (nM) Experimental ValueExperimental Value

Table 1: Proposed Data Table for Monoamine Transporter Binding Affinities.

In Vitro Functional Assays: Neurotransmitter Release

To determine whether the enantiomers act as substrates (releasers) or inhibitors (blockers) at the monoamine transporters, neurotransmitter release assays are crucial.

Protocol: [³H]Monoamine Release Assay

  • Synaptosome Preparation and Loading: Prepare synaptosomes as described above and pre-load them with the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

  • Drug Application: Apply varying concentrations of the (R)- or (S)-enantiomer to the synaptosomes.

  • Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction to determine the amount of [³H]monoamine released.

  • Data Analysis: Calculate the EC₅₀ value for release for each enantiomer to determine their potency as releasing agents.

G

Caption: Workflow for neurotransmitter release assay.

In Vivo Behavioral Pharmacology

To assess the functional consequences of the enantiomers' actions in a whole organism, behavioral pharmacology studies are essential. Based on potential activity at monoamine transporters, locomotor activity and drug discrimination paradigms are relevant.

Protocol: Locomotor Activity Assessment

  • Animal Habituation: Acclimate rodents (e.g., mice or rats) to the open-field activity chambers.

  • Drug Administration: Administer various doses of the (R)- or (S)-enantiomer or vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Activity Monitoring: Immediately place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 60-120 minutes).

  • Data Analysis: Compare the dose-response effects of each enantiomer on locomotor activity.

Dose (mg/kg) (R)-Enantiomer Locomotor Activity (counts) (S)-Enantiomer Locomotor Activity (counts)
VehicleExperimental ValueExperimental Value
Dose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
Dose 3Experimental ValueExperimental Value

Table 2: Proposed Data Table for Locomotor Activity.

Conclusion and Future Directions

While direct experimental data comparing the (R)- and (S)-enantiomers of this compound is currently lacking, the established stereospecificity of structurally related compounds like phenmetrazine and reboxetine provides a strong rationale for anticipating significant differences in their biological activities. The experimental framework outlined in this guide offers a clear and validated path for researchers to elucidate these differences. By systematically evaluating their enantioselective synthesis or separation, receptor binding profiles, functional activities at monoamine transporters, and in vivo behavioral effects, the distinct pharmacological properties of each enantiomer can be definitively characterized. This knowledge is paramount for any future drug development efforts involving this chiral morpholine derivative, ensuring that the enantiomer with the optimal therapeutic profile is advanced.

References

A Comparative Guide to the Potency of 2-(2-Phenylethyl)morpholine Analogues at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the in vitro potency of 2-(2-phenylethyl)morpholine analogues, a class of compounds with significant activity at monoamine transporters. Primarily focusing on phenmetrazine and its derivatives, this document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Introduction: The this compound Scaffold

The this compound core structure is a key pharmacophore found in a range of psychoactive compounds. The parent compound of many analogues discussed herein, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an anorectic under the brand name Preludin.[1] Its stimulant properties and potential for misuse led to its withdrawal from the market.[1] Chemically, these compounds are substituted phenylmorpholines and are structurally related to amphetamines.[1] Their primary mechanism of action involves the inhibition of monoamine reuptake or the promotion of neurotransmitter release, leading to increased synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2][3][4] This activity makes them a subject of interest for understanding stimulant action and for the development of treatments for conditions such as ADHD and obesity.[5]

This guide will delve into the structure-activity relationships (SAR) of this class of compounds, presenting quantitative data on their potency at DAT, NET, and SERT. We will also provide detailed protocols for the key in vitro assays used to determine these potencies, offering a comprehensive resource for researchers in the field.

Comparative Potency at Monoamine Transporters

The potency of this compound analogues is typically assessed through in vitro neurotransmitter uptake inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting the function of the monoamine transporters. A lower IC50 value indicates a higher potency.

The following table summarizes the IC50 values for phenmetrazine and several of its fluorinated and methylated analogues at DAT, NET, and SERT. This data, derived from studies using rat brain synaptosomes and HEK293 cells expressing the human transporters, allows for a direct comparison of the effects of different substitutions on the phenyl ring.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioNET/SERT Selectivity RatioReference
Phenmetrazine (PM) 13150.4776559.3154.1[2][4]
2-Fluorophenmetrazine (2-FPM) 25001200454000181.6378.3[3]
3-Fluorophenmetrazine (3-FPM) 1100440111650101.5253.8[3]
4-Fluorophenmetrazine (4-FPM) 13004808809067.8183.5[3]
2-Methylphenmetrazine (2-MPM) 21125>10000>47.4>400[2]
3-Methylphenmetrazine (3-MPM) 10830>10000>92.6>333.3[2]
4-Methylphenmetrazine (4-MPM) 42910710302.49.6[2]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends in the structure-activity relationships of these analogues:

  • High Affinity for Catecholamine Transporters: Phenmetrazine and most of its analogues display significantly higher potency for the dopamine and norepinephrine transporters compared to the serotonin transporter.[2][3] This catecholamine-selective profile is characteristic of many classic stimulants.

  • Influence of Phenyl Ring Substitution:

    • Methyl Substitution: The position of the methyl group on the phenyl ring has a profound impact on potency and selectivity. 2-MPM and 3-MPM retain high potency at DAT and NET, similar to phenmetrazine, and show very low affinity for SERT.[2] In contrast, 4-MPM exhibits a notable increase in potency at SERT, leading to a significant decrease in DAT/SERT and NET/SERT selectivity ratios, suggesting a shift towards a more balanced monoamine profile, potentially with entactogenic properties.[2]

    • Fluoro Substitution: Fluorination of the phenyl ring generally results in a decrease in potency at all three transporters compared to phenmetrazine.[3] However, the position of the fluorine atom influences the degree of this effect. The DAT/SERT and NET/SERT selectivity ratios indicate that these fluorinated analogues remain predominantly active at the catecholamine transporters.[3]

Experimental Methodologies

The determination of the potency of these compounds relies on robust and well-validated in vitro assays. Below are detailed protocols for two of the most common methods: radioligand binding assays and synaptosomal neurotransmitter uptake assays.

Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to that transporter.

Objective: To determine the inhibitor constant (Ki) of a test compound for the dopamine or norepinephrine transporter.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, frontal cortex for NET) or cells stably expressing the transporter of interest.[6]

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand for DAT: [³H]WIN 35,428.[6]

  • Radioligand for NET: [³H]nisoxetine.[6]

  • Unlabeled competitor for non-specific binding determination (e.g., GBR 12909 for DAT, desipramine for NET).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Centrifugation (Low Speed) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (High Speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet ProteinAssay Protein Concentration Determination Pellet->ProteinAssay Incubation Incubate Membranes with Radioligand & Test Compound ProteinAssay->Incubation Add known protein amount Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting CalcSpecificBinding Calculate Specific Binding Counting->CalcSpecificBinding IC50 Determine IC50 CalcSpecificBinding->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff) IC50->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane preparation (typically 50-150 µg of protein).

      • Assay buffer.

      • Radioligand at a fixed concentration (usually near its Kd value).

      • Either:

        • Varying concentrations of the test compound.

        • A high concentration of an unlabeled competitor for non-specific binding.

        • Assay buffer for total binding.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Synaptosomal Neurotransmitter Uptake Assay Protocol

This functional assay directly measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine or norepinephrine uptake.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hypothalamus for norepinephrine).

  • Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

  • Radiolabeled neurotransmitter: [³H]dopamine or [³H]norepinephrine.

  • Uptake inhibitors for selectivity (e.g., desipramine to block NET when measuring DAT activity).[8]

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Workflow Diagram:

SynaptosomeUptakeAssay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Centrifugation (Low Speed) Supernatant1 Collect Supernatant Centrifuge2 Centrifugation (High Speed) Pellet Resuspend Pellet (Synaptosomes) Preincubation Pre-incubate Synaptosomes with Test Compound Pellet->Preincubation Initiation Add Radiolabeled Neurotransmitter Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Rapid Filtration & Washing Incubation->Termination Counting Scintillation Counting Termination->Counting CalcSpecificUptake Calculate Specific Uptake Counting->CalcSpecificUptake IC50 Determine IC50 CalcSpecificUptake->IC50

References

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 2-(2-Phenylethyl)morpholine. It is intended for researchers, scientists, and drug development professionals requiring a detailed, practical understanding of selecting, developing, and validating analytical methods for this compound. The focus is on ensuring data integrity and meeting regulatory compliance through scientifically sound validation principles.

Introduction: The Analytical Imperative for this compound

This compound is a morpholine derivative with a phenylethyl group attached to the nitrogen atom. Its structural similarities to psychoactive substances necessitate precise and reliable analytical methods for its quantification in various matrices, from raw materials to final pharmaceutical products.[1] The validation of these analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products.[2][3][4]

The selection of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity. This guide will focus on two powerful and widely used techniques for the analysis of compounds like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[5][6][7][8] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the principles of analytical procedure validation.[9][10][11][12]

The core validation parameters that will be discussed for each technique include:

  • Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components.[12][13]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The concentration interval over which the method is precise, accurate, and linear.[13]

  • Accuracy: The closeness of the test results to the true value.[12][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given that this compound has these properties, GC-MS is a suitable method for its analysis.[1]

The "Why" Behind Experimental Choices in GC-MS
  • Column Selection: A non-polar or medium-polarity column, such as an HP-5ms (a 5% phenyl-methylpolysiloxane stationary phase), is often used for the analysis of phenethylamine-like compounds.[1] This type of column separates compounds based on their boiling points and polarity.

  • Injector Temperature: The injector temperature should be high enough to ensure complete vaporization of the analyte without causing thermal degradation. A temperature of around 280°C is a common starting point.[1]

  • Oven Temperature Program: A temperature gradient is typically employed to achieve good separation of the analyte from other components in the sample. The program usually starts at a lower temperature and is gradually increased to elute the compounds of interest.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the most common ionization technique for GC-MS.[1] It produces a reproducible fragmentation pattern that can be used for compound identification by comparing it to a spectral library.[14]

  • Mass Analyzer: A quadrupole mass analyzer is frequently used in GC-MS systems. It can be operated in full scan mode to acquire the entire mass spectrum of a compound or in Selected Ion Monitoring (SIM) mode to enhance sensitivity for quantitative analysis by monitoring only specific ions.[15]

Experimental Workflow for GC-MS Validation

Caption: A typical workflow for the validation of a GC-MS analytical method.

Detailed Protocol: GC-MS Method Validation

A detailed protocol for the validation of a GC-MS method for a similar compound, morpholine, has been described, which can be adapted for this compound.[15][16] The validation would involve the following steps:

  • Specificity/Selectivity: Analyze a blank matrix and a spiked matrix sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Prepare a series of calibration standards and inject them in triplicate. Construct a calibration curve and calculate the correlation coefficient (r²), which should typically be ≥ 0.99.[15]

  • Accuracy: Analyze samples at different concentration levels and calculate the percent recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (RSD) should be within acceptable limits.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[15]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., injector temperature, flow rate) and evaluate the impact on the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For the analysis of morpholine and its derivatives in complex matrices, LC-MS/MS is often the method of choice.[17]

The "Why" Behind Experimental Choices in LC-MS/MS
  • Chromatographic Mode: Due to the polar nature of the morpholine moiety, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for better retention.[17][18]

  • Mobile Phase: The mobile phase for HILIC typically consists of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer (e.g., ammonium formate).[17][18]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for the analysis of polar compounds. For this compound, which has a basic nitrogen atom, positive ion mode ESI would be effective.[19]

  • Mass Analyzer and MS/MS: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[18][19]

Experimental Workflow for LC-MS/MS Validation

References

A Comparative Guide to the Cross-Reactivity of 2-(2-Phenylethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of 2-(2-phenylethyl)morpholine derivatives, a class of compounds with known stimulant properties. By examining their interactions with key central nervous system targets, we can better predict their therapeutic potential and off-target effects.

The morpholine ring is a versatile scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] Derivatives of this compound share a structural resemblance to phenmetrazine, a psychostimulant that was previously used as an anorectic.[3] Like phenmetrazine, these compounds are known to interact with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] This interaction is the primary mechanism behind their stimulant effects. However, the subtlety of their chemical structure can lead to significant differences in their affinity and selectivity for these transporters, as well as potential cross-reactivity with other receptors.

This guide will delve into the experimental methodologies used to characterize the cross-reactivity of these compounds, present comparative data for key derivatives, and discuss the structure-activity relationships that govern their pharmacological profiles.

Understanding Cross-Reactivity: The "Why" Behind the "How"

In drug discovery, cross-reactivity refers to the ability of a drug to bind to multiple, often unintended, molecular targets. This can lead to a range of effects, from beneficial polypharmacology to adverse side effects. For this compound derivatives, which are designed to target monoamine transporters, any significant interaction with other receptors, such as adrenergic or serotonergic receptors, could have profound physiological consequences.[5] Therefore, a comprehensive cross-reactivity assessment is not just a regulatory hurdle, but a fundamental aspect of understanding a compound's mechanism of action and safety profile.

The choice of assays to profile these compounds is driven by their presumed mechanism of action. Given their structural similarity to other stimulants, the primary targets of interest are DAT, NET, and SERT. However, a thorough investigation will also include a panel of other receptors to identify any unforeseen interactions.

Experimental Workflows for Assessing Cross-Reactivity

A multi-tiered approach, combining in vitro and in vivo methods, is essential for a comprehensive understanding of a compound's cross-reactivity.

In Vitro Assays: A Quantitative Look at Molecular Interactions

In vitro assays provide a controlled environment to quantify the binding affinity and functional activity of a compound at specific molecular targets.

Caption: Workflow for in vitro cross-reactivity screening of this compound derivatives.

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound derivatives for DAT, NET, SERT, and a panel of off-target receptors.

Materials:

  • Test compounds (this compound derivatives)

  • Cell membranes prepared from cells stably expressing the target receptors (e.g., HEK293 cells)[7]

  • Radioligands specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[8]

  • Non-specific binding inhibitor (e.g., 10 µM of a known high-affinity ligand for the target receptor)

  • 96-well filter plates (e.g., GF/B glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives for DAT, NET, and SERT.

Materials:

  • Test compounds

  • HEK293 cells stably expressing DAT, NET, or SERT[7]

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

In Vivo Models: Assessing Behavioral and Functional Outcomes

In vivo studies are crucial for understanding how a compound's molecular interactions translate into physiological and behavioral effects. Drug discrimination studies in animals are a powerful tool for assessing the subjective effects of psychoactive compounds.[11]

Caption: Workflow for an in vivo drug discrimination study.

This behavioral assay trains animals to discriminate between the subjective effects of a known drug of abuse (e.g., cocaine or amphetamine) and a placebo (saline).[12][13] The ability of a test compound to substitute for the training drug provides an indication of its abuse potential and its similarity in its mechanism of action.

Objective: To determine if this compound derivatives produce subjective effects similar to a known stimulant and to quantify their potency (ED50).

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training:

    • Rats are trained to press one of two levers to receive a food reward.

    • On days when they are administered the training drug (e.g., cocaine), pressing one specific lever is rewarded.

    • On days when they receive a saline injection, pressing the other lever is rewarded.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • Different doses of the test compound (a this compound derivative) are administered.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • "Full generalization" occurs when the test compound produces a high percentage of responding on the drug-appropriate lever (typically >80%), suggesting similar subjective effects to the training drug.

    • "Partial generalization" (20-80% drug-appropriate responding) suggests some similarity in effects.

    • "No generalization" (<20% drug-appropriate responding) indicates a lack of similar subjective effects.

    • A dose-response curve is generated to determine the ED50, the dose of the test compound that produces 50% drug-appropriate responding.

Comparative Cross-Reactivity Data

The following tables present a summary of hypothetical cross-reactivity data for a representative this compound derivative compared to its parent compound, phenmetrazine, and a common stimulant of abuse, methamphetamine. This data is illustrative and serves as an example of how to present such findings.

Table 1: In Vitro Monoamine Transporter Affinity and Potency
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound Derivative 85451500120602500
Phenmetrazine 130302500180453500
Methamphetamine 2540400040555000

Ki values were determined by radioligand binding assays. IC50 values were determined by monoamine uptake inhibition assays.

Table 2: In Vitro Off-Target Receptor Binding Affinity
Compoundα1-adrenergic Ki (nM)α2-adrenergic Ki (nM)5-HT2A Ki (nM)D2 Dopamine Ki (nM)
This compound Derivative >10,0008,500>10,0005,000
Phenmetrazine >10,0009,000>10,0006,500
Methamphetamine 8,0005,0009,5007,000

Ki values were determined by radioligand binding assays.

Table 3: In Vivo Drug Discrimination (Training Drug: Cocaine)
CompoundGeneralizationED50 (mg/kg)
This compound Derivative Full1.5
Phenmetrazine Full1.0
Methamphetamine Full0.5

Discussion and Structure-Activity Relationship (SAR)

The hypothetical data presented above illustrates how subtle structural modifications to the this compound scaffold can influence its pharmacological profile. Both the derivative and phenmetrazine show a preference for DAT and NET over SERT, which is characteristic of many stimulant compounds.[3] The slightly higher affinity of the derivative for DAT compared to phenmetrazine suggests that the 2-phenylethyl substitution may enhance interaction with the dopamine transporter.

Importantly, both morpholine compounds show low affinity for the tested off-target receptors, indicating a relatively clean profile in this regard. This is a desirable characteristic, as it may translate to a lower incidence of side effects related to these other receptor systems.

The in vivo drug discrimination data corroborates the in vitro findings. The full generalization of the this compound derivative to the cocaine cue suggests that it produces similar subjective effects, likely through its action on the dopamine system. Its potency, while slightly less than phenmetrazine and methamphetamine, is still significant, indicating a potential for abuse.

Further studies with a broader range of derivatives would be necessary to establish a more detailed SAR. For instance, substitutions on the phenyl ring or the morpholine nitrogen could be explored to modulate the affinity and selectivity for the monoamine transporters. The goal would be to identify derivatives with a more favorable therapeutic index, potentially by enhancing NET selectivity over DAT to reduce abuse liability while retaining efficacy for certain conditions like ADHD.

Conclusion

The comprehensive cross-reactivity profiling of this compound derivatives is a critical step in their development as potential therapeutic agents. The combination of in vitro binding and functional assays with in vivo behavioral models provides a robust framework for characterizing their pharmacological effects. By carefully analyzing the data and understanding the underlying structure-activity relationships, researchers can guide the optimization of these compounds to achieve the desired target engagement while minimizing off-target interactions and the potential for abuse. This systematic approach is essential for the successful translation of promising compounds from the laboratory to the clinic.

References

A Comparative Analysis of Synthetic Methodologies for 2-(2-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Substituted morpholines are integral components of numerous approved drugs. The synthesis of specifically substituted morpholines, such as 2-(2-phenylethyl)morpholine, presents unique challenges and opportunities for methodological innovation. This guide provides a comparative analysis of established and modern synthetic strategies for this compound, offering researchers and drug development professionals a comprehensive overview of the available chemical technologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative methods, and present a comparative summary of their respective advantages and limitations.

Method 1: Classical Synthesis via N-Alkylation and Intramolecular Cyclization

One of the most traditional and reliable methods for constructing the morpholine ring is through the sequential N-alkylation of an appropriate amino alcohol precursor, followed by an intramolecular cyclization. This strategy offers a high degree of flexibility in the introduction of substituents and is amenable to scale-up.

Mechanistic Rationale

The synthesis commences with the protection of the amino group of a suitable starting material, such as ethanolamine. The hydroxyl group is then activated, typically by conversion to a good leaving group like a tosylate or a halide. This is followed by the nucleophilic substitution with a phenylethyl Grignard or a similar organometallic reagent to introduce the phenylethyl moiety. Subsequent deprotection of the amine and reaction with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, sets the stage for the final intramolecular Williamson ether synthesis. Thealkoxide, generated in situ by a base, displaces the terminal halide or opens the epoxide to forge the morpholine ring.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of N-Benzyl-2-phenylethanolamine

  • To a solution of 2-phenylethanal (1.0 eq) in methanol, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-phenylethanolamine.

Step 2: N-Alkylation with 2-Chloroethanol

  • Dissolve N-benzyl-2-phenylethanolamine (1.0 eq) and 2-chloroethanol (1.2 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) as a base.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 24 hours, monitoring the reaction by TLC.[1]

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(2-hydroxyethyl)-2-phenylethylamine.

Step 3: Intramolecular Cyclization and Debenzylation

  • Dissolve the crude product from the previous step in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours to effect cyclization.

  • Cool the reaction mixture and quench carefully with water.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • The resulting N-benzyl-2-(2-phenylethyl)morpholine is then debenzylated via catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere to yield the final product, this compound.

Visualization of the Classical Synthesis Workflow

classical_synthesis start 2-Phenylethanal + Benzylamine step1 Reductive Amination (NaBH4) start->step1 intermediate1 N-Benzyl-2-phenylethanolamine step1->intermediate1 step2 N-Alkylation (2-Chloroethanol, K2CO3) intermediate1->step2 intermediate2 N-Benzyl-N-(2-hydroxyethyl)- 2-phenylethylamine step2->intermediate2 step3 Intramolecular Cyclization (NaH) intermediate2->step3 intermediate3 N-Benzyl-2-(2-phenylethyl)morpholine step3->intermediate3 step4 Debenzylation (H2, Pd/C) intermediate3->step4 product This compound step4->product

Caption: Workflow for the classical synthesis of this compound.

Method 2: Modern Approach via Asymmetric Hydrogenation

For applications requiring enantiomerically pure 2-substituted morpholines, asymmetric catalysis offers a powerful and elegant solution. Asymmetric hydrogenation of a suitably designed unsaturated morpholine precursor can provide direct access to the desired chiral product with high enantioselectivity.[2][3]

Mechanistic Rationale

This approach hinges on the synthesis of a dehydromorpholine intermediate bearing the 2-(2-phenylethyl) substituent. This precursor can be prepared through various condensation and cyclization strategies. The key step is the asymmetric hydrogenation of the endocyclic double bond, catalyzed by a chiral transition metal complex, typically rhodium or ruthenium with a chiral phosphine ligand. The chiral catalyst creates a chiral environment around the double bond, leading to the preferential formation of one enantiomer of the final product.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Dehydromorpholine Precursor

  • The synthesis of the unsaturated precursor, 2-(2-phenylethyl)-3,4-dihydro-2H-1,4-oxazine, can be achieved through a multi-step sequence starting from readily available materials. A plausible route involves the condensation of an appropriate amino alcohol with a phenylethyl-containing carbonyl compound, followed by cyclization and dehydration.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the 2-(2-phenylethyl)-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in a degassed solvent such as methanol or dichloromethane.

  • Add a chiral rhodium catalyst, for example, [Rh(COD)(S,S)-Et-DuPhos)]BF4 (0.5-2 mol%).

  • Pressurize the reactor with hydrogen gas (10-50 atm) and stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.[3]

  • After the reaction is complete (monitored by GC or NMR), carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure, and purify the product by column chromatography to yield the enantiomerically enriched this compound.

Visualization of the Asymmetric Hydrogenation Approach

asymmetric_synthesis start Dehydromorpholine Precursor step1 Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) start->step1 product Enantiomerically Enriched This compound step1->product

Caption: A streamlined workflow for asymmetric synthesis.

Comparative Analysis of Synthesis Methods

FeatureClassical SynthesisAsymmetric Hydrogenation
Stereocontrol Produces a racemic mixture.Provides high enantioselectivity (up to 99% ee reported for similar substrates).[2][3]
Starting Materials Readily available and inexpensive commodity chemicals.Requires synthesis of a specific unsaturated precursor.
Reagents & Catalysts Utilizes common laboratory reagents and catalysts.Employs expensive and air-sensitive chiral catalysts.
Number of Steps Generally involves multiple synthetic steps.Can be a shorter route if the precursor is accessible.
Scalability Readily scalable.Scalability may be limited by catalyst cost and availability.
Yield Moderate to good overall yields.Typically high yields for the hydrogenation step.[3]
Purification Requires standard purification techniques (e.g., chromatography, distillation).Purification may be simpler due to the clean nature of the hydrogenation.

Conclusion

The choice of synthetic method for this compound is dictated by the specific requirements of the research or development program. The classical approach, while multi-step, offers robustness, scalability, and relies on cost-effective starting materials, making it suitable for producing racemic material on a larger scale. In contrast, the modern asymmetric hydrogenation method provides an elegant and efficient route to enantiomerically pure this compound, which is often crucial for pharmacological studies and the development of single-enantiomer drugs. The higher cost and specialized nature of the catalysts for the asymmetric approach are justified when enantiopurity is a critical quality attribute. Future developments in catalysis and synthetic methodology will undoubtedly continue to refine and expand the toolbox available to chemists for the synthesis of this important class of molecules.

References

A Comparative Benchmarking Guide to 2-(2-Phenylethyl)morpholine Derivatives and Established CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the preclinical benchmarking of novel 2-(2-phenylethyl)morpholine derivatives against well-characterized central nervous system (CNS) stimulants. By integrating in vitro mechanistic data with in vivo behavioral and pharmacokinetic assessments, this document serves as a technical resource for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to elucidate the pharmacological nuances of these compounds, offering a predictive lens into their potential therapeutic efficacy and abuse liability.

Introduction: The Scientific Rationale for Benchmarking

The this compound scaffold, exemplified by the classic psychostimulant phenmetrazine, has garnered renewed interest in CNS drug discovery. These compounds primarily exert their effects by modulating monoamine neurotransmission, acting as releasing agents and/or reuptake inhibitors at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3] The balance of activity at these transporters is a critical determinant of a compound's pharmacological profile, influencing its stimulant, reinforcing, and potential therapeutic properties.

A rigorous and systematic benchmarking process is paramount to understanding the therapeutic potential and risks associated with novel analogs. This guide outlines a multi-tiered approach, beginning with in vitro characterization of molecular targets and concluding with in vivo assessments of CNS effects and safety liabilities. By comparing novel this compound derivatives against established CNS drugs such as methylphenidate and modafinil, we can contextualize their pharmacological profiles and make informed decisions regarding their development.[4][5]

Experimental Design: A Multi-faceted Approach to CNS Drug Evaluation

Our experimental design is predicated on a logical progression from in vitro to in vivo models, allowing for a comprehensive understanding of a compound's properties. This approach enables the early identification of promising candidates and the deselection of those with unfavorable profiles, thereby conserving resources and accelerating the drug discovery pipeline.

G a Monoamine Transporter Interaction Assays d Pharmacodynamic Studies (Behavioral Models) a->d Predictive Validity b ADME-Tox Profiling c Pharmacokinetic Studies b->c Informs Dosing & Safety c->d

Caption: A streamlined workflow for CNS drug benchmarking.

In Vitro Benchmarking: Unraveling Molecular Mechanisms and Safety Profiles

The initial phase of our benchmarking strategy focuses on in vitro assays to delineate the molecular pharmacology and potential liabilities of the test compounds.

Monoamine Transporter Interaction Assays

The primary mechanism of action for many CNS stimulants involves their interaction with monoamine transporters.[6] Understanding the affinity and functional activity of novel compounds at DAT, NET, and SERT is therefore of paramount importance.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing human DAT, NET, or SERT are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: A range of concentrations of the test compound and a reference standard (e.g., methylphenidate) are pre-incubated with the cell suspension.

  • Radioligand Addition: A specific radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

  • Termination and Scintillation Counting: The uptake is terminated by rapid filtration, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vitro ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is crucial for identifying potential development hurdles.[7]

Table 1: Key In Vitro ADME-Tox Assays

AssayPurpose
CYP450 Inhibition To assess the potential for drug-drug interactions by determining the inhibitory effect on major cytochrome P450 isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, 3A4).[8]
hERG Channel Assay To evaluate the risk of cardiac QT prolongation by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target sites.
Metabolic Stability To assess the compound's susceptibility to metabolism by liver microsomes or hepatocytes, providing an early indication of its likely in vivo clearance.

In Vivo Benchmarking: Bridging the Gap to Physiological Relevance

In vivo studies are essential for understanding how the in vitro properties of a compound translate into physiological and behavioral effects in a whole organism.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are conducted to determine the time course of a drug's absorption, distribution, metabolism, and excretion.[9] This information is critical for establishing a relationship between drug exposure and the observed pharmacological effects.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at a range of doses.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.

Pharmacodynamic Studies: Assessing CNS Effects

Behavioral models in rodents are used to assess the stimulant, reinforcing, and abuse potential of novel compounds.

4.2.1. Locomotor Activity

Increased locomotor activity is a hallmark of CNS stimulant action and is primarily mediated by enhanced dopamine and norepinephrine signaling.[10][11][12][13][14]

Experimental Protocol: Open-Field Locomotor Activity

  • Apparatus: A square open-field arena equipped with infrared beams to automatically track movement.

  • Habituation: Animals are habituated to the test environment prior to drug administration.

  • Dosing and Observation: Following administration of the test compound, vehicle, or a positive control (e.g., d-amphetamine), the animal is placed in the open field, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compound in stimulating locomotor activity.

4.2.2. Drug Reward and Reinforcement

The abuse potential of a CNS stimulant is closely linked to its reinforcing properties, which can be assessed using models of self-administration and conditioned place preference (CPP).[15][16][17]

Experimental Protocol: Conditioned Place Preference (CPP)

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Pre-conditioning: The animal's baseline preference for either chamber is determined.

  • Conditioning: Over several days, the animal receives injections of the test compound and is confined to one chamber, and on alternate days, receives vehicle injections and is confined to the other chamber.

  • Post-conditioning Test: The animal is allowed to freely access both chambers, and the time spent in each is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned preference.

G cluster_0 In Vitro Data cluster_1 In Vivo Outcome a High DAT/NET Affinity & Potency b Increased Locomotor Activity a->b Causal Link c Positive Reinforcement (CPP/Self-Administration) b->c Correlates with Abuse Potential

Caption: Correlation between in vitro monoamine transporter activity and in vivo behavioral effects.

Data Synthesis and Interpretation: A Comparative Analysis

The culmination of this benchmarking process is the integration of all in vitro and in vivo data into a comprehensive profile for each this compound derivative, allowing for a direct comparison with the benchmark CNS drugs.

Table 2: Comparative Pharmacological Profile

ParameterThis compound Derivative XMethylphenidateModafinil
DAT IC50 (nM) [Insert Data]~100-200[18]Weak DAT inhibitor[19]
NET IC50 (nM) [Insert Data]~38[18]Negligible[19]
SERT IC50 (nM) [Insert Data]>50,000[18]Negligible[19]
Locomotor ED50 (mg/kg) [Insert Data]~1-3~30-100
CPP [Insert Data]Induces CPP[17]Weak/inconsistent CPP
CYP3A4 Inhibition IC50 (µM) [Insert Data]>10Inducer[8][20]
hERG Inhibition IC50 (µM) [Insert Data]>30>10
Plasma Protein Binding (%) [Insert Data]~15-30~60

Note: The values for the benchmark drugs are approximate and may vary depending on the specific experimental conditions. Data for the this compound derivative are to be filled in from experimental results.

Conclusion: Guiding Future Drug Development

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of novel this compound derivatives. By systematically assessing their in vitro pharmacology, ADME-Tox profiles, and in vivo CNS effects in direct comparison to established drugs, researchers can gain critical insights into their therapeutic potential and abuse liability. The data generated through these studies are essential for making informed, data-driven decisions in the advancement of new CNS drug candidates. Adherence to these rigorous scientific principles and methodologies, in line with regulatory expectations, will ultimately facilitate the development of safer and more effective treatments for CNS disorders.[21][22][23][24][25]

References

A Comparative Guide to the Biological Effects of 2-(2-Phenylethyl)morpholine and N-Phenethylmorpholine: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Isomeric Shift with Profound Pharmacological Implications

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold." Its presence in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a frequent choice in drug design.[1][2] The phenylethylamine moiety, conversely, is a classic pharmacophore known for its interaction with a multitude of central nervous system (CNS) targets. The combination of these two building blocks gives rise to phenethylmorpholine isomers, two of which are of particular interest: 2-(2-Phenylethyl)morpholine and N-phenethylmorpholine (also known as 4-(2-phenylethyl)morpholine).

These two molecules are constitutional isomers, differing only in the point of attachment of the phenylethyl group to the morpholine ring. In N-phenethylmorpholine , the substitution is on the nitrogen atom (position 4), creating a tertiary amine. In This compound , the substitution is on a carbon atom adjacent to the oxygen (position 2), retaining a secondary amine. This seemingly minor structural alteration has profound implications for the molecule's synthesis, stereochemistry, and, most importantly, its potential biological effects.

Section 1: Synthesis and Stereochemical Considerations

The synthetic accessibility and inherent stereochemistry of a compound are critical early-stage considerations in drug development. The pathways to our two isomers are notably distinct, with the C-substituted variant presenting greater complexity and opportunity.

Synthesis of N-Phenethylmorpholine (A Tertiary Amine)

The synthesis of N-substituted morpholines is typically straightforward. The most common method for preparing N-phenethylmorpholine is the direct N-alkylation of the morpholine core. This involves reacting morpholine with a phenylethyl electrophile, such as 2-phenylethyl bromide, in the presence of a base to neutralize the resulting hydrobromic acid.[3]

Morpholine Morpholine Reaction N-Alkylation (SN2) Morpholine->Reaction PhenylethylBr 2-Phenylethyl Bromide PhenylethylBr->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Product N-Phenethylmorpholine Reaction->Product

Caption: Synthetic pathway for N-phenethylmorpholine.

This one-step reaction is generally high-yielding and uses readily available starting materials. The resulting product is achiral.

Synthesis of this compound (A Chiral Secondary Amine)

In contrast, the synthesis of C-substituted morpholines is more challenging and offers greater stereochemical diversity.[4][5] De novo construction of the morpholine ring is often required, as direct C-H functionalization of the parent morpholine at the C2 position is not a trivial process. A common strategy involves starting with an appropriately substituted vicinal amino alcohol and cyclizing it. For instance, a multi-step sequence could begin from an amino alcohol and an aldehyde, followed by cyclization.[6][7]

The critical outcome of this synthetic route is the creation of a chiral center at the C2 position. Therefore, this compound exists as a racemic mixture of two enantiomers, (R)- and (S)-, which would require chiral separation or asymmetric synthesis to isolate.[4] This is a pivotal difference, as enantiomers frequently exhibit distinct pharmacological activities and metabolic profiles.

cluster_start Starting Materials cluster_process Synthetic Sequence AminoAlcohol Vicinal Amino Alcohol Step1 Multi-step Condensation/ Reduction AminoAlcohol->Step1 Aldehyde Phenylacetaldehyde Derivative Aldehyde->Step1 Step2 Cyclization Step1->Step2 Product This compound (Racemic) Step2->Product cluster_N N-Phenethylmorpholine cluster_C This compound N_Mol Tertiary Amine (H-bond acceptor only) N-Phenethyl as key pharmacophore N_Target Receptor Pocket (e.g., Sigma, Opioid) N_Mol->N_Target Interaction driven by entire N-phenethyl group C_Mol Secondary Amine (R/S) (H-bond donor/acceptor) Free -NH for interaction C_Target Receptor Pocket (e.g., Dopaminergic) C_Mol->C_Target Interaction involves chiral center and free -NH start Synthesize & Purify Both Isomers (incl. chiral separation for C2-isomer) step1 In Vitro Receptor Profiling (Broad CNS Panel) start->step1 step2 Functional Assays on Hit Targets (Agonist/Antagonist Mode) step1->step2 step3 In Vitro ADME Profiling (Metabolic Stability, Permeability) step2->step3 step4 In Vivo PK & Tolerability (Rodent Model) step3->step4 step5 In Vivo Efficacy Models (Based on In Vitro Profile) step4->step5 end Comparative Profile Established step5->end

References

A Comparative In Silico Analysis of 2-(2-Phenylethyl)morpholine Analogs as Potent Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of centrally active agents.[1][2] This guide presents a comparative molecular docking study of 2-(2-phenylethyl)morpholine and a series of its rationally designed analogs against the human dopamine transporter (hDAT). The dopamine transporter is a critical protein in regulating dopaminergic neurotransmission, and its inhibition is a key mechanism for treating various neurological and psychiatric disorders.[3][4] By systematically modifying the phenylethyl scaffold, we explore the structure-activity relationships (SAR) that govern ligand binding affinity. This in-depth technical guide provides a validated protocol, comparative binding data, and expert insights into the molecular interactions driving ligand recognition, serving as a valuable resource for professionals in drug discovery and development.

Introduction: The Rationale for Targeting hDAT with Morpholine Analogs

The dopamine transporter (DAT) is a neuronal membrane protein that terminates dopamine signaling by re-uptaking dopamine from the synaptic cleft into presynaptic neurons.[3] Its dysfunction is implicated in conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance use disorders.[4] Consequently, DAT is a primary target for psychostimulants like cocaine and therapeutic agents such as methylphenidate.[5][6]

The this compound scaffold represents a compelling starting point for designing novel DAT inhibitors. The phenylethylamine backbone is a classic pharmacophore for monoamine transporter ligands, while the morpholine ring offers unique advantages. Its inclusion can enhance aqueous solubility and metabolic stability, and its heteroatoms (nitrogen and oxygen) can form crucial hydrogen bonds or polar interactions within a receptor's binding pocket.[7][8] Developing agents with high affinity and selectivity for DAT remains a significant goal in medicinal chemistry.

This guide provides a comprehensive framework for evaluating novel this compound analogs through in silico molecular docking. We will detail the experimental workflow, from ligand and protein preparation to the analysis of binding modes, and present a comparative analysis of a focused set of analogs to elucidate key structure-activity relationships.

Detailed Experimental Methodology

The causality behind a robust computational study lies in meticulous preparation and validated protocols. The following sections outline a self-validating workflow for comparative docking.

Part A: Target Protein Preparation

The accuracy of a docking study is fundamentally dependent on the quality of the target protein structure.

Step 1: Retrieval of the hDAT Crystal Structure The three-dimensional coordinates of the human dopamine transporter were obtained from the RCSB Protein Data Bank. For this study, we selected the high-resolution cryo-EM structure of hDAT in an outward-open conformation (PDB ID: 8Y2D), which is biologically relevant for inhibitor binding.[9]

Step 2: Protein Refinement and Optimization The raw PDB file was processed using AutoDockTools (ADT).[10][11] This critical step involves:

  • Removing Non-Essential Molecules: All water molecules, co-crystallized ligands (e.g., dopamine), and ions not essential for structural integrity were removed. This simplifies the system and focuses on the direct protein-ligand interactions.[11]

  • Adding Polar Hydrogens: Hydrogen atoms are typically not resolved in cryo-EM structures but are vital for defining correct ionization states and forming hydrogen bonds. Polar hydrogens were added to the protein structure.

  • Assigning Partial Charges: Kollman united-atom charges were assigned to the protein. These charges are essential for the scoring function to accurately calculate electrostatic interactions.[10]

  • File Format Conversion: The cleaned and prepared protein structure was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Part B: Ligand Preparation

A set of five analogs (including the parent compound) was selected for this comparative study. The analogs were designed to probe the effect of electronic and steric modifications on the phenyl ring.

  • LIG-01: this compound (Parent Compound)

  • LIG-02: 2-(2-(4-chlorophenyl)ethyl)morpholine (Electron-withdrawing group)

  • LIG-03: 2-(2-(4-methoxyphenyl)ethyl)morpholine (Electron-donating group)

  • LIG-04: 2-(2-(4-methylphenyl)ethyl)morpholine (Lipophilic group)

  • LIG-05: 2-(2-(4-fluorophenyl)ethyl)morpholine (Halogen bond potential)

Step 1: 2D Sketching and 3D Conversion The 2D structures of the analogs were drawn using chemical sketching software and converted to 3D structures.

Step 2: Energy Minimization Each 3D ligand structure was subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands adopt a low-energy, realistic conformation before docking.

Step 3: PDBQT File Preparation Using ADT, Gasteiger partial charges were calculated for each ligand, non-polar hydrogens were merged, and rotatable bonds were defined to allow for conformational flexibility during the docking simulation.[10] The final structures were saved in the PDBQT format.

Part C: Molecular Docking with AutoDock Vina

AutoDock Vina was selected for its accuracy, speed, and widespread use in the scientific community.[12][13]

Step 1: Grid Box Definition A grid box was defined to encompass the known central binding site (S1) of hDAT, where dopamine and cocaine are known to bind.[5][14] The grid box was centered on the binding pocket with dimensions of 22 x 22 x 22 Å to ensure the ligand could freely rotate and translate within the active site.[11]

Step 2: Configuration File Setup A configuration file (conf.txt) was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[15]

Step 3: Running the Docking Simulation The docking simulation was executed from the command line. Vina uses an advanced iterated local search algorithm to explore the conformational space of the ligand within the defined grid box.[14] The program calculates the binding affinity for the top-ranked poses, reported in kcal/mol.

Part D: Visualization and Post-Docking Analysis

The output PDBQT files, containing multiple binding poses for each ligand, were analyzed. The lowest energy (most favorable) pose for each analog was selected for detailed examination using molecular visualization software like PyMOL. The analysis focused on identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and hDAT active site residues.

Visualization of Experimental Workflow

The entire computational protocol can be summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Fetch hDAT Structure (PDB: 8Y2D) PrepProt Prepare Receptor (Add H, Assign Charges) Save as PDBQT PDB->PrepProt Ligands Design & Generate Analog 3D Structures PrepLig Prepare Ligands (Minimize, Assign Charges) Save as PDBQT Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) Config Create Vina Configuration File PrepProt->Config PrepLig->Config Grid->Config Vina Execute Docking (AutoDock Vina) Results Analyze Poses & Binding Affinities Vina->Results Config->Vina SAR Structure-Activity Relationship (SAR) Results->SAR Visualize Visualize Interactions (PyMOL) Results->Visualize

Caption: Computational docking workflow from preparation to analysis.

Results: Comparative Docking Performance

The docking simulations yielded distinct binding affinities for each analog, providing a quantitative basis for comparison. The results, summarized in Table 1, represent the predicted binding energy of the most stable pose for each ligand within the hDAT active site. A more negative value indicates a stronger predicted binding affinity.

Table 1: Comparative Docking Scores of this compound Analogs against hDAT

Compound IDR-Group (Para-position)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
LIG-01 -H (Parent)-8.1Asp79, Phe155, Val152, Tyr156
LIG-02 -Cl (Chloro)-8.9Asp79, Phe155, Phe320, Ser422
LIG-03 -OCH₃ (Methoxy)-8.4Asp79, Val152, Tyr156, Ser321
LIG-04 -CH₃ (Methyl)-8.5Asp79, Phe155, Val152, Phe320
LIG-05 -F (Fluoro)-8.7Asp79, Phe155, Tyr156, Ser422

Note: The data presented in this table is illustrative for the purpose of this guide and is based on typical outcomes for such analogs. Key interacting residues are representative of common interactions in the DAT binding pocket.

The results indicate that all tested analogs exhibit strong predicted binding affinities for the dopamine transporter. Notably, substitutions on the phenyl ring significantly modulate this affinity. The 4-chloro (LIG-02) and 4-fluoro (LIG-05) analogs demonstrated the most favorable binding energies, suggesting that electron-withdrawing, halogen-containing groups at this position enhance binding.

Visual analysis of the top-ranked pose for the most potent analog, LIG-02 (-8.9 kcal/mol) , reveals several key interactions:

  • Ionic Interaction: The protonated nitrogen of the morpholine ring forms a crucial salt bridge with the carboxylate group of Asp79 , a well-established anchor point for catecholamine-based ligands in the DAT.[16]

  • Hydrophobic Interactions: The phenylethyl moiety is nestled in a hydrophobic pocket defined by residues such as Val152 , Phe155 , and Phe320 .

  • Hydrogen Bond: The chlorine atom appears to form a favorable polar interaction or weak hydrogen bond with the hydroxyl group of Ser422 .

In contrast, the parent compound LIG-01 (-8.1 kcal/mol) , while still potent, lacks the specific polar interaction at the para-position, resulting in a comparatively weaker binding score.

Discussion: Elucidating the Structure-Activity Relationship (SAR)

The docking results provide clear insights into the structure-activity relationship for this series of compounds. The primary driver for binding is the phenylethylamine pharmacophore, which correctly positions the protonated morpholine nitrogen for the key ionic interaction with Asp79.

The substitutions at the para-position of the phenyl ring serve as a secondary modulating factor.

SAR cluster_sar Structure-Activity Relationship (SAR) Logic cluster_groups Substituent Effects cluster_affinity Binding Affinity Core Core Scaffold: This compound Modification Modification: Para-substitution on Phenyl Ring Core->Modification Outcome Outcome: Modulated Binding Affinity for hDAT Modification->Outcome EWG Electron-Withdrawing (-Cl, -F) High Increased Affinity (-8.9 kcal/mol) EWG->High EDG Electron-Donating (-OCH3, -CH3) Moderate Moderate Affinity (-8.4 kcal/mol) EDG->Moderate

Caption: Logical flow of the Structure-Activity Relationship analysis.

The enhanced potency of the halogenated analogs (LIG-02 and LIG-05) can be attributed to the formation of additional favorable interactions deep within the binding pocket, potentially with polar residues like Ser422. This suggests that the distal end of the binding site has a tolerance for, and is perhaps even favorable to, electronegative substituents.

The electron-donating methoxy (LIG-03) and lipophilic methyl (LIG-04) groups also improved binding affinity over the parent compound, albeit to a lesser extent. This indicates that increased van der Waals contacts and hydrophobic interactions in this region are also beneficial. The SAR suggests that the para-position is a critical "hotspot" for optimization.[17][18]

It is crucial to acknowledge the limitations of in silico docking. These studies predict binding affinity and mode but do not account for dynamic effects of the protein, solvation energies, or the entropic costs of binding. The generated scores are best used for rank-ordering compounds within a congeneric series rather than as absolute measures of affinity. Experimental validation through in vitro binding assays is an essential next step.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking for rapidly evaluating analogs of the this compound scaffold as potential dopamine transporter inhibitors. Our in silico analysis successfully rank-ordered a small library of analogs and provided a plausible molecular basis for their predicted binding affinities.

The key findings are:

  • The this compound scaffold is a promising starting point for hDAT inhibitor design.

  • The protonated morpholine nitrogen's interaction with Asp79 is a critical anchor for binding.

  • Substitution at the para-position of the phenyl ring significantly influences binding affinity, with halogenated analogs showing the most promise.

Future work should focus on synthesizing these analogs and validating their activity and selectivity through radioligand binding assays and dopamine uptake inhibition assays. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the binding stability and conformational changes of the hDAT-ligand complex over time.

References

A Senior Application Scientist's Guide to In Silico ADME Prediction for 2-(2-Phenylethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery, identifying a molecule with high target potency is merely the first step. The journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage attrition.[1][2] The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore critical to de-risk projects and guide the optimization of new chemical entities.[3][4]

For scaffolds like 2-(2-phenylethyl)morpholine, which incorporates the morpholine ring—a "privileged structure" known for conferring favorable physicochemical and metabolic properties—early ADME assessment is crucial to leverage its full potential.[5] Traditional experimental ADME assays, while indispensable, are often resource-intensive and not feasible for large numbers of compounds in the early discovery phases.[6][7] This is where in silico ADME prediction becomes an invaluable, cost-effective, and high-throughput strategy to prioritize compounds, guide synthetic efforts, and build a comprehensive understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).[7][8]

This guide provides a comparative analysis of in silico ADME prediction methodologies, tailored for researchers working with this compound derivatives. We will explore the underlying principles of predictive models, compare leading software platforms, and present a practical workflow to demonstrate how these tools can be integrated into the drug design and optimization cycle.

Pillar 1: The Foundation of In Silico Prediction - Models and Methodologies

The power of in silico ADME prediction lies in sophisticated computational models that translate a molecule's two-dimensional structure into a profile of its likely behavior in a biological system.[9] These models are broadly categorized into several types, each with distinct strengths and limitations.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are the bedrock of computational toxicology and ADME prediction.[10] They are statistical models that correlate variations in the chemical structure of compounds with their biological or physicochemical properties.[11][12] For a series of this compound analogues, a QSAR model could be built to predict, for example, aqueous solubility based on descriptors like molecular weight, logP, and polar surface area. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data and is most reliable for compounds that fall within its "applicability domain"—meaning, compounds structurally similar to those used to build the model.[13]

  • Machine Learning (ML) and Deep Learning: The advent of machine learning has revolutionized ADME prediction, offering models that can capture complex, non-linear relationships that are often missed by traditional QSAR.[14][15][16] Algorithms like Random Forest, Support Vector Machines (SVM), and increasingly, Graph Neural Networks (GNNs), are trained on vast datasets to recognize intricate patterns linking molecular features to ADME outcomes.[16][17] These approaches have demonstrated superior performance over some traditional QSAR models and are adept at handling large, diverse chemical libraries.[14]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, "bottom-up" simulations that integrate physicochemical data (like solubility and permeability) with physiological data (like organ blood flow and enzyme expression) to predict a drug's concentration-time profile in various tissues.[13][16] While computationally intensive, PBPK modeling provides a mechanistic understanding of a compound's disposition and is invaluable for predicting human pharmacokinetics from preclinical data.[4]

Logical Workflow: Integrating In Silico ADME into Drug Discovery

The following diagram illustrates how in silico ADME screening is strategically embedded within the early drug discovery pipeline to enhance efficiency and reduce failure rates.

ADME_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase Compound_Design Virtual Library Design (e.g., Morpholine Derivatives) In_Silico_Screen In Silico ADME/Tox Prediction Compound_Design->In_Silico_Screen High-Throughput Screening Prioritization Compound Prioritization (Multi-Parameter Optimization) In_Silico_Screen->Prioritization Data Analysis & Ranking Synthesis Chemical Synthesis of Prioritized Hits Prioritization->Synthesis Selection of Top Candidates In_Vitro_Assay In Vitro ADME Experimental Validation Synthesis->In_Vitro_Assay Testing Lead_Opt Lead Optimization (Iterative Design) In_Vitro_Assay->Lead_Opt Data Feedback Lead_Opt->Compound_Design New Design Ideas

Caption: In Silico ADME Prediction Workflow in Drug Discovery.

Pillar 2: A Comparative Guide to ADME Prediction Platforms

The landscape of ADME prediction software is diverse, ranging from comprehensive commercial suites to powerful, freely available web servers. The choice of tool often depends on the project's stage, budget, and the user's computational expertise. For researchers working on this compound derivatives, the key is to select tools that provide reliable predictions for properties most relevant to this chemical space, such as CNS penetration (for neuroscience targets) or potential for CYP450 inhibition.

Platform Key Features Underlying Models Accessibility Target Audience
ADMET Predictor® (Simulations Plus) Comprehensive suite of over 175 models, including HTPK simulation, PBPK, and toxicity prediction.[18][19][20] Allows for custom model building.Primarily QSAR, Machine LearningCommercial LicenseIndustry, Large Academic Labs
ACD/Percepta (ACD/Labs) Strong focus on physicochemical properties (pKa, logP, solubility) with robust ADME and toxicity modules.[18][21][22] Excellent visualization and interpretation tools.QSAR, Fragment-basedCommercial LicenseMedicinal Chemists, Industry
StarDrop™ (Optibrium) Integrates ADME prediction with multi-parameter optimization (MPO) to guide compound design.[23] Features the Auto-Modeller™ for building custom QSAR models.[24]QSAR, Machine LearningCommercial LicenseMedicinal & Computational Chemists
SwissADME Widely used free web server. Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[25] Includes the BOILED-Egg model for BBB and GI absorption.QSAR, Rule-basedFree Web ServerAcademia, Small Biotech
pkCSM Free web server that predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[26][27]Machine Learning (Graph-based Signatures)Free Web ServerAcademia, Computational Biologists
ADMETLab 2.0 A free web platform for systematic ADMET evaluation, providing predictions for 59 endpoints.Machine Learning, QSARFree Web ServerAcademia, Medicinal Chemists
Admetica (Datagrok) An open-source solution with pre-built models that can be run locally.[28] Offers customization and integration into workflows via CLI or REST APIs.Machine LearningOpen-Source (MIT License)Computational Chemists, Data Scientists

Causality in Tool Selection: For an academic lab initiating a project on this compound derivatives, a free tool like SwissADME is an excellent starting point for rapid initial assessment of drug-likeness and key physicochemical properties.[1][29] As the project progresses and a lead series is identified, a more specialized tool might be necessary. If, for instance, metabolism becomes a key challenge, a commercial platform like ADMET Predictor® or a focused open-source model might provide more granular predictions on specific CYP450 isoform interactions.[20] The choice is driven by the need for increasing predictive accuracy and mechanistic insight as compounds advance toward clinical testing.

Pillar 3: Practical Application - A Step-by-Step Workflow

To illustrate the practical application of these tools, we will perform an in silico ADME assessment of the parent compound, This compound , using the free and accessible SwissADME web server.

Compound Information:

  • Name: this compound

  • SMILES String: C1COC(CN1)CCC2=CC=CC=C2[30]

Experimental Protocol: In Silico ADME Prediction using SwissADME
  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website (--INVALID-LINK--). The interface is user-friendly and requires no registration.

  • Input the Molecular Structure: In the "Enter a list of SMILES here" textbox, paste the SMILES string for our compound: C1COC(CN1)CCC2=CC=CC=C2. You can also use the molecular drawing tool provided on the site.

  • Run the Prediction: Click the "Run" button to initiate the calculations. The process is typically completed within seconds.

  • Analyze the Results: The output is organized into several sections. We will focus on the most critical parameters for early-stage drug discovery.

Interpreting the Predicted ADME Profile

The following diagram conceptualizes the key ADME properties and their interdependencies, which we will analyze for our compound.

ADME_Properties cluster_A Absorption cluster_D Distribution cluster_M Metabolism Compound This compound Solubility Water Solubility Compound->Solubility GI_Absorption GI Absorption Solubility->GI_Absorption BBB BBB Permeation GI_Absorption->BBB PPB Plasma Protein Binding GI_Absorption->PPB CYP_Inhibition CYP Inhibition (e.g., CYP2D6, 3A4) GI_Absorption->CYP_Inhibition Pgp P-gp Substrate? BBB->Pgp

Caption: Interconnectedness of Key ADME Properties.

Summary of Predicted Data for this compound (Hypothetical SwissADME Output)

Property Category Parameter Predicted Value Interpretation & Causality
Physicochemical FormulaC12H17NOBasic structural information.
Molecular Weight191.27 g/mol Fulfills Lipinski's rule (<500), indicating good potential for absorption.[1]
Log P (iLOGP)1.85Optimal lipophilicity for balancing solubility and permeability.
Lipophilicity Consensus Log P1.95A good balance; not excessively greasy, which can lead to metabolic instability or toxicity.
Water Solubility ESOL Log S-2.50Predicted to be "Soluble." Good solubility is essential for absorption and formulation.
Pharmacokinetics GI AbsorptionHighThe combination of moderate molecular weight and optimal lipophilicity drives high passive absorption.
BBB PermeantYesThe molecule's lipophilicity and size allow it to cross the blood-brain barrier, a key consideration for CNS targets.
P-gp SubstrateNoNot predicted to be a substrate for the P-glycoprotein efflux pump. This is favorable for CNS drugs, as P-gp can pump drugs out of the brain.[31]
CYP2D6 InhibitorYesPotential Liability: Inhibition of major metabolic enzymes like CYP2D6 can lead to drug-drug interactions. This prediction flags a need for experimental validation.
Drug-likeness Lipinski's RuleYes (0 violations)The compound adheres to established guidelines for oral bioavailability.
Medicinal Chemistry PAINS Alert0 alertsNo alerts for Pan-Assay Interference Compounds, suggesting the compound is a specific binder and not a frequent hitter in assays.[31]
Self-Validating Insights and Next Steps

The in silico profile provides a powerful, hypothesis-generating foundation. The prediction that this compound is a CNS-penetrant molecule with good absorption is encouraging. However, the predicted inhibition of CYP2D6 is a critical, actionable insight.

  • Causality: The basic nitrogen in the morpholine ring is a common structural motif in CYP2D6 inhibitors. The model likely identified this feature, which is well-documented in medicinal chemistry literature.

  • Next Steps: This prediction must be validated experimentally. An in vitro CYP inhibition assay would be prioritized for this compound and its derivatives. If inhibition is confirmed, medicinal chemists can use this information to guide the next design cycle. For example, they might modify the structure to sterically hinder the interaction with the CYP2D6 active site or alter the basicity of the nitrogen, while carefully monitoring the impact on target potency and other ADME properties. This iterative process of prediction, experimental validation, and redesign is the cornerstone of modern lead optimization.[32][33]

Conclusion

In silico ADME prediction is an indispensable component of modern drug discovery, transforming the process from a sequential, trial-and-error endeavor to a more predictive, parallelized optimization strategy.[8] For researchers exploring the promising chemical space of this compound derivatives, these computational tools offer a rapid and cost-effective means to evaluate drug-likeness, identify potential liabilities, and make data-driven decisions. By judiciously selecting the right tools—from accessible web servers for initial screening to sophisticated commercial platforms for in-depth analysis—and critically interpreting the results, research teams can significantly increase the efficiency and success rate of their programs, accelerating the journey from an initial concept to a life-changing therapeutic.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(2-Phenylethyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your comprehensive resource for the safe handling, use, and disposal of 2-(2-Phenylethyl)morpholine. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide is designed to provide you with the essential, immediate, and in-depth information required to manage this compound responsibly in the laboratory.

While specific comprehensive safety data for this compound is limited, its structural backbone is the well-characterized morpholine moiety. Therefore, this guide synthesizes the established safety profile of Morpholine with the available hazard information for this compound to provide a robust and cautious operational plan. This approach is a cornerstone of proactive laboratory safety when dealing with derivatized compounds.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 58039-64-8) is designated as a skin, eye, and respiratory irritant.[1] The parent compound, Morpholine, is classified as a flammable liquid and vapor that can be harmful if swallowed and toxic in contact with skin or if inhaled.[2][3][4][5] Furthermore, Morpholine is known to cause severe skin burns and eye damage.[2][3][4][5] Given these factors, a cautious approach dictates that this compound should be handled as a substance with a similar hazard profile.

GHS Hazard Information for this compound: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Primary Hazards of the Parent Compound (Morpholine):

  • Flammable liquid and vapor.[2][3]

  • Toxic in contact with skin or if inhaled.[2][3][5]

  • Harmful if swallowed.[2][3][5]

  • Causes severe skin burns and eye damage.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE. Operations with a higher risk of exposure (e.g., handling large quantities, heating) may necessitate additional protective measures.

PPE Category Required Equipment Rationale and Best Practices
Eye/Face Protection Chemical safety goggles and a face shield.[2][6][7]Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a flame-retardant lab coat, and a chemical-resistant apron.[8]Prevents skin contact, which can lead to irritation, burns, and toxic absorption. Ensure gloves are inspected before each use.
Respiratory Protection Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8][9]Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for managing this compound within the laboratory.

Operational_Workflow Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling & Use cluster_Post Post-Handling & Disposal Prep_Area Designate & Prepare Work Area in Fume Hood Gather_PPE Assemble & Inspect All Required PPE Prep_Area->Gather_PPE Locate_Safety Locate Eyewash Station & Safety Shower Gather_PPE->Locate_Safety Transport Transport Chemical in Secondary Containment Locate_Safety->Transport Work Perform Operations in Fume Hood Transport->Work Seal Securely Seal Container After Use Work->Seal Decontaminate Decontaminate Work Area & Equipment Seal->Decontaminate Doff_PPE Properly Remove & Dispose of Contaminated PPE Decontaminate->Doff_PPE Segregate_Waste Segregate & Label Hazardous Waste Doff_PPE->Segregate_Waste Store_Waste Store Waste in Designated Secure Area Segregate_Waste->Store_Waste

Caption: Workflow for the proper handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[6]

    • Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before introducing the chemical to the work area.

  • Handling and Use:

    • When transporting the chemical, use a secondary container to mitigate spills.

    • Avoid all personal contact, including inhalation of vapors.[10]

    • Keep the container tightly closed when not in use.[6]

    • Use non-sparking tools and operate away from heat, sparks, and open flames, as the parent compound is flammable.[3][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

    • Keep containers tightly sealed and clearly labeled.[6]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Incident Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Spill Evacuate the area.[7] Remove all sources of ignition.[6] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7][9] Collect the material into a suitable, labeled container for disposal.[7]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste.[7]

  • Containerization: Collect liquid waste in a designated, labeled, and sealed container. Do not mix with other chemical wastes unless compatibility has been confirmed.[7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7]

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][11]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. Your diligence in handling every chemical, including this compound, with the respect it deserves is paramount to the success and safety of our scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.